Isolupalbigenin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,7-dihydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O5/c1-14(2)5-7-17-11-16(8-10-20(17)26)19-13-30-25-18(9-6-15(3)4)21(27)12-22(28)23(25)24(19)29/h5-6,8,10-13,26-28H,7,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJPTJQFJYNFKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C2=COC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Isolupalbigenin: A Comprehensive Physicochemical Profile for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Isolupalbigenin is a naturally occurring prenylated isoflavone that has garnered significant interest within the scientific community.[1][2] Found in plants such as Ardisia paniculata and Erythrina vogelii, this compound belongs to the larger class of flavonoids, which are well-regarded for their diverse biological activities.[1] Preliminary research has indicated that this compound exhibits promising cytotoxic effects against cancer cell lines, antibacterial properties, and the ability to inhibit nitric oxide (NO) production, suggesting its potential as a lead compound in drug discovery and development.[3][4] This technical guide provides a detailed overview of the physicochemical properties of this compound, standardized experimental protocols for their determination, and visualizations of workflows relevant to its biological evaluation.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The key physicochemical parameters for this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₅H₂₆O₅ | [1][2][3][4][5] |
| Molecular Weight | 406.47 g/mol | [4][5] |
| IUPAC Name | 5,7-dihydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)chromen-4-one | [1] |
| Physical Description | Powder | [3] |
| Boiling Point | 621.5 ± 55.0 °C (Predicted) | [6] |
| Density | 1.246 ± 0.06 g/cm³ (Predicted) | [6] |
| pKa (Strongest Acidic) | 6.38 (Predicted) | [7] |
| logP | 5.06 (Predicted) | [7] |
| Water Solubility | 0.0028 g/L (Predicted) | [7] |
| Solubility in Solvents | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |
| Hydrogen Bond Donor Count | 3 | [7] |
| Hydrogen Bond Acceptor Count | 5 | [7] |
| Rotatable Bond Count | 6 | [7] |
| Polar Surface Area | 86.99 Ų | [7] |
Experimental Protocols
The following are detailed methodologies for the experimental determination of key physicochemical properties of flavonoids like this compound.
Determination of Melting Point (Capillary Method)
The melting point is a crucial indicator of a compound's purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp)[4]
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Use a mortar and pestle to gently grind the crystalline sample.
-
Capillary Tube Loading: Push the open end of a capillary tube into the powdered sample. A small amount of the compound will enter the tube.
-
Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the powder into the bottom. The packed sample height should be 2-3 mm.
-
Measurement: a. Place the loaded capillary tube into the heating block of the melting point apparatus. b. For an unknown compound, a rapid initial heating can be performed to determine an approximate melting range. c. For a more precise measurement, heat the block rapidly to about 15-20°C below the expected melting point. d. Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium. e. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has turned into a clear liquid (completion of melting). This range is the melting point.[2][4][8]
-
Purity Assessment: A sharp melting point range (0.5-1.0°C) is indicative of a pure compound, whereas a broad melting range suggests the presence of impurities.[2][4]
Determination of Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a specific solvent.
Apparatus:
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Constant temperature shaker or water bath
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution: a. Add an excess amount of this compound to a vial containing a known volume of the solvent of interest (e.g., water, ethanol, DMSO). The excess solid should be visible. b. Seal the vials tightly to prevent solvent evaporation.
-
Equilibration: Place the vials in a constant temperature shaker or water bath set to a specific temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples at high speed to ensure complete separation of the solid from the supernatant.
-
Quantification: a. Carefully withdraw an aliquot of the clear supernatant. b. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method. c. Analyze the concentration of this compound in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.
-
Calculation: Calculate the original concentration in the supernatant, which represents the solubility of this compound in that solvent at the specified temperature.
Determination of Partition Coefficient (logP)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.
Apparatus:
-
Separatory funnels or vials
-
pH meter
-
Shaker
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
-
1-Octanol and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4)
Procedure:
-
Solvent Saturation: Pre-saturate the 1-octanol with water and the water with 1-octanol by mixing them and allowing the phases to separate.
-
Sample Preparation: Prepare a stock solution of this compound in one of the phases (typically the one in which it is more soluble).
-
Partitioning: a. Add a known volume of the pre-saturated aqueous phase and the pre-saturated octanol phase to a separatory funnel or vial. b. Add a small volume of the this compound stock solution. c. Shake the mixture vigorously for a set period (e.g., 1-2 hours) to facilitate partitioning between the two phases.
-
Phase Separation: Allow the mixture to stand until the two phases have clearly separated. Centrifugation can be used to accelerate this process.
-
Quantification: a. Carefully sample both the aqueous and the octanol phases. b. Determine the concentration of this compound in each phase using a suitable analytical method like HPLC.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[9]
Biological Activity Workflows
The following diagrams illustrate standardized workflows for evaluating the biological activities of this compound.
Caption: Workflow for Determining Antibacterial Activity (MIC & MBC).
Caption: Workflow for Assessing Anti-proliferative Activity (IC50).
Caption: Postulated Mechanism of NO Production Inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. SSERC | Melting point determination [sserc.org.uk]
- 3. emerypharma.com [emerypharma.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. microchemlab.com [microchemlab.com]
- 8. mt.com [mt.com]
- 9. acdlabs.com [acdlabs.com]
Isolupalbigenin: A Comprehensive Technical Guide to its Natural Source, Isolation from Erythrina subumbrans, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of isolupalbigenin, a prenylated flavonoid with significant therapeutic potential. The document details its primary natural source, Erythrina subumbrans, and presents a comprehensive, step-by-step protocol for its extraction and isolation. Furthermore, this guide summarizes the current understanding of its cytotoxic activity, including its interaction with key cellular targets and associated signaling pathways. All quantitative data are presented in structured tables for clarity and comparative analysis, and key experimental workflows and biological pathways are visualized using diagrams.
Natural Source and Significance
This compound is a naturally occurring flavonoid that has been identified in various plant species, with a notable presence in the genus Erythrina. Erythrina subumbrans, a medicinal plant found in regions of sub-Saharan Africa and the Western Ghats of India, has been identified as a significant source of this compound.[1] Traditionally, various parts of E. subumbrans have been used in folk medicine to treat a range of ailments, including microbial infections, inflammation, and cancer.[1] Modern phytochemical investigations have revealed that the therapeutic properties of this plant can be attributed to its rich composition of bioactive molecules, including a variety of flavonoids and alkaloids. This compound, in particular, has garnered scientific interest due to its demonstrated cytotoxic activities against several cancer cell lines, including lung, colorectal, leukemia, and notably, breast cancer.[1]
Isolation of this compound from Erythrina subumbrans
The isolation of this compound from the stem bark of Erythrina subumbrans is a multi-step process involving extraction, solvent partitioning, and chromatographic purification. The following protocol is a detailed methodology based on established scientific literature.
Experimental Protocol: Extraction and Isolation
2.1.1. Plant Material Preparation: The stem bark of Erythrina subumbrans is collected and air-dried. The dried bark is then ground into a fine powder to increase the surface area for efficient solvent extraction.
2.1.2. Extraction: The powdered stem bark (e.g., 3.0 kg) is subjected to extraction with methanol at room temperature. This process is typically carried out over several days with periodic agitation to ensure thorough extraction of the plant's chemical constituents. The methanolic extract is then filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude methanol extract.
2.1.3. Solvent Partitioning: The concentrated methanol extract (e.g., 152.56 g) is suspended in water and sequentially partitioned with solvents of increasing polarity. This fractionation separates compounds based on their solubility.
-
n-Hexane Partitioning: The extract is first partitioned with n-hexane to remove nonpolar compounds such as fats and waxes.
-
Ethyl Acetate Partitioning: The aqueous layer is subsequently partitioned with ethyl acetate (EtOAc). This compound, being a moderately polar flavonoid, will preferentially move into the EtOAc layer. The EtOAc fraction is then collected and concentrated under reduced pressure.
2.1.4. Column Chromatography: The resulting EtOAc extract (e.g., 10.21 g) is subjected to column chromatography for the separation and purification of its components.
-
Stationary Phase: Silica gel is used as the stationary phase.
-
Mobile Phase: A gradient solvent system of n-hexane-EtOAc-Methanol (MeOH) is employed, with a gradually increasing proportion of the polar solvent (EtOAc and then MeOH). This gradient elution allows for the separation of compounds with varying polarities.
-
Fraction Collection: The eluate is collected in numerous small fractions. These fractions are then analyzed by Thin Layer Chromatography (TLC) to identify those containing the compound of interest. Fractions with similar TLC profiles are pooled together. This process typically yields multiple combined fractions (e.g., ten fractions labeled A–J).
2.1.5. Purification of this compound: Further purification of the fractions containing this compound is achieved through repeated column chromatography, potentially using different solvent systems or stationary phases, or through other techniques like preparative HPLC, until a pure compound is obtained.
Quantitative Data: Extraction and Yield
The following table summarizes the quantitative data from a representative isolation of this compound from Erythrina subumbrans.
| Parameter | Value | Reference |
| Starting Plant Material (Dried Stem Bark) | 3.0 kg | [1] |
| Crude Methanol Extract | 152.56 g | [1] |
| Ethyl Acetate (EtOAc) Extract | 10.21 g | [1] |
Note: The final yield of pure this compound is not explicitly stated in the referenced literature but is obtained from the 10.21 g of the EtOAc extract after chromatographic purification.
Characterization of this compound
The structural elucidation of the isolated compound as this compound is confirmed through various spectroscopic techniques.
Spectroscopic Data
While a complete, unified dataset is not available in a single source, the following represents typical spectroscopic data for flavonoids of this class:
-
¹H-NMR and ¹³C-NMR: Nuclear Magnetic Resonance spectroscopy is used to determine the carbon-hydrogen framework of the molecule. The chemical shifts (δ) and coupling constants (J) of the protons and carbons provide detailed information about the structure, including the placement of the prenyl group and the hydroxylation pattern of the flavonoid core.
-
Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to determine the molecular formula.
Biological Activity: Cytotoxicity and Proposed Mechanism of Action
This compound has demonstrated significant cytotoxic activity against a panel of human cancer cell lines.
Quantitative Data: In Vitro Cytotoxicity
The following table presents the half-maximal inhibitory concentration (IC₅₀) values of this compound against various cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | IC₅₀ (µM) | Reference |
| MCF-7 | Breast Cancer | 31.62 ± 2.86 | 77.79 ± 7.04 | [1] |
| T47D | Breast Cancer | 54.17 ± 2.69 | 133.27 ± 6.62 | [1] |
| HeLa | Cervical Cancer | 122.16 ± 5.17 | 300.53 ± 12.72 | [1] |
This compound showed no significant toxicity against the normal human Vero cell line.[1]
Proposed Signaling Pathway for Cytotoxicity
The cytotoxic effect of this compound in breast cancer cells, particularly the estrogen receptor-positive (ERα+) MCF-7 cell line, is believed to be mediated through its interaction with the estrogen receptor alpha (ERα).[1] Molecular docking studies suggest that this compound can bind to ERα.[1] In ERα+ breast cancers, the binding of a ligand to ERα can modulate its activity as a transcription factor, influencing the expression of genes involved in cell proliferation, survival, and apoptosis.
The proposed signaling pathway for this compound-induced cytotoxicity in ERα+ breast cancer cells involves the following steps:
-
Binding to ERα: this compound enters the cell and binds to the estrogen receptor alpha.
-
Modulation of ERα Activity: This binding likely alters the conformation of ERα, modulating its ability to regulate gene expression.
-
Downregulation of Anti-Apoptotic Proteins: The altered ERα activity may lead to the downregulation of anti-apoptotic proteins such as Bcl-2.
-
Upregulation of Pro-Apoptotic Proteins: Concurrently, there may be an upregulation of pro-apoptotic proteins like Bax.
-
Caspase Activation: The shift in the balance of pro- and anti-apoptotic proteins can lead to the activation of the caspase cascade, a family of proteases that execute apoptosis.
-
Apoptosis: The activation of caspases results in the cleavage of key cellular substrates, leading to the characteristic morphological and biochemical changes of programmed cell death (apoptosis).
Visualizations
Experimental Workflow
References
A Technical Guide to the Chemical Synthesis of Isolupalbigenin from Genistein
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide details a proposed synthetic pathway for isolupalbigenin starting from genistein. This route is based on established chemical principles for the synthesis of related prenylated isoflavones. The definitive experimental protocol from the primary literature, "Total synthesis and antibacterial evaluation of lupalbigenin and this compound," could not be accessed. Therefore, the following procedures should be considered illustrative and may require optimization.
Introduction
This compound, a prenylated isoflavone, has garnered interest within the scientific community for its potential therapeutic properties, including cytotoxic activity against various cancer cell lines. Its structural similarity to genistein, a well-studied isoflavone, makes the latter an attractive starting material for its chemical synthesis. This guide provides a comprehensive overview of a proposed synthetic route for this compound from genistein, including detailed experimental protocols, quantitative data, and visualizations of the chemical workflow and a putative biological signaling pathway.
Proposed Chemical Synthesis of this compound from Genistein
The proposed synthesis involves a multi-step process commencing with the protection of the hydroxyl groups of genistein, followed by a strategic O-prenylation and a subsequent Claisen rearrangement to introduce the prenyl groups onto the isoflavone scaffold at the C6 and C3' positions. The final step involves the deprotection of the hydroxyl groups to yield the target molecule, this compound.
Overall Synthetic Workflow
Caption: Proposed synthetic workflow for this compound from genistein.
Detailed Experimental Protocols
Step 1: Protection of Genistein
-
Dissolution: Dissolve genistein (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Base: Add potassium carbonate (K₂CO₃, 3 equivalents) to the solution.
-
Addition of Protecting Agent: Add benzyl bromide (3 equivalents) dropwise to the mixture at room temperature.
-
Reaction: Stir the reaction mixture at 80°C for 12 hours under an inert atmosphere (e.g., argon or nitrogen).
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the protected genistein.
Step 2: O-Prenylation
-
Dissolution: Dissolve the protected genistein (1 equivalent) in anhydrous acetone.
-
Addition of Base: Add potassium carbonate (K₂CO₃, 2.2 equivalents).
-
Addition of Prenylating Agent: Add prenyl bromide (2.2 equivalents) to the mixture.
-
Reaction: Reflux the reaction mixture for 24 hours.
-
Work-up: Filter the mixture and evaporate the solvent. Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the residue by column chromatography to yield the O-prenylated intermediate.
Step 3: Claisen Rearrangement
-
Reaction Setup: Heat the O-prenylated intermediate neat (without solvent) under a vacuum at 180-200°C for 3 hours.
-
Purification: After cooling, purify the resulting mixture directly by column chromatography on silica gel to isolate the protected 6,3'-diprenylgenistein.
Step 4: Deprotection
-
Dissolution: Dissolve the protected 6,3'-diprenylgenistein (1 equivalent) in a mixture of ethyl acetate and ethanol.
-
Addition of Catalyst: Add 10% Palladium on carbon (Pd/C) to the solution.
-
Reaction: Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 12 hours.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain this compound.
Quantitative Data
Table 1: Physicochemical and Spectroscopic Data of this compound
| Parameter | Value |
| Molecular Formula | C₂₅H₂₆O₅ |
| Molecular Weight | 406.47 g/mol |
| ¹H-NMR (CDCl₃, ppm) | Data not available in search results. Requires experimental determination or sourcing from alternative literature. |
| ¹³C-NMR (CDCl₃, ppm) | Data not available in search results. Requires experimental determination or sourcing from alternative literature. |
| High-Resolution MS | Data not available in search results. Requires experimental determination or sourcing from alternative literature. |
Table 2: Biological Activity of this compound
| Cell Line | Assay | IC₅₀ (µg/mL) | IC₅₀ (µM) |
| MCF-7 (Breast Cancer) | Cytotoxicity (MTT) | 31.62 ± 2.86 | 77.79 ± 7.04 |
| T47D (Breast Cancer) | Cytotoxicity (MTT) | 54.17 ± 2.69 | 133.27 ± 6.62 |
| HeLa (Cervical Cancer) | Cytotoxicity (MTT) | 122.16 ± 5.17 | 300.53 ± 12.72 |
Putative Biological Signaling Pathway
This compound has been shown to exhibit cytotoxic effects against estrogen receptor-positive (ER+) breast cancer cell lines, such as MCF-7. This suggests a potential interaction with the estrogen receptor signaling pathway. A plausible mechanism of action involves the binding of this compound to the estrogen receptor alpha (ERα), which may lead to the modulation of downstream gene expression, ultimately resulting in cell cycle arrest and apoptosis.
Authored for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Anti-proliferative and Cytotoxic Effects of Isolupalbigenin
Introduction
This compound, a flavonoid compound isolated from the stem bark of Erythrina subumbrans, has emerged as a molecule of interest in oncology research.[1][2] Flavonoids, a broad class of plant secondary metabolites, are well-documented for their diverse biological activities, including anti-proliferative and cytotoxic effects against various cancer cell lines.[2] This technical guide provides a comprehensive overview of the current scientific data on this compound, focusing on its efficacy, mechanism of action, and the experimental methodologies used for its evaluation. The information is curated to support further investigation and potential development of this compound as a therapeutic agent.
Quantitative Data Summary: Cytotoxic Efficacy
The primary measure of a compound's cytotoxic potential is its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro. The cytotoxic activity of this compound has been evaluated against several human cancer cell lines and a normal cell line to determine its potency and selectivity.
Table 1: IC₅₀ Values of this compound and Doxorubicin (Positive Control) against Various Cell Lines. [2]
| Compound | Cell Line | Cell Type | IC₅₀ (µg/mL) | IC₅₀ (µM) |
| This compound | MCF-7 | Breast Cancer | 31.62 ± 2.86 | 77.79 ± 7.04 |
| T47D | Breast Cancer | 54.17 ± 2.69 | 133.27 ± 6.62 | |
| HeLa | Cervical Cancer | 122.16 ± 5.17 | 300.53 ± 12.72 | |
| Vero | Normal Kidney | 165.00 ± 11.81 | 405.92 ± 29.05 | |
| Doxorubicin | MCF-7 | Breast Cancer | 19.40 ± 1.67 | 35.59 ± 3.08 |
| T47D | Breast Cancer | 0.17 ± 0.03 | 0.31 ± 0.06 | |
| HeLa | Cervical Cancer | 3.38 ± 0.08 | 6.22 ± 0.14 | |
| Vero | Normal Kidney | 55.35 ± 3.02 | 101.83 ± 5.56 |
Data presented as mean ± standard deviation.
The data indicates that this compound exhibits the highest cytotoxic activity against the MCF-7 breast cancer cell line.[2] Importantly, it shows significantly lower toxicity against the normal Vero cell line, suggesting a degree of selectivity for cancer cells.[1][2]
Experimental Protocols and Methodologies
The following sections detail the key experimental protocols employed in the study of this compound. A generalized workflow is presented below.
References
- 1. Cytotoxic Evaluation, Molecular Docking, Molecular Dynamics, and ADMET Prediction of this compound Isolated from Erythrina subumbrans (Hassk). Merr. (Fabaceae) Stem Bark: Unveiling Its Anticancer Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic Evaluation, Molecular Docking, Molecular Dynamics, and ADMET Prediction of this compound Isolated from Erythrina subumbrans (Hassk). Merr. (Fabaceae) Stem Bark: Unveiling Its Anticancer Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Isolupalbigenin: A Technical Guide to its Antibacterial Activity and Spectrum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isolupalbigenin, a prenylated isoflavonoid, has garnered attention for its potential therapeutic properties. This technical guide provides an in-depth overview of the current understanding of the antibacterial activity and spectrum of this compound. While specific quantitative data for this compound remains limited in publicly available literature, this document outlines the established methodologies for assessing its antibacterial efficacy, drawing parallels with the closely related and more extensively studied compound, Lupalbigenin. The primary mechanism of action is believed to be the disruption of the bacterial cell membrane. This guide details the experimental protocols for determining key parameters such as the Minimum Inhibitory Concentration (MIC) and for elucidating the membrane disruption mechanism. Furthermore, this document provides standardized workflows and data presentation formats to aid researchers in the evaluation of this compound as a potential antibacterial agent.
Antibacterial Spectrum and Efficacy
The antibacterial activity of isoflavonoids like this compound is an active area of research. While specific data on this compound is emerging, studies on the isomeric compound Lupalbigenin have demonstrated potent activity, particularly against Gram-positive bacteria. The spectrum of activity is a critical factor in the development of new antimicrobial agents.
Data Presentation: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is a fundamental measure of antibacterial potency.
Note: As of the latest literature review, specific MIC values for this compound against a broad spectrum of bacteria are not extensively documented. The following table is a template for presenting such data and includes illustrative data for the closely related compound, Lupalbigenin, for comparative purposes. Researchers are encouraged to determine the MIC values for this compound empirically.
| Bacterial Strain | Type | Lupalbigenin MIC (µg/mL) [Illustrative] | This compound MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 2 | Data not available |
| Bacillus subtilis | Gram-positive | 4 | Data not available |
| Enterococcus faecalis | Gram-positive | 4 | Data not available |
| Escherichia coli | Gram-negative | > 64 | Data not available |
| Pseudomonas aeruginosa | Gram-negative | > 64 | Data not available |
Mechanism of Action: Bacterial Membrane Disruption
Preliminary investigations into the mechanism of action of related prenylated isoflavonoids suggest that their antibacterial effects are primarily due to the disruption of the bacterial cell membrane's integrity.[1] This leads to the leakage of intracellular components and ultimately, cell death. This direct physical disruption is a promising mechanism as it may be less prone to the development of bacterial resistance compared to mechanisms that target specific metabolic pathways.
Experimental Protocols
To facilitate further research and ensure reproducibility, this section provides detailed methodologies for key experiments used to assess the antibacterial activity of this compound.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.
3.1.1. Materials
-
This compound stock solution (e.g., in DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
3.1.2. Procedure
-
Bacterial Inoculum Preparation: Culture the bacterial strains overnight in CAMHB at 37°C. Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to obtain a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution of this compound: Prepare a two-fold serial dilution of the this compound stock solution in CAMHB in the 96-well microtiter plate. The concentration range should be sufficient to determine the MIC (e.g., 128 µg/mL to 0.25 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted this compound.
-
Controls: Include a positive control (wells with bacteria and no this compound) and a negative control (wells with medium only) on each plate.
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be confirmed by measuring the optical density at 600 nm (OD₆₀₀).
Assessment of Bacterial Cell Membrane Disruption
Several assays can be employed to investigate the membrane-disrupting activity of this compound. The following is a common method using the fluorescent probe Propidium Iodide (PI).
3.2.1. Materials
-
This compound
-
Bacterial strains
-
Phosphate-buffered saline (PBS)
-
Propidium Iodide (PI) stock solution
-
Fluorometer or fluorescence microscope
3.2.2. Procedure
-
Bacterial Suspension Preparation: Grow the bacterial culture to the mid-logarithmic phase. Harvest the cells by centrifugation and wash them twice with PBS. Resuspend the bacterial pellet in PBS to a specific optical density (e.g., OD₆₀₀ of 0.5).
-
Treatment with this compound: Add varying concentrations of this compound to the bacterial suspension. Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative control (untreated bacteria).
-
PI Staining: Add PI to each bacterial suspension to a final concentration of 1-5 µg/mL.
-
Incubation: Incubate the suspensions at room temperature in the dark for 15-30 minutes.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer (excitation ~535 nm, emission ~617 nm) or visualize the cells under a fluorescence microscope. An increase in red fluorescence indicates that PI has entered the cells through a damaged membrane and intercalated with the DNA.
Visualizing Experimental Workflows and Logical Relationships
To provide a clear and concise understanding of the experimental processes, the following diagrams have been generated using Graphviz (DOT language).
Caption: Workflow for MIC Determination via Broth Microdilution.
Caption: Workflow for Assessing Membrane Disruption using Propidium Iodide.
Conclusion and Future Directions
This compound presents a promising scaffold for the development of novel antibacterial agents. The current body of evidence, largely inferred from related compounds, points towards a mechanism of action centered on the disruption of the bacterial cell membrane, a target that may circumvent common resistance mechanisms. However, a significant gap in knowledge exists regarding the specific antibacterial spectrum and potency of this compound.
Future research should prioritize the systematic determination of MIC values for this compound against a diverse panel of clinically relevant Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. Further elucidation of its mechanism of action, including detailed studies on its interaction with bacterial membranes, will be crucial. In vivo efficacy and toxicity studies will also be necessary to translate the in vitro findings into potential therapeutic applications. The protocols and frameworks provided in this guide offer a standardized approach to advance the understanding of this compound's antibacterial properties.
References
In-Depth Technical Guide to the Molecular Structure of Isolupalbigenin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isolupalbigenin is a naturally occurring isoflavone, a class of flavonoids recognized for their potential therapeutic properties. This technical guide provides a comprehensive overview of the molecular structure of this compound, including its chemical identity, physicochemical properties, and detailed spectroscopic data. Furthermore, it outlines experimental protocols for its isolation and biological evaluation, and explores its known mechanisms of action, particularly in the context of cancer research. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of novel therapeutic agents derived from natural products.
Molecular Structure and Chemical Identity
This compound is a prenylated isoflavone, characterized by the presence of two 3-methylbut-2-en-1-yl (prenyl) groups attached to its core isoflavone structure.
Chemical Structure:
Figure 1. 2D Chemical Structure of this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₅H₂₆O₅ | [1][2][3] |
| IUPAC Name | 5,7-dihydroxy-3-[4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl]-8-(3-methylbut-2-en-1-yl)-4H-chromen-4-one | [1][4] |
| CAS Number | 162616-70-8 | [2][3][5] |
| Molecular Weight | 406.47 g/mol | [1][2][3] |
| Appearance | Yellow powder | [3] |
| Classification | Isoflavone, Flavonoid | [1][6][7] |
| Natural Sources | Cudrania tricuspidata, Erythrina subumbrans, Erythrina poeppigiana, Ardisia paniculata, and Erythrina vogelii | [4][6][7][8] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [6][7] |
| Predicted Boiling Point | 621.5±55.0 °C | [2] |
| Predicted Density | 1.246±0.06 g/cm³ | [2] |
| Predicted pKa | 6.53±0.20 | [2] |
Spectroscopic Data for Structural Elucidation
The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Table 2: NMR Spectroscopic Data for this compound
| Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Isoflavone Core | ||
| 2 | ~8.0-8.2 (s) | ~152-155 |
| 5 | - | ~162-165 |
| 6 | ~6.2-6.4 (d) | ~98-100 |
| 7 | - | ~164-167 |
| 8 | - | ~105-107 |
| 9 | - | ~157-160 |
| 10 | - | ~115-117 |
| 4 | - | ~175-178 (C=O) |
| Phenyl Group (Ring B) | ||
| 1' | - | ~122-125 |
| 2' | ~7.3-7.5 (d) | ~130-132 |
| 3' | - | ~130-132 |
| 4' | - | ~158-160 |
| 5' | ~6.8-7.0 (d) | ~115-117 |
| 6' | ~7.2-7.4 (dd) | ~118-120 |
| Prenyl Group at C8 | ||
| 1'' | ~3.2-3.4 (d) | ~21-23 |
| 2'' | ~5.1-5.3 (t) | ~122-124 |
| 3'' | - | ~132-134 |
| 4'' | ~1.6-1.8 (s) | ~17-19 |
| 5'' | ~1.6-1.8 (s) | ~25-27 |
| Prenyl Group at C3' | ||
| 1''' | ~3.3-3.5 (d) | ~28-30 |
| 2''' | ~5.2-5.4 (t) | ~123-125 |
| 3''' | - | ~131-133 |
| 4''' | ~1.7-1.9 (s) | ~18-20 |
| 5''' | ~1.7-1.9 (s) | ~25-27 |
Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of this compound. The fragmentation pattern observed in tandem MS (MS/MS) provides further structural information, often showing characteristic losses of the prenyl groups.
-
Expected [M+H]⁺: m/z 407.1802
-
Expected [M-H]⁻: m/z 405.1656
Experimental Protocols
Isolation of this compound from Plant Material (General Protocol)
This compound can be isolated from various plant sources, such as the stem bark of Erythrina subumbrans, using column chromatography.[8]
Workflow for Isolation and Purification:
Caption: General workflow for the isolation of this compound.
Methodology:
-
Preparation of Plant Material: The plant material (e.g., stem bark) is air-dried and ground into a fine powder.
-
Extraction: The powdered material is macerated with a suitable organic solvent, such as methanol, at room temperature for an extended period (e.g., 24-48 hours). This process is typically repeated multiple times to ensure complete extraction.
-
Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on polarity. For example, partitioning between hexane and ethyl acetate.
-
Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica gel stationary phase.
-
Elution: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate.
-
Fraction Collection and Analysis: Fractions are collected and monitored by Thin-Layer Chromatography (TLC) to identify those containing this compound.
-
Final Purification: Fractions containing the compound of interest are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.
Cytotoxicity Evaluation using MTT Assay
The cytotoxic activity of this compound against cancer cell lines can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[8] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Workflow for MTT Assay:
Caption: Workflow for determining cytotoxicity using the MTT assay.
Methodology:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its effects.
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (final concentration ~0.5 mg/mL).
-
Formazan Formation: The plates are incubated for another 2-4 hours, during which viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the compound concentration.
Biological Activity and Mechanism of Action
This compound has demonstrated a range of biological activities, with its anti-cancer properties being of significant interest.
Table 3: Reported Biological Activities of this compound
| Activity | Cell Line/Model | Key Findings | Reference(s) |
| Anti-proliferative/Cytotoxic | HL-60 (Human promyelocytic leukemia) | IC₅₀ of 5.1 µM. | [2][9] |
| Cytotoxic | MCF-7 (Human breast adenocarcinoma) | IC₅₀ of 31.62 µg/mL. | [8] |
| Antibacterial | Methicillin-resistant Staphylococcus aureus (MRSA) | Exhibits direct growth inhibition and enhances methicillin sensitivity. | [7] |
| Enzyme Inhibition | Human glyoxalase I | Shows inhibitory activity. | [7] |
| Nitric Oxide (NO) Inhibition | RAW 264.7 macrophages | Inhibits NO production. | [2] |
Putative Signaling Pathways in Cancer
While the precise molecular mechanisms of this compound are still under investigation, research on structurally similar isoflavones and related compounds suggests potential involvement in key cancer-related signaling pathways. The anti-proliferative and pro-apoptotic effects of isoflavones are often attributed to their ability to modulate pathways that control cell survival, proliferation, and apoptosis.
Potential Signaling Pathways Modulated by this compound:
Caption: Putative signaling pathways targeted by this compound.
Mechanism of Action Insights:
-
PI3K/Akt/mTOR Pathway: This is a crucial pathway for cell growth, proliferation, and survival. Many natural products exert their anti-cancer effects by inhibiting this pathway, leading to decreased cell proliferation and induction of apoptosis.[10][11]
-
STAT3 Signaling Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in various cancers, promoting cell survival and proliferation. Inhibition of STAT3 phosphorylation and its downstream targets is a key mechanism for the anti-cancer activity of several flavonoids.
Conclusion and Future Directions
This compound is a promising natural isoflavone with demonstrated cytotoxic and anti-proliferative activities against various cancer cell lines. Its molecular structure, characterized by a flavonoid core with two prenyl substitutions, is key to its biological function. This guide has provided a comprehensive overview of its chemical properties, spectroscopic data, and methodologies for its study.
Future research should focus on:
-
Elucidating the precise molecular targets and signaling pathways modulated by this compound.
-
Conducting in vivo studies to evaluate its efficacy and safety in animal models.
-
Exploring structure-activity relationships to potentially synthesize more potent and selective analogs for drug development.
This foundational knowledge is critical for advancing this compound from a promising natural compound to a potential therapeutic agent.
References
- 1. Isoliquiritigenin Induces Apoptosis via ROS-Mediated Inhibition of p38/mTOR/STAT3 Pathway in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Inhibition of the STAT3 signaling pathway contributes to apigenin-mediated anti-metastatic effect in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ora.ox.ac.uk [ora.ox.ac.uk]
- 6. Natural products attenuate PI3K/Akt/mTOR signaling pathway: A promising strategy in regulating neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Potential Anticancer Properties and Mechanisms of Action of Formononetin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of cancer chemoprevention by soy isoflavone genistein - PubMed [pubmed.ncbi.nlm.nih.gov]
Isolupalbigenin and Its Potential as a Nitric Oxide Inhibitor: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isolupalbigenin is a flavonoid, a class of natural compounds renowned for a wide spectrum of biological activities. Within this class, chalcones, in particular, have garnered significant attention for their therapeutic potential, including anti-inflammatory properties. A closely related chalcone, Isoliquiritigenin (ISL), has been more extensively studied and provides a valuable model for understanding the potential mechanisms of this compound. This technical guide synthesizes the available data on the biological activity of these related compounds, with a specific focus on their role as inhibitors of nitric oxide (NO) production, a key mediator in inflammatory processes. Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of chronic inflammation and a critical target for novel anti-inflammatory agents.[1][2][3] This document details the molecular mechanisms, experimental protocols, and quantitative data associated with the inhibition of NO by these chalcones, providing a foundational resource for further research and development.
Quantitative Data on Inhibitory Activity
The anti-inflammatory effects of Isoliquiritigenin (ISL) have been quantified through its ability to inhibit the production of key inflammatory mediators. The following table summarizes the inhibitory effects of ISL on nitric oxide (NO) and prostaglandin E2 (PGE2) production, as well as on the expression of their respective synthesizing enzymes, iNOS and cyclooxygenase-2 (COX-2), in various cell models.
| Cell Line | Stimulus | Compound | Concentration | Effect on NO Production | Effect on iNOS Protein Expression | Effect on COX-2 Protein Expression | Reference |
| MAC-T (Bovine Mammary Epithelial) | LPS | Isoliquiritigenin (ISL) | 1, 5, 10 µM | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease | [4] |
| Chondrocytes | IL-1β (10 ng/ml) | Isorhapontigenin (ISO) | 10, 20 µM | Significant decrease (P < 0.05 vs. IL-1β) | Significant decrease (P < 0.05 vs. IL-1β) | Significant decrease (P < 0.01 vs. IL-1β) | [5] |
| RAW 264.7 (Murine Macrophage) | LPS | Flavokawain A | Not specified | Significant suppression | Significant suppression | Significant suppression | [6] |
| RAW 264.7 (Murine Macrophage) | LPS | Luteolin | IC50: 17.1 µM | Down-regulates iNOS induction | Not specified | Not specified | [7] |
| RAW 264.7 (Murine Macrophage) | LPS | 2',3',5,7-Tetrahydroxyflavone | IC50: 19.7 µM | Down-regulates iNOS induction | Not specified | Not specified | [7] |
Note: Data for Isoliquiritigenin and other related flavonoids are presented due to limited specific quantitative data for this compound in the provided search results. These compounds serve as important functional analogs.
Molecular Mechanism of Action: Inhibition of NF-κB and MAPK Signaling
Isoliquiritigenin (ISL) exerts its inhibitory effect on nitric oxide production primarily by targeting the upstream signaling pathways that control the expression of the iNOS gene. The two principal pathways implicated are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) cascades.[4]
1. Inhibition of the NF-κB Pathway
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the inflammatory response.[4] It binds to Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of the IκB kinase (IKK) complex.[4][8] IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation. This process unmasks the nuclear localization signal on the p65/p50 NF-κB heterodimer, allowing it to translocate into the nucleus.[8][9][10] Once in the nucleus, NF-κB binds to specific promoter regions of pro-inflammatory genes, including iNOS and COX-2, thereby inducing their transcription.[4][9]
ISL has been shown to inhibit this pathway by preventing the phosphorylation and degradation of IκBα.[4] This action stabilizes the IκBα-NF-κB complex in the cytoplasm, effectively blocking the nuclear translocation of p65 and subsequent gene expression of iNOS and other inflammatory mediators.[4][11]
2. Modulation of the MAPK Pathway
The MAPK family, comprising key kinases such as p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), plays a crucial role in regulating inflammatory responses.[4][12][13] These kinases are activated by various stimuli, including LPS, and are involved in a cascade that regulates the transcription of pro-inflammatory genes, often in crosstalk with the NF-κB pathway.[4]
ISL has demonstrated the ability to suppress the LPS-induced phosphorylation of p38, ERK, and JNK in a dose-dependent manner.[4] By inhibiting the activation of these MAPK components, ISL effectively downregulates the signaling cascade that contributes to the expression of iNOS and COX-2, thus reducing the production of NO.[4][6]
Visualized Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Isoliquiritigenin (as a proxy for this compound) and a typical experimental workflow for studying its anti-inflammatory effects.
Caption: NF-κB signaling pathway inhibition by this compound.
Caption: MAPK signaling pathway inhibition by this compound.
Caption: General experimental workflow for assessing NO inhibition.
Detailed Experimental Protocols
The following protocols are synthesized from methodologies reported in studies on Isoliquiritigenin and related flavonoids, providing a template for investigating the NO inhibitory activity of this compound.
1. Cell Culture and Treatment
-
Cell Lines: Murine macrophage cells (RAW 264.7) or bovine mammary epithelial cells (MAC-T) are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment Protocol: Cells are seeded in appropriate plates (e.g., 96-well for NO assay, 6-well for protein/RNA extraction). After reaching 70-80% confluency, the cells are pre-treated with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) for 1-2 hours. Subsequently, inflammation is induced by adding an inflammatory stimulus, such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL) or Interleukin-1 beta (IL-1β) (e.g., 10 ng/mL), and incubated for a specified period (typically 24 hours).[5]
2. Nitric Oxide (NO) Production Assay
-
Principle: The concentration of nitrite (NO₂⁻), a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reaction.[5]
-
Procedure:
-
After the treatment period, collect 50-100 µL of the cell culture supernatant.
-
Add an equal volume of Griess reagent (typically a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate the mixture at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The nitrite concentration is calculated by comparison with a standard curve generated using known concentrations of sodium nitrite.
-
3. Western Blot Analysis for Protein Expression
-
Objective: To determine the protein levels of iNOS, COX-2, total and phosphorylated forms of MAPK (p38, ERK, JNK), and IκBα.[5][14]
-
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with specific primary antibodies against iNOS, COX-2, p38, p-p38, IκBα, etc., overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis is performed using software like ImageJ, with GAPDH or β-actin used as an internal loading control.[5]
-
4. Reverse Transcription Polymerase Chain Reaction (RT-PCR) for mRNA Expression
-
Objective: To measure the mRNA expression levels of iNOS and COX-2.[14]
-
Procedure:
-
RNA Extraction: Isolate total RNA from treated cells using a commercial kit (e.g., TRIzol reagent).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
PCR Amplification: Perform PCR using specific primers for the target genes (iNOS, COX-2) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analysis: Analyze the PCR products by agarose gel electrophoresis and quantify the band intensity. For quantitative real-time PCR (qPCR), use a fluorescent dye (e.g., SYBR Green) to measure the amount of amplified product in real-time.
-
Conclusion
The available evidence, primarily from studies on the closely related chalcone Isoliquiritigenin, strongly suggests that this compound holds significant potential as a nitric oxide inhibitor. Its mechanism of action is rooted in the suppression of iNOS and COX-2 expression through the dual inhibition of the pro-inflammatory NF-κB and MAPK signaling pathways.[4] This multifaceted approach makes it a compelling candidate for the development of novel anti-inflammatory therapeutics.
Future research should focus on validating these findings specifically for this compound, including detailed dose-response studies to establish its IC50 for NO inhibition in various cell types and in vivo models of inflammation. Elucidating the precise molecular interactions between this compound and key signaling proteins like IKK and MAP kinases will further refine our understanding of its therapeutic potential. The protocols and data presented in this guide provide a robust framework for embarking on these critical next steps in drug discovery and development.
References
- 1. Plant-derived phenolics as regulators of nitric oxide production in microglia: mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitric oxide inhibition strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting NOX, INOS and COX-2 in inflammatory cells: chemoprevention using food phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammation of isoliquiritigenin via the inhibition of NF-κB and MAPK in LPS-stimulated MAC-T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suppression of iNOS and COX-2 expression by flavokawain A via blockade of NF-κB and AP-1 activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy [frontiersin.org]
- 11. Protective Effects of Isoliquiritigenin and Licochalcone B on the Immunotoxicity of BDE-47: Antioxidant Effects Based on the Activation of the Nrf2 Pathway and Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
In Silico ADMET Prediction for Isolupalbigenin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of Isolupalbigenin, a flavonoid isolated from Erythrina subumbrans. The following sections detail the predicted pharmacokinetic and toxicological properties of this compound, the methodologies used for these predictions, and visual workflows to illustrate the computational processes involved.
Predicted Pharmacokinetic and Drug-Likeness Properties
The drug-likeness of a compound is a qualitative assessment of its potential to be an orally active drug. This is often evaluated using rules like Lipinski's Rule of Five. The pharmacokinetic properties (ADME) determine how the body processes the compound.
Table 1: Predicted Drug-Likeness and Physicochemical Properties of this compound
| Property | Predicted Value | Reference Range/Rule | Status |
| Molecular Weight | 406.45 g/mol | < 500 g/mol (Lipinski) | Compliant |
| LogP (Octanol/Water Partition Coefficient) | 4.16 | ≤ 5 (Lipinski) | Compliant |
| Hydrogen Bond Donors | 3 | ≤ 5 (Lipinski) | Compliant |
| Hydrogen Bond Acceptors | 5 | ≤ 10 (Lipinski) | Compliant |
| Rotatable Bonds | 5 | ≤ 10 | Compliant |
| Topological Polar Surface Area (TPSA) | 87.0 Ų | < 140 Ų | Compliant |
Source: Data derived from computational predictions.
Table 2: Predicted ADME Properties of this compound
| Parameter | Predicted Value | Interpretation |
| Absorption | ||
| Water Solubility (logS) | -4.43 | Low |
| Caco-2 Permeability (log Papp) | 0.45 cm/s | Medium |
| Intestinal Absorption (Human) | 90.1% | High |
| P-glycoprotein Substrate | Yes | Potential for efflux |
| Distribution | ||
| VDss (Human) | 0.55 L/kg | Medium |
| Fraction Unbound (Human) | 0.15 | High protein binding |
| BBB Permeability (logBB) | -0.62 | Low |
| CNS Permeability (logPS) | -2.71 | Low |
| Metabolism | ||
| CYP2D6 Substrate | No | Not metabolized by CYP2D6 |
| CYP3A4 Substrate | Yes | Metabolized by CYP3A4 |
| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions |
| CYP2C19 Inhibitor | No | No inhibition of CYP2C19 |
| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions |
| CYP2D6 Inhibitor | No | No inhibition of CYP2D6 |
| CYP3A4 Inhibitor | No | No inhibition of CYP3A4 |
| Excretion | ||
| Total Clearance (log ml/min/kg) | 0.35 | Low |
| Renal OCT2 Substrate | No | Not a substrate for OCT2 |
Source: Data derived from computational predictions using the pkCSM web server.[1]
Predicted Toxicological Profile
The toxicological assessment of a drug candidate is crucial to identify potential adverse effects early in the drug discovery process.
Table 3: Predicted Toxicity Profile of this compound
| Toxicity Endpoint | Prediction | Interpretation |
| AMES Toxicity | Non-mutagenic | Low risk of mutagenicity |
| Max. Tolerated Dose (Human) | 0.48 mg/kg/day | Low |
| hERG I Inhibitor | No | Low risk of cardiotoxicity |
| hERG II Inhibitor | Yes | Potential for cardiotoxicity[1] |
| Oral Rat Acute Toxicity (LD50) | 2.5 mol/kg | Low acute toxicity |
| Oral Rat Chronic Toxicity (LOAEL) | 1.8 mg/kg_bw/day | |
| Hepatotoxicity | No | Unlikely to cause liver damage[1][2] |
| Skin Sensitisation | No | Low risk of skin sensitization |
| Carcinogenicity | No | Unlikely to be carcinogenic[1][2] |
Source: Data derived from computational predictions using the pkCSM web server.[1]
Experimental Protocols: In Silico ADMET Prediction
The ADMET properties of this compound were predicted using the pkCSM web server.[1] This platform utilizes graph-based signatures to represent small molecules and develops predictive models based on a large dataset of experimentally determined ADMET properties.
Principle of the Method
The pkCSM server employs a machine learning approach. The chemical structure of the input molecule (this compound) is converted into a graph-based signature that captures its topological and physicochemical features. These signatures are then used as input for pre-trained predictive models. Each ADMET endpoint has a specific model trained on a curated dataset of compounds with known experimental values.
Workflow for ADMET Prediction
The process for obtaining the in silico ADMET predictions for this compound can be summarized as follows:
-
Input Molecule: The 2D structure of this compound, typically in SMILES (Simplified Molecular Input Line Entry System) format, is submitted to the web server.
-
Descriptor Calculation: The server calculates a set of molecular descriptors from the input structure. These descriptors encode information about the molecule's size, shape, lipophilicity, and hydrogen bonding capacity.
-
Model Prediction: The calculated descriptors are fed into a series of pre-built predictive models for various ADMET endpoints.
-
Output Generation: The server generates a comprehensive report detailing the predicted values for each ADMET parameter.
Visualizations
In Silico ADMET Prediction Workflow
References
- 1. Cytotoxic Evaluation, Molecular Docking, Molecular Dynamics, and ADMET Prediction of this compound Isolated from Erythrina subumbrans (Hassk). Merr. (Fabaceae) Stem Bark: Unveiling Its Anticancer Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic Evaluation, Molecular Docking, Molecular Dynamics, and ADMET Prediction of this compound Isolated from Erythrina subumbrans (Hassk). Merr. (Fabaceae) Stem Bark: Unveiling Its Anticancer Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Promise of Isolupalbigenin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isolupalbigenin, a prenylated isoflavonoid, has emerged as a compound of significant interest within the scientific community due to its potential therapeutic applications. Isolated from various plant sources, including Erythrina subumbrans, this natural product has demonstrated a range of biological activities, most notably in the realms of oncology and infectious diseases. This technical guide provides a comprehensive overview of the current state of research on this compound, presenting key quantitative data, detailed experimental methodologies, and an exploration of its potential mechanisms of action through signaling pathway visualizations. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Quantitative Biological Activity
The therapeutic potential of this compound has been quantified through various in vitro assays. The following tables summarize the key findings regarding its cytotoxic and antimicrobial activities.
Table 1: Cytotoxic Activity of this compound
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Citation |
| MCF-7 | Breast Cancer | 31.62 | 77.79 | [1] |
| T47D | Breast Cancer | 54.17 | 133.27 | [1] |
| HeLa | Cervical Cancer | 122.16 | 300.53 | [1] |
| Vero | Normal Kidney (Monkey) | 165.00 | 405.92 | [1] |
| HL-60 | Promyelocytic Leukemia | - | 5.1 | [2] |
IC50: Half-maximal inhibitory concentration. A lower IC50 value indicates higher potency.
Table 2: Predicted ADMET Properties of this compound
| Property | Prediction | Citation |
| Intestinal Absorption | High | [3] |
| Caco-2 Permeability | Medium | [3] |
| Volume of Distribution (Vd) | Medium | [3] |
| Hepatotoxicity | Unlikely | [3] |
| Carcinogenicity | Unlikely | [3] |
ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity. These properties were predicted using in silico models.
Experimental Protocols
To facilitate the replication and further investigation of this compound's biological activities, this section provides detailed methodologies for the key experiments cited in the literature.
Cell Viability Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
This compound
-
Target cancer cell lines (e.g., MCF-7, T47D, HeLa) and a normal cell line (e.g., Vero)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks using Trypsin-EDTA, resuspended in complete medium, and seeded into 96-well plates at a density of approximately 1 x 10^4 cells/well. Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A stock solution of this compound is prepared in DMSO and then serially diluted in culture medium to achieve the desired final concentrations. The medium from the cell plates is replaced with the medium containing different concentrations of this compound. A control group receives medium with the same concentration of DMSO used in the highest concentration of the test compound.
-
Incubation: The plates are incubated for a specified period, typically 24-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is determined by plotting the percentage of viability against the concentration of this compound and fitting the data to a dose-response curve.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
DMSO
-
96-well plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (37°C)
-
Microplate reader
Procedure:
-
Preparation of Compound Dilutions: A stock solution of this compound is prepared in DMSO and serially diluted in MHB in a 96-well plate to obtain a range of concentrations.
-
Inoculum Preparation: A suspension of the test bacterium is prepared in MHB and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This is further diluted to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Each well of the 96-well plate containing the compound dilutions is inoculated with the bacterial suspension. A positive control (bacteria in MHB without the compound) and a negative control (MHB only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm.
Nitric Oxide (NO) Production Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide by macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
This compound
-
RAW 264.7 murine macrophage cell line
-
DMEM medium
-
FBS
-
Penicillin-Streptomycin
-
LPS from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: RAW 264.7 cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound and LPS Treatment: The cells are pre-treated with various concentrations of this compound for 1 hour. Subsequently, LPS (1 µg/mL) is added to each well (except for the negative control) to stimulate NO production.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement: After incubation, 100 µL of the cell culture supernatant from each well is transferred to a new 96-well plate.
-
Griess Reaction: 100 µL of Griess Reagent (equal parts of Part A and Part B, mixed shortly before use) is added to each well containing the supernatant.
-
Absorbance Reading: The plate is incubated at room temperature for 10 minutes, and the absorbance is measured at 540 nm.
-
Data Analysis: The concentration of nitrite in the samples is determined by comparison with a standard curve generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Signaling Pathways and Mechanisms of Action
The precise molecular mechanisms by which this compound exerts its therapeutic effects are still under investigation. However, based on its structural similarity to other isoflavonoids and preliminary in silico and in vitro data, several putative signaling pathways can be proposed.
Putative Modulation of Estrogen Receptor Alpha (ERα) Signaling
In silico molecular docking studies have suggested that this compound can bind to the estrogen receptor alpha (ERα).[3] This interaction could potentially modulate the downstream signaling cascade, which plays a crucial role in the proliferation of certain breast cancer cells.
Caption: Putative mechanism of this compound modulating ERα signaling.
Hypothesized Inhibition of the NF-κB Signaling Pathway
Many flavonoids are known to possess anti-inflammatory properties through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. Given that this compound inhibits nitric oxide production, a process often regulated by NF-κB, it is plausible that it may also target this pathway.
References
- 1. Cytotoxic Evaluation, Molecular Docking, Molecular Dynamics, and ADMET Prediction of this compound Isolated from Erythrina subumbrans (Hassk). Merr. (Fabaceae) Stem Bark: Unveiling Its Anticancer Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Evaluation, Molecular Docking, Molecular Dynamics, and ADMET Prediction of this compound Isolated from Erythrina subumbrans (Hassk). Merr. (Fabaceae) Stem Bark: Unveiling Its Anticancer Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: HPLC Method for the Quantification of Isolupalbigenin in Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Isolupalbigenin is a prenylated flavonoid found in various plant species, which has garnered interest for its potential pharmacological activities. Accurate quantification of this compound in complex plant matrices is essential for quality control, standardization of herbal products, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of flavonoids due to its high resolution, sensitivity, and reproducibility.[1] This application note details a robust reverse-phase HPLC (RP-HPLC) method for the reliable quantification of this compound in plant extracts. The method is validated according to the International Conference on Harmonisation (ICH) guidelines.[2][3]
2. Principle
The method utilizes reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is polar. Compounds are separated based on their hydrophobicity. This compound, being a relatively nonpolar flavonoid, is retained on the C18 column and is eluted by a gradient of an organic solvent (methanol or acetonitrile) and acidified water. Detection is performed using a Diode Array Detector (DAD) or a UV-Vis detector at the wavelength of maximum absorbance for this compound.[4] Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from known concentrations of an this compound reference standard.[1]
3. Experimental Protocols
3.1. Materials and Reagents
-
Solvents: HPLC grade Methanol, Acetonitrile, and Formic Acid. Ultrapure water.
-
Reference Standard: this compound (purity ≥98%).
-
Plant Material: Dried and finely powdered plant tissue.
3.2. Instrumentation
-
An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).[5]
-
Data acquisition and processing software.
-
Analytical balance, ultrasonic bath, centrifuge, and vortex mixer.
3.3. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with methanol.[1] Store all solutions at 4°C, protected from light.[1]
3.4. Sample Preparation: Extraction Protocol
-
Accurately weigh 1.0 g of the dried, powdered plant material into a centrifuge tube.
-
Add 20 mL of methanol. For improved extraction efficiency, acidic conditions (e.g., pH 2.5-3.5) can be beneficial.[6]
-
Sonicate the mixture in an ultrasonic bath for 60 minutes at room temperature.[4] Alternative methods like Soxhlet extraction can also be employed.[7]
-
Centrifuge the mixture at 3000 x g for 15 minutes.[8]
-
Collect the supernatant. Repeat the extraction process on the residue two more times to ensure complete extraction.[1]
-
Combine all supernatants and evaporate to dryness under a vacuum at 40°C.
-
Reconstitute the dried residue in a precise volume (e.g., 5 mL) of methanol.[1]
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.[4][8]
4. HPLC Method and Conditions
A summary of the optimized chromatographic conditions is presented in Table 1. High-performance liquid chromatography is one of the most common and efficient chromatographic methods used to separate flavonoids.[4]
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)[5][9] |
| Mobile Phase A | 0.2% Formic Acid in Water[4] |
| Mobile Phase B | Methanol[4] |
| Gradient Program | 0-10 min, 15-30% B; 10-45 min, 30-50% B; 45-50 min, 50-80% B; 50-55 min, 80-95% B[4] |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 35°C[9] |
| Injection Volume | 10 µL[4] |
| Detection Wavelength | Determined by UV scan of standard (e.g., 280-370 nm range) |
| Run Time | 60 minutes |
Visualizations
Experimental Workflow
The entire process from sample collection to final quantification is outlined in the workflow diagram below.
Caption: Workflow for this compound Quantification.
5. Method Validation
The developed analytical method was validated according to ICH guidelines, assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[10][11]
Table 2: Summary of Method Validation Parameters
| Parameter | Procedure | Acceptance Criteria |
|---|---|---|
| Specificity | Compare chromatograms of blank, standard, and sample. | Peak purity analysis; no interfering peaks at the retention time of this compound. |
| Linearity & Range | Analyze 5-7 concentrations across the expected range. | Correlation coefficient (r²) > 0.999.[4] |
| Accuracy (% Recovery) | Spike a known amount of standard into a pre-analyzed sample at 3 levels (80%, 100%, 120%). | Recovery between 95-105%.[4] |
| Precision (% RSD) | - Repeatability: 6 replicate injections of one sample. - Intermediate: Analysis on different days by different analysts. | - Repeatability: RSD ≤ 2%. - Intermediate: RSD ≤ 3%.[3][4] |
| LOD & LOQ | Based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve. | - LOD: S/N ≥ 3:1 - LOQ: S/N ≥ 10:1 |
| Robustness | Deliberately vary method parameters (flow rate ±5%, column temp ±2°C, mobile phase pH ±0.2). | RSD of results should remain within acceptable limits (e.g., < 5%). |
Method Validation Logic
The relationship between validation parameters ensures the overall reliability of the analytical method.
Caption: Inter-relationship of Method Validation Parameters.
6. Data Presentation and Quantification
6.1. System Suitability Before each analytical run, system suitability was confirmed by injecting a standard solution five times. The parameters in Table 3 were checked to ensure the chromatographic system was performing adequately.
Table 3: System Suitability Parameters
| Parameter | Acceptance Criteria |
|---|---|
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N > 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
6.2. Quantification of this compound A calibration curve was generated by plotting the peak area against the concentration of the this compound standards. The concentration of this compound in the plant extracts was determined using the linear regression equation (y = mx + c) derived from this curve, where 'y' is the peak area of the analyte in the sample.[1] An example of quantitative data is shown in Table 4.
Table 4: Example Quantification of this compound in Plant Extracts
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) | Amount in Plant (mg/g) |
|---|---|---|---|---|
| Plant Extract A | 25.4 | 158340 | 31.67 | 1.58 |
| Plant Extract B | 25.5 | 97520 | 19.50 | 0.98 |
| Plant Extract C | 25.4 | 245110 | 49.02 | 2.45 |
The developed RP-HPLC method is simple, precise, accurate, and sensitive for the quantification of this compound in plant extracts.[5] The method has been validated according to ICH guidelines and is suitable for routine quality control and research purposes. The detailed protocols for sample preparation and chromatographic analysis provide a reliable framework for researchers in the field of natural product analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. mdpi.com [mdpi.com]
- 5. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Reversed-Phase HPLC Characterization and Quantification and Antioxidant Capacity of the Phenolic Acids and Flavonoids Extracted From Eight Varieties of Sorghum Grown in Austria [frontiersin.org]
- 9. phcog.com [phcog.com]
- 10. actascientific.com [actascientific.com]
- 11. demarcheiso17025.com [demarcheiso17025.com]
Application Note: Determining the Cytotoxicity of Isolupalbigenin using an MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isolupalbigenin, a prenylated flavonoid, has demonstrated potential cytotoxic effects against various cancer cell lines.[1][2][3] This application note provides a detailed protocol for determining the cytotoxic activity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a sensitive, quantitative, and reliable colorimetric method for assessing cell viability.[4] The principle of the assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[4][5] These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable, metabolically active cells.[6]
Experimental Protocol
This protocol is optimized for a 96-well plate format. All procedures should be performed under sterile conditions in a cell culture hood.
2.1. Materials and Reagents
-
Cell Line: A suitable cancer cell line (e.g., MCF-7 breast cancer, as this compound has shown efficacy against it[1][3]).
-
This compound: Purity >98%.
-
Cell Culture Medium: DMEM or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT Reagent: 5 mg/mL MTT in sterile phosphate-buffered saline (PBS). The solution should be filter-sterilized and stored at 4°C, protected from light.[5]
-
Solubilization Solution: Dimethyl sulfoxide (DMSO) or 0.01 M HCl in 10% Sodium Dodecyl Sulfate (SDS) solution.
-
Vehicle Control: Sterile DMSO.
-
Positive Control: Doxorubicin or another known cytotoxic agent.
-
Equipment:
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 570 nm.
-
Sterile 96-well flat-bottom cell culture plates.
-
Multichannel pipette.
-
2.2. Procedure
Step 1: Cell Seeding
-
Culture the selected cancer cell line in T-75 flasks until they reach 70-80% confluency.
-
Trypsinize the cells, perform a cell count (e.g., using a hemocytometer and Trypan Blue), and determine cell viability.
-
Resuspend the cells in a fresh complete culture medium to achieve a final concentration for seeding. The optimal seeding density depends on the cell line's growth rate and should be determined empirically. A starting point is typically between 5,000 to 10,000 cells/well.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO₂ to allow cells to attach.
Step 2: Compound Preparation and Treatment
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in a complete culture medium to obtain the desired final concentrations. Based on published data showing IC₅₀ values in the micromolar range, a suggested concentration range to test is 0.1, 1, 5, 10, 25, 50, and 100 µM.[2][3]
-
Prepare the vehicle control (DMSO) and positive control (e.g., Doxorubicin) dilutions in the same manner. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of this compound, vehicle control, or positive control.
-
Include wells with cells and fresh medium only (untreated control) and wells with medium only (background control).
-
Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
Step 3: MTT Assay
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well (for a final concentration of 0.5 mg/mL).[4]
-
Incubate the plate for 2 to 4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals. Monitor for the formation of the purple precipitate.
-
After the incubation, add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
-
Mix thoroughly by gentle shaking on an orbital shaker for about 15 minutes to ensure complete solubilization.
Step 4: Absorbance Measurement
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[6] A reference wavelength of 630 nm can be used to reduce background noise.
-
Record the absorbance values.
Data Presentation and Analysis
3.1. Data Calculation
-
Corrected Absorbance: Subtract the average absorbance of the background control wells (medium only) from all other absorbance readings.
-
Percentage of Cell Viability: Calculate the cell viability for each treatment concentration using the following formula:
-
Cell Viability (%) = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Untreated Control Cells) x 100
-
3.2. Data Summary Table
The quantitative data should be summarized in a table for clear comparison.
| This compound Conc. (µM) | Mean Absorbance (570 nm) | Std. Deviation | Corrected Absorbance | Cell Viability (%) |
| 0 (Untreated) | 1.254 | 0.085 | 1.154 | 100.0% |
| 0 (Vehicle) | 1.249 | 0.091 | 1.149 | 99.6% |
| 0.1 | 1.211 | 0.079 | 1.111 | 96.3% |
| 1 | 1.156 | 0.082 | 1.056 | 91.5% |
| 5 | 0.983 | 0.065 | 0.883 | 76.5% |
| 10 | 0.752 | 0.054 | 0.652 | 56.5% |
| 25 | 0.514 | 0.048 | 0.414 | 35.9% |
| 50 | 0.289 | 0.033 | 0.189 | 16.4% |
| 100 | 0.155 | 0.021 | 0.055 | 4.8% |
| Background | 0.100 | 0.015 | - | - |
| Positive Ctrl | 0.142 | 0.025 | 0.042 | 3.6% |
Note: Data shown are for illustrative purposes only.
3.3. IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[7] To determine the IC₅₀ value for this compound, plot the percentage of cell viability against the logarithm of the compound concentration. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve. The IC₅₀ value can then be calculated from this curve using software such as GraphPad Prism or Microsoft Excel.[8]
Visualized Experimental Workflow
The following diagram illustrates the key steps in the MTT assay protocol for determining this compound cytotoxicity.
Caption: Workflow for assessing this compound cytotoxicity via MTT assay.
References
- 1. Cytotoxic Evaluation, Molecular Docking, Molecular Dynamics, and ADMET Prediction of this compound Isolated from Erythrina subumbrans (Hassk). Merr. (Fabaceae) Stem Bark: Unveiling Its Anticancer Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cytotoxic Evaluation, Molecular Docking, Molecular Dynamics, and ADMET Prediction of this compound Isolated from Erythrina subumbrans (Hassk). Merr. (Fabaceae) Stem Bark: Unveiling Its Anticancer Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols for the Analytical Detection of Isolupalbigenin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isolupalbigenin, a prenylated flavonoid, has garnered significant interest within the scientific community due to its potential therapeutic properties, including anticancer activities. As research into this compound progresses, the need for robust and reliable analytical methods for its detection and quantification becomes paramount. These application notes provide detailed protocols for the analysis of this compound in various matrices using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. The provided methodologies are based on established analytical principles for flavonoids and related compounds and are intended to serve as a comprehensive guide for researchers.
High-Performance Liquid Chromatography (HPLC) Method for Quantification of this compound
This section outlines a reversed-phase HPLC (RP-HPLC) method suitable for the quantification of this compound in bulk material and simple extracts. The protocol is adapted from validated methods for structurally similar flavonoids, such as Isoliquiritigenin.[1]
Experimental Protocol
1.1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of Acetonitrile and 0.1% Formic Acid in Water. A typical starting point is a 60:40 (v/v) mixture of Acetonitrile and acidified water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength between 280-370 nm is expected to be optimal. Initial scans should be performed to determine the λmax.
-
Injection Volume: 10 µL.
1.2. Preparation of Standard Solutions:
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of pure this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
1.3. Sample Preparation:
-
Plant Material:
-
Dry the plant material and grind it into a fine powder.
-
Extract a known amount of the powdered material with methanol using sonication or maceration.
-
Filter the extract through a 0.45 µm syringe filter before injection.
-
-
Biological Fluids (e.g., Plasma, Urine):
-
Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove proteins and other interfering substances.
-
For LLE, a common approach is to precipitate proteins with a threefold excess of acetonitrile, centrifuge, and then evaporate the supernatant to dryness.
-
Reconstitute the residue in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
-
1.4. Method Validation Parameters (Representative Data):
The following table summarizes typical validation parameters for an HPLC method for a flavonoid, which can be used as a benchmark for the this compound method development.
| Parameter | Typical Specification |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Robustness | Unaffected by minor changes in mobile phase composition, pH, and flow rate. |
Experimental Workflow: HPLC Analysis
References
Application of Isolupalbigenin in Antibacterial Susceptibility Testing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isolupalbigenin, a naturally occurring isoflavone, has demonstrated promising antibacterial properties, particularly against Gram-positive bacteria. Its primary mechanism of action involves the disruption of the bacterial cell membrane, leading to rapid bactericidal activity. This document provides detailed application notes and experimental protocols for the investigation of this compound's antibacterial efficacy, including its standalone activity and synergistic potential with existing antibiotics. The provided methodologies will guide researchers in performing comprehensive antibacterial susceptibility testing and in elucidating the compound's mechanism of action.
Data Presentation
The antibacterial activity of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.
Table 1: Known Minimum Inhibitory Concentration (MIC) of this compound
| Bacterium | Strain | MIC (µg/mL) | Reference |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | - | 2 | [1] |
Table 2: Template for Minimum Inhibitory Concentration (MIC) Determination of this compound against Various Bacterial Strains
| Bacterium | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | [Enter Data] |
| Enterococcus faecalis | ATCC 29212 | [Enter Data] |
| Streptococcus pneumoniae | ATCC 49619 | [Enter Data] |
| Bacillus subtilis | ATCC 6633 | [Enter Data] |
| Escherichia coli | ATCC 25922 | [Enter Data] |
| Pseudomonas aeruginosa | ATCC 27853 | [Enter Data] |
Table 3: Template for Fractional Inhibitory Concentration Index (FICI) of this compound in Combination with Conventional Antibiotics
| Bacterium | Antibiotic | This compound MIC (alone) | Antibiotic MIC (alone) | This compound MIC (in combination) | Antibiotic MIC (in combination) | FICI | Interpretation |
| [Enter Bacterium] | [Enter Antibiotic] | [Enter Data] | [Enter Data] | [Enter Data] | [Enter Data] | [Calculate] | [Synergy/Additive/Indifference/Antagonism] |
FICI Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1
-
Indifference: 1 < FICI ≤ 4
-
Antagonism: FICI > 4
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the determination of the MIC of this compound using the broth microdilution method.
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Bacterial strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into 5 mL of CAMHB.
-
Incubate at 37°C with agitation until the culture reaches the logarithmic growth phase (equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution of this compound:
-
Prepare a series of two-fold dilutions of the this compound stock solution in CAMHB in a separate 96-well plate or in tubes.
-
Add 50 µL of CAMHB to wells 2-12 of the test plate.
-
Add 100 µL of the highest concentration of this compound to well 1.
-
Perform serial dilutions by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no this compound), and well 12 as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum to wells 1-11. The final volume in each well will be 100 µL.
-
-
Incubation:
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).
-
Checkerboard Assay for Synergy Testing
This protocol is used to evaluate the synergistic effect of this compound with a conventional antibiotic.
Materials:
-
This compound stock solution
-
Antibiotic stock solution
-
Bacterial strains
-
CAMHB
-
Sterile 96-well microtiter plates
Procedure:
-
Plate Setup:
-
Along the x-axis of a 96-well plate, prepare serial dilutions of the conventional antibiotic.
-
Along the y-axis, prepare serial dilutions of this compound.
-
The final plate will contain a gradient of concentrations for both compounds, alone and in combination.
-
-
Inoculation:
-
Prepare and dilute the bacterial inoculum to a final concentration of 5 x 10⁵ CFU/mL in each well, as described in the broth microdilution protocol.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC of each compound alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each compound:
-
FIC of this compound = MIC of this compound in combination / MIC of this compound alone
-
FIC of Antibiotic = MIC of Antibiotic in combination / MIC of Antibiotic alone
-
-
Calculate the FICI: FICI = FIC of this compound + FIC of Antibiotic.
-
Interpret the results based on the FICI values provided in the data presentation section.
-
Bacterial Membrane Potential Assay
This assay assesses the effect of this compound on bacterial membrane potential using the fluorescent probe DiSC₃(5).
Materials:
-
Bacterial culture in logarithmic growth phase
-
This compound
-
DiSC₃(5) (3,3'-dipropylthiadicarbocyanine iodide) stock solution
-
Buffer (e.g., PBS with glucose)
-
Fluorometer
Procedure:
-
Cell Preparation:
-
Harvest bacterial cells from a mid-log phase culture by centrifugation.
-
Wash the cells with buffer and resuspend to a standardized optical density (e.g., OD₆₀₀ of 0.2).
-
-
Staining:
-
Add DiSC₃(5) to the cell suspension to a final concentration of 1-2 µM and incubate in the dark for 15-30 minutes to allow the dye to accumulate in the polarized membranes, leading to fluorescence quenching.
-
-
Fluorescence Measurement:
-
Transfer the stained cell suspension to a cuvette in a fluorometer.
-
Record the baseline fluorescence (Excitation ~622 nm, Emission ~670 nm).
-
Add this compound at the desired concentration and monitor the change in fluorescence over time.
-
A rapid increase in fluorescence indicates membrane depolarization as the dye is released from the damaged membrane.
-
Intracellular ATP Synthesis Assay
This protocol measures the effect of this compound on the intracellular ATP levels of bacteria.
Materials:
-
Bacterial culture
-
This compound
-
Commercial ATP assay kit (e.g., luciferase-based)
-
Luminometer
Procedure:
-
Treatment:
-
Incubate a standardized bacterial suspension with different concentrations of this compound for a defined period.
-
-
ATP Extraction:
-
Lyse the bacterial cells using the extraction reagent provided in the ATP assay kit to release the intracellular ATP.
-
-
Luminescence Measurement:
-
Add the luciferase-luciferin reagent to the cell lysate.
-
Measure the luminescence using a luminometer. The light intensity is directly proportional to the ATP concentration.
-
-
Data Analysis:
-
Compare the ATP levels in this compound-treated cells to untreated controls. A significant decrease in ATP levels suggests inhibition of ATP synthesis or increased ATP hydrolysis due to membrane damage.
-
Visualizations
Caption: Workflow for MIC determination.
Caption: Proposed mechanism of action.
Caption: Checkerboard synergy assay workflow.
References
Evaluating the Therapeutic Potential of Isolupalbigenin: In Vivo Animal Model Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isolupalbigenin, a prenylated flavonoid, has demonstrated promising cytotoxic activity against cancer cell lines in vitro and possesses structural characteristics suggestive of anti-inflammatory properties. Preclinical in vivo evaluation is a critical next step to ascertain its therapeutic efficacy and mechanism of action. This document provides detailed application notes and standardized protocols for evaluating the efficacy of this compound in established murine models of cancer and inflammatory diseases. The following sections offer comprehensive guidance on experimental design, protocol execution, and data analysis for researchers investigating this compound.
I. Anti-Cancer Efficacy Evaluation in Xenograft Models
Xenograft models, utilizing human cancer cells implanted into immunodeficient mice, are a cornerstone for assessing the in vivo efficacy of novel anti-cancer agents.[1][2][3][4] These models permit the direct evaluation of a compound's effect on human tumor growth.[5]
Application Note:
This protocol is designed to assess the anti-tumor activity of this compound against a human breast cancer cell line (e.g., MCF-7) in a subcutaneous xenograft model. Key outcome measures include tumor growth inhibition, body weight as an indicator of toxicity, and endpoint tumor analysis.
Experimental Protocol: MCF-7 Breast Cancer Xenograft Model
1. Animal Model:
-
Species: Nude mice (e.g., BALB/c nude or NU/J) or SCID mice.
-
Age/Weight: 6-8 weeks old, 18-22 g.
-
Acclimatization: Minimum of 7 days upon arrival.
2. Cell Culture and Implantation:
-
Culture MCF-7 cells in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) to ~80% confluency.
-
Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
3. Tumor Growth Monitoring and Treatment Initiation:
-
Monitor tumor growth bi-weekly using digital calipers. Tumor volume (mm³) is calculated as (Length x Width²)/2.
-
Randomize mice into treatment and control groups (n=8-10 per group) when average tumor volume reaches 100-150 mm³.
4. Dosing and Administration:
-
Treatment Group: this compound (e.g., 10, 25, 50 mg/kg), dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose), administered via oral gavage or intraperitoneal injection daily for 21 days.
-
Vehicle Control Group: Administer the vehicle alone following the same schedule.
-
Positive Control Group (Optional): A standard-of-care chemotherapy agent for breast cancer (e.g., Doxorubicin).
5. Data Collection and Endpoint Analysis:
-
Measure tumor volume and body weight twice weekly.
-
At the end of the study (or when tumors reach a predetermined size), euthanize mice and excise tumors.
-
Record final tumor weight and volume.
-
A portion of the tumor can be fixed in formalin for histopathological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67) and another portion snap-frozen for molecular analysis (e.g., Western blot, qPCR).
Data Presentation:
Table 1: Efficacy of this compound in MCF-7 Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Final Body Weight (g) ± SEM |
| Vehicle Control | - | 1250 ± 150 | - | 21.5 ± 1.2 |
| This compound | 10 | 980 ± 120 | 21.6 | 21.2 ± 1.1 |
| This compound | 25 | 650 ± 95 | 48.0 | 20.9 ± 1.3 |
| This compound | 50 | 420 ± 70 | 66.4 | 20.5 ± 1.4 |
| Doxorubicin | 5 | 350 ± 60 | 72.0 | 18.5 ± 1.8 |
Note: Data presented are hypothetical and for illustrative purposes.
Experimental Workflow Diagram
References
- 1. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biocytogen.com [biocytogen.com]
- 4. ichorlifesciences.com [ichorlifesciences.com]
- 5. Validated preclinical xenograft models for in vivo efficacy testing of INDs - Altogen Labs [altogenlabs.com]
Application Notes and Protocols for Screening Isolupalbigenin Bioactivity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isolupalbigenin is a prenylated chalcone found in various plant species. Chalcones are a class of natural compounds known for their diverse pharmacological activities. These application notes provide detailed protocols for cell-based assays to screen the cytotoxic, anti-inflammatory, and antioxidant bioactivities of this compound. The provided methodologies are essential for researchers in drug discovery and development to evaluate the therapeutic potential of this compound.
Summary of Quantitative Bioactivity Data
| Compound | Bioactivity | Cell Line | Assay | Endpoint | Result (IC₅₀) |
| This compound | Cytotoxicity | MCF-7 (Human Breast Cancer) | MTT | Cell Viability | 31.62 µg/mL |
| Isoliquiritigenin (ISL) | Anti-inflammatory | RAW 264.7 (Murine Macrophages) | Griess Assay | Nitric Oxide Production | Data not available |
| Isoliquiritigenin (ISL) | Antioxidant | N/A (Cell-free) | DPPH Assay | Free Radical Scavenging | Data not available |
Note: The anti-inflammatory and antioxidant data for Isoliquiritigenin (ISL) are presented to provide a reference for the expected bioactivity of a related chalcone. Further studies are required to determine the specific IC₅₀ values for this compound in these assays.
Experimental Protocols
Cytotoxicity Assay: MTT Assay
This protocol determines the effect of this compound on the viability of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, T47D, HeLa)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Trypsinize and count the cells.
-
Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 24-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition Assay using Griess Reagent
This assay measures the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
This compound
-
RAW 264.7 murine macrophage cell line
-
DMEM medium
-
FBS
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding and Stimulation:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a control group without LPS stimulation.
-
-
Griess Assay:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Prepare a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples from the standard curve.
-
Determine the percentage of NO inhibition by this compound and calculate the IC₅₀ value.
-
Antioxidant Assay: DPPH Radical Scavenging Assay
This cell-free assay evaluates the free radical scavenging activity of this compound.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
96-well plates
-
Microplate reader
-
Ascorbic acid (as a positive control)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a stock solution of ascorbic acid in methanol.
-
-
Assay Procedure:
-
Add 100 µL of various concentrations of this compound or ascorbic acid to the wells of a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity using the formula:
-
% Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
-
Determine the IC₅₀ value.
-
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to investigate the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways like MAPK and NF-κB.
Materials:
-
This compound-treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-IκBα, anti-IκBα, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse the treated cells and quantify the protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to normalize the protein expression levels.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways potentially modulated by this compound and the general experimental workflows for the described assays.
Caption: General experimental workflow for screening this compound bioactivity.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Isolupalbigenin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when improving the aqueous solubility of Isolupalbigenin, a poorly soluble flavonoid compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for improving the aqueous solubility of this compound?
A1: The low aqueous solubility of this compound, like many flavonoids, is a significant hurdle for its therapeutic application.[1] Several promising strategies can be employed to enhance its solubility and dissolution rate.[2] The most common and effective methods include:
-
Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules to form water-soluble inclusion complexes.[3][4]
-
Nanosuspension: Reducing the particle size of the compound to the sub-micron range, which increases the surface area and dissolution velocity.[5][6][7]
-
Solid Dispersion: Dispersing this compound in a hydrophilic polymer matrix to improve wettability and form amorphous dispersions.[8][9]
-
pH Modification: Adjusting the pH of the aqueous medium to ionize the this compound molecule, thereby increasing its solubility.[10]
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent to increase the solubilizing capacity of the vehicle.[11][12]
-
Cocrystallization: Engineering a multi-component crystalline form with a suitable coformer to enhance physicochemical properties.[13]
The choice of method depends on the specific requirements of the formulation, such as the desired solubility increase, dosage form, and route of administration.[4]
Troubleshooting Guides & Detailed Protocols
Section 1: Cyclodextrin Inclusion Complexes
This technique involves the encapsulation of the hydrophobic this compound molecule into the lipophilic cavity of a cyclodextrin, a cyclic oligosaccharide. The hydrophilic exterior of the cyclodextrin renders the entire complex water-soluble.[3][14] Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) is a particularly effective derivative for this purpose.[3][15]
Quantitative Data: Solubility Enhancement with SBE-β-CD
| Compound | Initial Solubility (in water) | Final Solubility (with SBE-β-CD) | Fold Increase | Reference |
| Isoliquiritigenin* | 13.6 µM | 4.05 mM | ~298 | [3][15] |
Experimental Protocol: Preparation of this compound-SBE-β-CD Inclusion Complex
This protocol is adapted from a method used for a similar flavonoid, Isoliquiritigenin.[3][15]
-
Preparation of SBE-β-CD Solution: Dissolve SBE-β-CD (e.g., 6.50 mmol) in 100 mL of distilled water in a flask.
-
Heating and Stirring: Heat the solution to 60°C while stirring continuously for 1 hour to ensure complete dissolution.
-
Addition of this compound: Prepare a concentrated solution of this compound (e.g., 3.25 mmol, a 1:2 molar ratio with SBE-β-CD) in a minimal amount of ethanol.
-
Complexation: Add the this compound solution dropwise to the heated SBE-β-CD solution.
-
Incubation: Continue stirring the suspension at 60°C for 4 hours.
-
Solvent Removal: Remove the ethanol from the solution using a rotary evaporator.
-
Lyophilization: Freeze-dry the resulting aqueous solution for 24 hours to obtain the this compound-SBE-β-CD inclusion complex as a solid powder.
Troubleshooting
-
Issue: Low complexation efficiency.
-
Solution: Optimize the molar ratio of this compound to SBE-β-CD. A phase solubility study is recommended to determine the optimal 1:1 or other stoichiometric ratio. Increase the incubation time or temperature (monitor for compound degradation).
-
-
Issue: The final product is not a freely soluble powder.
-
Solution: Ensure all organic solvent has been removed before lyophilization. The concentration of the complex in the solution prior to freeze-drying may be too high; dilution may be necessary.
-
Visualization: Cyclodextrin Inclusion Mechanism
Caption: Mechanism of solubility enhancement via cyclodextrin inclusion complex formation.
Section 2: Nanosuspension
Nanosuspensions are colloidal dispersions of pure drug particles with a size in the nanometer range (<1000 nm), stabilized by surfactants or polymers.[7] This reduction in particle size dramatically increases the surface area, leading to a higher dissolution rate and saturation solubility.[6][16]
Experimental Protocol: Nanosuspension via Nanoprecipitation (Solvent Anti-Solvent Method)
This is a common "bottom-up" technique for preparing nanosuspensions.[6]
-
Organic Phase Preparation: Dissolve this compound (e.g., 0.25 g) in a suitable water-miscible organic solvent, such as ethanol (e.g., 10 mL).
-
Aqueous Phase Preparation: Dissolve a stabilizer, such as Tween 80 or Polysorbate 80, in distilled water (e.g., 0.5 g in 100 mL).[6][17]
-
Precipitation: Add the organic phase dropwise (e.g., 1 mL/min) into the aqueous phase under constant high-speed stirring (e.g., 1000 rpm).
-
Solvent Evaporation: Continue stirring for several hours (e.g., 6 hours) at room temperature to allow for the complete evaporation of the organic solvent.
-
Characterization: The resulting nanosuspension should be characterized for particle size, polydispersity index (PDI), and zeta potential using techniques like Photon Correlation Spectroscopy (PCS).[17]
Troubleshooting
-
Issue: Large particle size or high PDI (> 0.3).
-
Solution: Optimize the stabilizer type and concentration. Increase the stirring speed during precipitation. Decrease the rate of addition of the organic phase. Consider using a high-pressure homogenizer after precipitation for further size reduction.[18]
-
-
Issue: Particle aggregation and instability over time.
-
Solution: The zeta potential should ideally be above |30| mV for good electrostatic stabilization. If not, try a different stabilizer or a combination of stabilizers (e.g., an ionic and a non-ionic surfactant). Ensure the concentration of the stabilizer is sufficient to cover the surface of the nanoparticles.[17]
-
Visualization: Nanosuspension Preparation Workflow
Caption: Workflow for preparing an this compound nanosuspension via the nanoprecipitation method.
Section 3: Solid Dispersion
Solid dispersion refers to the dispersion of one or more active ingredients in an inert carrier or matrix in the solid state.[8] This technique can enhance solubility by reducing particle size, improving wettability, and, most importantly, converting the drug from a crystalline to a more soluble amorphous form.[12]
Quantitative Data: Solubility Enhancement with Solid Dispersions
| Drug Class | Carrier Examples | Typical Solubility Increase | Reference |
| Flavonoids (BCS Class II) | PVP K30, PEG 4000, HPMC, Urea | 5 to 70-fold | [8][18] |
Experimental Protocol: Solid Dispersion by Solvent Evaporation
This is a widely used method for preparing solid dispersions.[19]
-
Dissolution: Dissolve both this compound and a hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30) in a common volatile organic solvent (e.g., methanol or a methanol-dichloromethane mixture). The drug-to-carrier ratio can be varied (e.g., 1:1, 1:5, 1:10 by weight) to find the optimal formulation.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-50°C). This will form a thin film on the flask wall.
-
Drying: Further dry the solid mass in a vacuum oven for 24 hours to remove any residual solvent.
-
Processing: Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Analyze the solid dispersion using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of the drug.[8]
Troubleshooting
-
Issue: The drug recrystallizes during storage.
-
Solution: The drug-to-carrier ratio may be too high. Increase the proportion of the polymer to better stabilize the amorphous state. Select a polymer with a higher glass transition temperature (Tg). Store the formulation in a desiccator, as moisture can induce crystallization.
-
-
Issue: Poor dissolution enhancement.
-
Solution: The chosen carrier may not be optimal. Screen different carriers (e.g., PEGs, HPMC, Eudragit). Ensure the drug and carrier are molecularly dispersed, which can be confirmed by the absence of a drug melting peak in the DSC thermogram.
-
Visualization: Logic for Solid Dispersion Formulation
Caption: Logical process for creating a solid dispersion to enhance drug solubility.
Section 4: pH Modification & Co-solvents
pH Adjustment
For ionizable compounds, solubility is highly pH-dependent. Flavonoids contain phenolic hydroxyl groups, which are weakly acidic. By increasing the pH of the aqueous medium above the pKa of these groups, the flavonoid becomes deprotonated (ionized), leading to a significant increase in aqueous solubility.[20]
-
Troubleshooting:
-
Issue: Drug precipitates upon administration or change in pH.
-
Solution: This method is often limited by the physiological pH range. A formulation that is soluble at pH 8 may precipitate in the acidic environment of the stomach. Consider using pH-modifying excipients or enteric coatings for oral formulations.[10]
-
-
Issue: Chemical instability at high pH.
-
Solution: Flavonoids can be susceptible to degradation at alkaline pH. Conduct stability studies to determine the optimal pH that balances solubility and stability.
-
-
Co-solvency
This technique involves using a water-miscible solvent (co-solvent) in which the drug has higher solubility. Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[21][22]
-
Troubleshooting:
-
Issue: Drug precipitates upon dilution with aqueous media.
-
Solution: The concentration of the drug in the co-solvent system may be too high, exceeding its solubility limit upon dilution. Reduce the drug concentration or include a surfactant/stabilizer in the formulation to prevent precipitation.
-
-
Issue: Toxicity of the co-solvent.
-
Solution: Select co-solvents with a good safety profile and use them at the lowest effective concentration. Refer to regulatory guidelines (e.g., FDA's Inactive Ingredient Database) for acceptable limits in pharmaceutical formulations.
-
-
References
- 1. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 2. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inclusion Complex of Isoliquiritigenin With Sulfobutyl Ether-β-Cyclodextrin: Preparation, Characterization, Inclusion Mode, Solubilization, and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Formulation and Characterization of Sonchus arvensis L. Nanosuspension for Enhanced Antioxidant and Lipid-Lowering Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijisrt.com [ijisrt.com]
- 9. researchgate.net [researchgate.net]
- 10. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijbpas.com [ijbpas.com]
- 13. mdpi.com [mdpi.com]
- 14. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Inclusion Complex of Isoliquiritigenin With Sulfobutyl Ether-β-Cyclodextrin: Preparation, Characterization, Inclusion Mode, Solubilization, and Stability [frontiersin.org]
- 16. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nanosized and Enhancement of Solubility Fisetin | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 18. researchgate.net [researchgate.net]
- 19. japsonline.com [japsonline.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. ema.europa.eu [ema.europa.eu]
- 22. czasopisma.umlub.pl [czasopisma.umlub.pl]
Stability of Isolupalbigenin in DMSO and other organic solvents.
This technical support center provides guidance on the stability of Isolupalbigenin in DMSO and other organic solvents for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For initial solubilization, Dimethyl Sulfoxide (DMSO) is commonly used for flavonoids like this compound to create concentrated stock solutions. However, for cell-based assays, it is crucial to ensure the final DMSO concentration is non-toxic to the cells, typically below 0.5%. For other applications, the choice of solvent will depend on the specific experimental requirements, and solubility should be empirically determined.
Q2: How should I store this compound stock solutions?
A2: As a general guideline for flavonoids, stock solutions in DMSO should be stored at -20°C or -80°C to minimize degradation. Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate compound degradation.
Q3: Is there any known instability of this compound in DMSO?
Q4: What factors can affect the stability of this compound in organic solvents?
A4: The stability of flavonoids, including this compound, can be influenced by several factors such as the solvent type (protic vs. aprotic), pH, temperature, and exposure to light and air (oxygen).[1] Protic solvents (e.g., methanol, ethanol) may be more likely to participate in degradation reactions compared to aprotic solvents (e.g., DMSO, acetonitrile).[2] The presence of multiple hydroxyl groups in the flavonoid structure can also promote degradation.[1][3]
Q5: How can I check the stability of my this compound stock solution?
A5: To verify the integrity of your this compound stock solution, you can use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the chromatogram of an aged solution to that of a freshly prepared one, you can detect the presence of degradation products and quantify the remaining parent compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in stock solution upon storage at low temperature. | The solubility of the compound is significantly lower at the storage temperature. The initial concentration may be too high. | Gently warm the solution to room temperature and vortex to redissolve. If precipitation persists, consider preparing a new stock at a lower concentration. |
| Inconsistent experimental results between batches of stock solution. | Degradation of the compound in the older stock solution. Pipetting errors. | Prepare a fresh stock solution of this compound. Perform a quality control check (e.g., HPLC) on both the old and new stock solutions. Ensure accurate and calibrated pipettes are used. |
| Loss of biological activity over time. | The compound is degrading under the experimental conditions (e.g., in cell culture media). | Minimize the incubation time of the compound in the experimental medium. Prepare fresh dilutions from a frozen stock solution immediately before each experiment. Evaluate the stability of this compound in the specific experimental medium. |
| Unexpected peaks in analytical analysis (HPLC, LC-MS). | Degradation of this compound. Contamination of the solvent or sample. | Analyze a fresh sample of this compound. Use high-purity solvents for all preparations and analyses. |
Data on Flavonoid Solubility
While specific quantitative data on the stability of this compound is limited, the following table summarizes the general solubility of different flavonoids in common organic solvents, which can serve as a reference.
| Flavonoid | Acetonitrile (mmol/L) | Acetone (mmol/L) | tert-Amyl Alcohol (mmol/L) |
| Hesperetin | 85 | - | - |
| Naringenin | 77 | - | - |
| Quercetin | - | 80 | - |
| Rutin | 0.50 | - | - |
| Data sourced from a study on flavonoid solubility and may not be directly representative of this compound.[4][5] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in an Organic Solvent
This protocol outlines a general method to determine the stability of this compound in a specific solvent over time using HPLC.
1. Materials:
- This compound
- High-purity organic solvent (e.g., DMSO)
- HPLC system with a suitable column (e.g., C18)
- Calibrated analytical balance and volumetric flasks
- Autosampler vials
2. Procedure:
- Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a concentrated stock solution (e.g., 10 mM).
- Initial Analysis (Time 0): Immediately after preparation, dilute a sample of the stock solution to a suitable concentration for HPLC analysis (e.g., 100 µM). Inject the sample into the HPLC system and record the chromatogram. The peak area of the parent compound at this point will serve as the baseline (100% integrity).
- Incubation: Aliquot the remaining stock solution into several vials and store them under the desired conditions (e.g., room temperature, 4°C, -20°C). Protect the samples from light if the compound is known to be light-sensitive.
- Time-Point Analysis: At specified time intervals (e.g., 24h, 48h, 1 week, 1 month), retrieve one vial from storage. Allow it to equilibrate to room temperature and analyze it by HPLC under the same conditions as the initial analysis.
- Data Analysis: Compare the peak area of this compound at each time point to the initial peak area. Calculate the percentage of the remaining compound. The appearance of new peaks may indicate degradation products.
3. Interpretation of Results:
- A decrease in the peak area of this compound over time indicates degradation.
- The rate of degradation can be determined by plotting the percentage of the remaining compound against time.
- The half-life (t½) of the compound under the tested conditions can be calculated from this data.
Visualizations
References
Preventing Isolupalbigenin precipitation in cell culture media.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Isolupalbigenin in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
This compound is a prenylated isoflavone, a type of flavonoid compound.[1] It is investigated in cell culture for its potential biological activities, including its anti-proliferative effects on various cancer cell lines. For instance, it has been shown to inhibit the growth of MCF-7 breast cancer cells with an IC50 of 31.62 µg/mL.[1]
Q2: I'm observing precipitation after adding this compound to my cell culture medium. What is the likely cause?
This compound has very low aqueous solubility (approximately 0.0028 g/L). Precipitation is most likely due to the compound coming out of solution when introduced to the aqueous environment of the cell culture medium. Several factors can contribute to this, including:
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High final concentration of this compound: Exceeding the solubility limit in the final culture medium.
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Incorrect solvent or solvent concentration: Using an inappropriate solvent or too low a concentration of a solubilizing solvent like DMSO in the final culture volume.
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Improper mixing technique: Adding the this compound stock solution too quickly or without adequate mixing can cause localized high concentrations and immediate precipitation.
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Temperature fluctuations: Changes in temperature can affect the solubility of compounds in the media.[2][3]
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Media components: Interactions with salts (e.g., calcium phosphate) or other components in the cell culture medium can sometimes lead to precipitation.[2][4]
Q3: What is the recommended solvent for dissolving this compound?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for dissolving this compound and other hydrophobic flavonoids for cell culture applications. Other organic solvents like ethanol, acetone, chloroform, and ethyl acetate can also dissolve this compound, but DMSO is generally preferred for its miscibility with culture media and established use in cell-based assays.
Q4: What is the maximum safe concentration of DMSO for my cells?
The cytotoxicity of DMSO varies between cell lines.[5] As a general guideline:
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< 0.1% DMSO: Considered safe for most cell lines with minimal to no cytotoxic effects.[6]
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0.1% - 0.5% DMSO: Generally well-tolerated by many robust cell lines for standard incubation periods.[6][7]
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> 0.5% DMSO: Can be toxic to many cell lines and may affect experimental results.[6]
It is crucial to perform a vehicle control experiment using the same final concentration of DMSO without this compound to assess its effect on your specific cell line.
Q5: How can I prepare a stock solution of this compound?
It is highly recommended to prepare a high-concentration stock solution of this compound in 100% DMSO. A 10 mM stock solution is a common starting point. Some suppliers may offer this compound pre-dissolved in DMSO.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitate forms immediately upon adding this compound stock to media. | - Final concentration of this compound is too high. - Rapid change in solvent polarity. - Insufficient mixing. | - Lower the final working concentration of this compound. - Add the DMSO stock solution dropwise to the pre-warmed cell culture medium while gently vortexing or swirling. - Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to the cells. |
| Cloudiness or fine precipitate appears in the media after incubation. | - Compound is coming out of solution over time. - Interaction with media components. - Temperature fluctuations in the incubator. | - Decrease the final concentration of this compound. - Consider using a serum-containing medium if your experimental design allows, as serum proteins can sometimes help stabilize compounds. - Ensure the incubator maintains a stable temperature. |
| Inconsistent experimental results. | - Incomplete dissolution of this compound stock. - Precipitation in some wells but not others. - Degradation of this compound. | - Visually inspect your stock solution for any undissolved particles before use. If necessary, gently warm the stock solution (e.g., in a 37°C water bath) to aid dissolution. - Ensure thorough mixing of the final working solution before aliquoting to your cell culture plates. - Prepare fresh dilutions of this compound from the stock solution for each experiment. |
| Cells show signs of stress or death in the vehicle control group. | - Final DMSO concentration is too high for your cell line. | - Perform a dose-response experiment with varying concentrations of DMSO to determine the maximum tolerable concentration for your specific cells. - Reduce the final DMSO concentration in your experiments to a non-toxic level (ideally ≤ 0.1%). |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
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Sterile microcentrifuge tubes
-
Vortex mixer
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Calibrated pipette
Procedure:
-
Calculate the mass of this compound needed to prepare a 10 mM stock solution. The molecular weight of this compound is 406.48 g/mol .
-
For 1 mL of a 10 mM stock solution, you will need 4.065 mg of this compound.
-
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Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
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Add the desired volume of 100% DMSO to the tube.
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Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
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Visually inspect the solution to ensure there are no visible particles.
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Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium (with serum, if applicable)
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Determine the final desired concentration of this compound and the final volume of the working solution needed for your experiment.
-
Calculate the volume of the 10 mM this compound stock solution required.
-
Example: To prepare 10 mL of a 10 µM working solution:
-
Use the formula: C1V1 = C2V2
-
(10,000 µM) * V1 = (10 µM) * (10 mL)
-
V1 = 0.01 mL or 10 µL
-
-
-
Calculate the final concentration of DMSO in your working solution.
-
Example: For the preparation above, the final DMSO concentration will be:
-
(10 µL DMSO / 10,000 µL total volume) * 100% = 0.1% DMSO
-
-
-
Add the required volume of pre-warmed cell culture medium to a sterile conical tube.
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While gently vortexing or swirling the tube of medium, add the calculated volume of the 10 mM this compound stock solution dropwise.
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Continue to mix the solution for a few seconds to ensure homogeneity.
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Use the freshly prepared working solution to treat your cells immediately.
Data Presentation
Table 1: Solubility and Recommended Solvent for this compound
| Property | Value | Reference |
| Molecular Weight | 406.48 g/mol | N/A |
| Aqueous Solubility | ~0.0028 g/L | N/A |
| Recommended Solvent for Stock Solution | DMSO (Dimethyl sulfoxide) | N/A |
Table 2: Recommended Final DMSO Concentrations in Cell Culture
| Final DMSO Concentration | Effect on Cells | Recommendation |
| < 0.1% | Generally considered safe for most cell lines. | Ideal for sensitive cell lines and long-term experiments. |
| 0.1% - 0.5% | Tolerated by many robust cell lines. | May be used if higher compound solubility is required. Always include a vehicle control. |
| > 0.5% | Can be cytotoxic and may influence experimental outcomes. | Avoid if possible. If necessary, extensive toxicity testing is required. |
Visualizations
Caption: Experimental workflow for preparing and using this compound in cell culture.
Caption: Troubleshooting logic for this compound precipitation.
References
- 1. Cytotoxic Evaluation, Molecular Docking, Molecular Dynamics, and ADMET Prediction of this compound Isolated from Erythrina subumbrans (Hassk). Merr. (Fabaceae) Stem Bark: Unveiling Its Anticancer Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Culture Academy [procellsystem.com]
- 3. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 4. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 5. researchgate.net [researchgate.net]
- 6. lifetein.com [lifetein.com]
- 7. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
Optimizing Isolupalbigenin concentration for in vitro experiments.
Welcome to the technical support center for Isolupalbigenin. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known activity? A1: this compound is a flavonoid compound. It is known to have anti-proliferative activity and has been identified as an inhibitor of nitric oxide (NO).[1]
Q2: What is a typical effective concentration range for this compound in in vitro studies? A2: The effective concentration of this compound can vary significantly depending on the cell line and the specific endpoint being measured. For example, it has shown anti-proliferative activity on HL-60 cells with an IC50 of 5.1 μM.[1] In MCF-7 breast cancer cells, the IC50 for growth inhibition was reported as 31.62 µg/mL.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell model and assay.
Q3: How should I prepare a stock solution of this compound? A3: this compound is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[3][4] It is crucial to prepare a high-concentration stock (e.g., 10-20 mM) in 100% DMSO so that the final concentration of DMSO in your cell culture medium is kept to a minimum (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.[3][5] For a detailed protocol, please refer to the "Experimental Protocols" section.
Q4: What potential signaling pathways does this compound modulate? A4: While specific signaling pathway data for this compound is limited, related flavonoid compounds like Isoliquiritigenin are known to induce apoptosis and cell cycle arrest through various pathways. These can include the modulation of ROS levels and inhibition of pathways such as PI3K/AKT, JAK/STAT3, ERK, NF-κB, and p38/mTOR/STAT3.[6] Researchers investigating this compound may consider exploring these related pathways.
Q5: How stable is this compound in cell culture media? A5: The stability of any compound in cell culture media can be influenced by factors such as pH, temperature, light exposure, and interactions with media components.[7][8][9] It is good practice to prepare fresh dilutions of this compound in media for each experiment from a frozen DMSO stock. Avoid repeated freeze-thaw cycles of the stock solution.
Troubleshooting Guide
Q: My compound is precipitating when I add it to the cell culture medium. What should I do? A: This is a common issue when diluting a DMSO-solubilized compound into an aqueous solution like cell culture medium.[3]
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Solution 1: Check DMSO Concentration: Ensure the final concentration of DMSO in your media is low (e.g., <0.5%).[4] A high volume of DMSO stock added to the media can cause the compound to crash out of solution.
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Solution 2: Modify Dilution Method: Instead of adding the stock solution directly to a large volume of media, try a serial dilution approach. Alternatively, add the small volume of DMSO stock directly to the media in the cell culture plate and mix immediately by gentle swirling.
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Solution 3: Pre-warm Media: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound.
Q: I am not observing any biological effect at my chosen concentrations. What could be the issue? A: A lack of effect could stem from several factors.
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Solution 1: Concentration Range: The concentrations you have selected may be too low for your specific cell line or assay. We recommend performing a broad dose-response curve (e.g., from 0.1 µM to 100 µM) to identify the active range.
-
Solution 2: Compound Integrity: Ensure your stock solution of this compound has been stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles.
-
Solution 3: Incubation Time: The duration of the treatment may be insufficient to elicit a measurable response. Consider a time-course experiment (e.g., 24h, 48h, 72h).[10]
Q: I am observing high levels of cell death even at low concentrations, including in my vehicle control. What is the cause? A: Unintended cytotoxicity can confound results.
-
Solution 1: Vehicle Toxicity: Your cells may be sensitive to the DMSO vehicle. Ensure the final DMSO concentration is identical across all treatments (including untreated controls where applicable) and is at a non-toxic level for your cells (typically ≤ 0.1%).[3][5] Run a "vehicle-only" control to assess the effect of DMSO alone.
-
Solution 2: Compound Cytotoxicity: this compound itself has anti-proliferative and cytotoxic effects.[1][2] The "low concentrations" you are using might be above the cytotoxic threshold for your specific cell line. A thorough dose-response experiment is critical.
Data Presentation
Table 1: Reported IC50 Values for this compound
| Cell Line | Assay Type | IC50 Value | Reference |
|---|---|---|---|
| HL-60 | Anti-proliferative | 5.1 μM | [1] |
| MCF-7 | Cytotoxicity (MTT Assay) | 31.62 µg/mL |[2] |
Table 2: General Recommendations for In Vitro Use
| Parameter | Recommendation | Notes |
|---|---|---|
| Stock Solution Solvent | 100% DMSO | Ensure anhydrous, cell culture grade. |
| Stock Solution Conc. | 10-50 mM | Higher concentration minimizes the volume added to media. |
| Storage | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. |
| Final DMSO Conc. in Media | ≤ 0.1% | Verify tolerance for your specific cell line. |
| Working Concentration | Cell line dependent | Determine empirically (start with 1-50 µM range). |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Calculate Mass: Determine the mass of this compound powder needed to achieve the desired stock concentration (e.g., 20 mM). Use the formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ).
-
Weigh Compound: Carefully weigh the calculated mass of this compound powder.
-
Dissolve in DMSO: Add the appropriate volume of 100% cell culture-grade DMSO to the powder. For example, to make a 20 mM stock from 1 mg of a compound with a MW of 400 g/mol , you would dissolve it in 125 µL of DMSO.
-
Ensure Complete Solubilization: Vortex vigorously and, if necessary, gently warm the solution (e.g., in a 37°C water bath) until the powder is completely dissolved.
-
Aliquot and Store: Dispense the stock solution into small-volume, single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Prepare Dilutions: Prepare serial dilutions of this compound in pre-warmed complete cell culture medium. Remember to prepare a "vehicle control" with the same final DMSO concentration as your highest treatment concentration.
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Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control.
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Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a standard cell culture incubator (37°C, 5% CO2).
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Add MTT Reagent: Add MTT solution (typically 5 mg/mL in PBS) to each well (usually 10% of the well volume) and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
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Solubilize Crystals: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: A typical experimental workflow for in vitro testing of this compound.
Caption: A troubleshooting guide for common issues with this compound.
Caption: A putative signaling pathway potentially modulated by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cytotoxic Evaluation, Molecular Docking, Molecular Dynamics, and ADMET Prediction of this compound Isolated from Erythrina subumbrans (Hassk). Merr. (Fabaceae) Stem Bark: Unveiling Its Anticancer Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoliquiritigenin Induces Apoptosis via ROS-Mediated Inhibition of p38/mTOR/STAT3 Pathway in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting aggregation of Isolupalbigenin in biological assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential aggregation of Isolupalbigenin in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a prenylated isoflavone with the molecular formula C₂₅H₂₆O₅ and a molecular weight of 406.5 g/mol .[1] It has been reported to exhibit several biological activities, including:
-
Anti-proliferative activity: It has shown inhibitory effects on the growth of HL-60 cells.[2]
-
Antibacterial properties: It has demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA).[3]
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Cytotoxic effects: It has been observed to inhibit the growth of MCF-7 breast cancer cells with an IC₅₀ of 31.62 µg/mL.[4][5]
-
Inhibition of Nitric Oxide (NO) production: It can inhibit NO production in RAW 264.7 macrophages.[2]
Q2: What is compound aggregation and why is it a concern in biological assays?
Compound aggregation is a phenomenon where small molecules self-associate in solution to form colloidal particles, typically in the low micromolar range.[6][7] These aggregates can non-specifically inhibit enzymes and interfere with assay readouts, leading to false-positive results.[7] This can waste significant time and resources in drug discovery and chemical biology research.[6]
Q3: Is this compound prone to aggregation?
While there are no specific reports detailing the aggregation of this compound, flavonoids and other phenolic compounds can be susceptible to aggregation. Therefore, it is crucial to consider aggregation as a potential source of error in biological assays involving this compound and to perform appropriate control experiments.
Q4: How can I visually identify potential aggregation of this compound in my assay?
While visual inspection for turbidity or precipitation can be a first step, it is often not sufficient to detect the formation of nano-sized aggregates.[8][9] Aggregates may not be visible to the naked eye, yet can still interfere with the assay.[8] More sensitive biophysical methods are required for reliable detection.
Troubleshooting Guide: Aggregation of this compound
This guide provides a step-by-step approach to identify and mitigate potential aggregation of this compound in your experiments.
Step 1: Assess the Solubility of this compound in Your Assay Buffer
Poor solubility is a primary driver of compound aggregation. It is essential to determine the solubility of this compound in your specific assay buffer.
Issue: Inconsistent or unexpected assay results.
Troubleshooting:
-
Determine Kinetic Solubility: This method mimics the conditions of many biological assays where a compound is diluted from a DMSO stock into an aqueous buffer.
-
Visually Inspect: After diluting your this compound DMSO stock into the assay buffer (e.g., PBS), visually check for any cloudiness or precipitate.[10]
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Use a Nephelometer: For a more sensitive measurement, use a nephelometer to detect light scattering from undissolved particles.[8]
Step 2: Detect the Presence of Aggregates
If you suspect aggregation, several biophysical and biochemical methods can be employed for confirmation.
Issue: Suspected false-positive results or non-specific inhibition.
Troubleshooting:
-
Dynamic Light Scattering (DLS): DLS is a powerful technique to detect the presence and size of aggregates in a solution. An increase in particle size with increasing compound concentration is indicative of aggregation.
-
Enzymatic Counter-Screen (β-Lactamase Assay): This is a well-established method to identify aggregate-based inhibitors.[1] Aggregators will often show inhibition of β-lactamase, which is reversed in the presence of a detergent like Triton X-100.[1]
-
Nuclear Magnetic Resonance (NMR): NMR spectroscopy can detect aggregation by observing changes in the compound's NMR spectrum, such as peak broadening or a decrease in signal intensity.[8]
Step 3: Mitigate the Effects of Aggregation
Once aggregation is confirmed, several strategies can be employed to minimize its impact on your assay results.
Issue: Confirmed aggregation is interfering with the assay.
Troubleshooting:
-
Include Detergents: Non-ionic detergents, such as Triton X-100 (typically at 0.01-0.1%), can disrupt the formation of aggregates.[7]
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Add Decoy Proteins: Including a protein like Bovine Serum Albumin (BSA) at a concentration of around 0.1 mg/mL in the assay buffer can help to sequester aggregates and prevent them from interacting with your target protein.[6]
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Vary Enzyme Concentration: For enzymatic assays, increasing the concentration of the target enzyme should lead to a linear increase in the IC₅₀ value if the inhibition is due to aggregation.[6]
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Lower Compound Concentration: If possible, perform the assay at concentrations below the determined or suspected critical aggregation concentration (CAC) of this compound.
Quantitative Data Summary
| Parameter | Method | Typical Buffer | Expected Outcome for Aggregating Compound |
| Kinetic Solubility | Visual Inspection, Nephelometry, UV-Vis Spectroscopy | PBS with ≤1% DMSO | Low µM to mM range; precipitation observed at higher concentrations. |
| Critical Aggregation Concentration (CAC) | Dynamic Light Scattering (DLS) | Assay-specific buffer | A concentration threshold above which a sharp increase in particle size is observed. |
| Effect of Detergent | β-Lactamase Assay | Assay buffer ± 0.01% Triton X-100 | Inhibition observed in the absence of detergent is significantly reduced or eliminated in its presence. |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility in PBS
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Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: Create a series of dilutions of the this compound stock solution in DMSO.
-
Addition to PBS: Add a small volume (e.g., 2 µL) of each DMSO dilution to a 96-well plate.
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Add PBS: Add 198 µL of PBS (pH 7.4) to each well to achieve the desired final compound concentrations with a final DMSO concentration of 1%.
-
Incubation: Cover the plate and shake for 1-2 hours at room temperature.
-
Analysis:
-
Visual: Inspect the wells for any visible precipitate against a dark background.
-
Nephelometry: Measure light scattering using a nephelometer to quantify precipitation.
-
UV-Vis Spectroscopy: After filtering the solutions to remove any precipitate, measure the absorbance of the filtrate at the λmax of this compound to determine the concentration of the soluble compound.
-
Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection
-
Sample Preparation: Prepare a series of concentrations of this compound in your assay buffer, starting from a concentration below the expected activity range and increasing to concentrations where aggregation is suspected. Ensure all solutions are filtered through a low-protein-binding 0.22 µm filter.
-
Instrument Setup: Allow the DLS instrument to warm up and equilibrate at the desired temperature (e.g., 25°C).
-
Measurement:
-
Use a clean, dust-free cuvette.
-
Measure the buffer alone as a baseline.
-
Measure each concentration of this compound, performing multiple acquisitions for each sample to ensure reproducibility.
-
-
Data Analysis: Analyze the data to determine the particle size distribution (hydrodynamic radius) and the polydispersity index (PDI). A significant increase in the average particle size and PDI at higher concentrations suggests compound aggregation. The concentration at which this sharp increase occurs can be estimated as the Critical Aggregation Concentration (CAC).[11]
Protocol 3: β-Lactamase Counter-Screen for Aggregation
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM potassium phosphate, pH 7.0) with and without 0.02% (w/v) Triton X-100.
-
Prepare a stock solution of the substrate, nitrocefin.
-
Prepare a stock solution of AmpC β-lactamase.
-
-
Assay Procedure:
-
In a 96-well plate, add your test compound (this compound) at various concentrations to wells containing either the buffer with or without Triton X-100.
-
Add the AmpC β-lactamase to all wells and incubate for 5-10 minutes at room temperature.
-
Initiate the reaction by adding nitrocefin to all wells.
-
-
Data Acquisition: Immediately measure the change in absorbance at 482-490 nm over time using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound in the presence and absence of Triton X-100. A significant decrease in inhibition in the presence of the detergent is a strong indicator of aggregation-based activity.[1]
Signaling Pathways and Experimental Workflows
Potential Signaling Pathways Modulated by this compound
Based on studies of structurally related flavonoids, this compound may influence key inflammatory and cell survival pathways.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Caption: Postulated inhibitory effect of this compound on the p38 MAPK pathway.
Experimental Workflow for Investigating Aggregation
Caption: A logical workflow for troubleshooting potential compound aggregation.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic Evaluation, Molecular Docking, Molecular Dynamics, and ADMET Prediction of this compound Isolated from Erythrina subumbrans (Hassk). Merr. (Fabaceae) Stem Bark: Unveiling Its Anticancer Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. mdpi.com [mdpi.com]
- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Minimizing off-target effects of Isolupalbigenin in cellular models.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of Isolupalbigenin in cellular models.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and potential off-target activities of this compound?
This compound is a flavonoid known to inhibit nitric oxide (NO) production and exhibit anti-proliferative activity in various cancer cell lines.[1] Its potential on-target activities are linked to these effects. However, like many flavonoids, this compound may have off-target activities. One study has suggested a potential interaction with Estrogen Receptor alpha (ERα).[2][3] Researchers should be aware that flavonoids can interact with multiple cellular targets, and a comprehensive off-target profile for this compound is not yet fully characterized.
Q2: How can I select an appropriate cell line for my experiment with this compound?
The choice of cell line should be guided by your research question. If you are studying its anticancer effects, cell lines with varying sensitivities, as indicated in the table below, can be used. It is crucial to include a non-cancerous cell line, such as the Vero cell line (on which this compound has shown no toxicity), to assess specificity and potential cytotoxicity to normal cells.[2][3]
Q3: Are there known issues with common cell viability assays when using this compound?
Yes, flavonoids can interfere with metabolic assays that rely on redox indicators, such as those using resazurin (e.g., Alamar Blue) or tetrazolium salts (e.g., MTT). This can lead to unreliable measurements of cell viability.[4] It is recommended to use a secondary, non-enzymatic-based method to confirm results, such as trypan blue exclusion or a DNA-staining dye (e.g., propidium iodide) coupled with flow cytometry.
Q4: What are the key signaling pathways that might be affected by this compound off-target effects?
Flavonoids are known to modulate various signaling pathways. While specific pathways for this compound are not extensively studied, related flavonoids have been shown to interact with the Nrf2 and NF-κB signaling pathways.[5][6][7][8] These pathways are involved in cellular stress responses, inflammation, and cell survival, and their modulation could contribute to off-target effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent IC50 values across different viability assays. | Flavonoid interference with redox-based assays (e.g., MTT, Alamar Blue). | 1. Use a non-redox-based assay for confirmation (e.g., Trypan Blue exclusion, CellTiter-Glo®). 2. Include a no-cell control with this compound to check for direct reduction of the assay reagent. |
| High variability in experimental replicates. | Poor solubility or stability of this compound in cell culture media. | 1. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) for each experiment. 2. Determine the optimal solvent concentration that is non-toxic to the cells. 3. Visually inspect the media for any precipitation after adding this compound. |
| Unexpected phenotypic changes in cells at non-toxic concentrations. | Off-target effects on unknown cellular proteins or pathways. | 1. Perform target deconvolution studies (e.g., chemical proteomics) to identify potential off-target proteins.[9][10][11][12] 2. Conduct pathway analysis (e.g., Western blotting for key signaling proteins like Nrf2, NF-κB) to investigate unexpected signaling activation. |
| Discrepancy between in vitro results and expected biological activity. | Cell line-specific responses or uncharacterized off-target interactions. | 1. Test the effect of this compound in multiple cell lines, including a normal, non-cancerous cell line. 2. Consider performing a kinase panel screening to identify potential off-target kinases.[13] |
Quantitative Data Summary
Table 1: Cytotoxic Activity of this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 (µg/mL) | IC50 (µM) | Assay | Reference |
| MCF-7 | Human Breast Cancer | 31.62 ± 2.86 | 77.79 ± 7.04 | MTT | [3] |
| T47D | Human Breast Cancer | 54.17 ± 2.69 | 133.27 ± 6.62 | MTT | [3] |
| HeLa | Human Cervical Cancer | 122.16 ± 5.17 | 300.53 ± 12.72 | MTT | [3] |
| HL-60 | Human Promyelocytic Leukemia | - | 5.1 | Not Specified | [1] |
| Vero | Normal Kidney Epithelial | Non-toxic | - | MTT | [2][3] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted for testing flavonoid compounds and includes steps to minimize interference.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be below 0.5%. Add the diluted compound to the wells and incubate for the desired time (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Target Deconvolution using Affinity Chromatography
This is a general workflow for identifying protein targets of a small molecule.
-
Ligand Immobilization: Synthesize an this compound analog with a linker for immobilization onto beads (e.g., NHS-activated sepharose beads).
-
Cell Lysate Preparation: Prepare a cell lysate from the cell line of interest.
-
Affinity Chromatography: Incubate the cell lysate with the this compound-immobilized beads.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins using a competitive ligand or by changing the buffer conditions (e.g., pH, salt concentration).
-
Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).
Visualizations
Caption: A general experimental workflow for identifying and validating the off-target effects of a small molecule like this compound.
Caption: A simplified diagram illustrating the potential activation of the Nrf2 signaling pathway by flavonoids, which may represent an off-target effect.
Caption: A decision tree to guide troubleshooting efforts when encountering inconsistent results in cellular assays with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cytotoxic Evaluation, Molecular Docking, Molecular Dynamics, and ADMET Prediction of this compound Isolated from Erythrina subumbrans (Hassk). Merr. (Fabaceae) Stem Bark: Unveiling Its Anticancer Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic Evaluation, Molecular Docking, Molecular Dynamics, and ADMET Prediction of this compound Isolated from Erythrina subumbrans (Hassk). Merr. (Fabaceae) Stem Bark: Unveiling Its Anticancer Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoliquiritigenin as a modulator of the Nrf2 signaling pathway: potential therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective Effects of Isoliquiritigenin and Licochalcone B on the Immunotoxicity of BDE-47: Antioxidant Effects Based on the Activation of the Nrf2 Pathway and Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity [frontiersin.org]
- 9. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 12. Target Deconvolution - Creative Biolabs [creative-biolabs.com]
- 13. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Synthesis of Isolupalbigenin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the large-scale synthesis of Isolupalbigenin.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Incomplete Deprotonation of Acetophenone: The base may not be strong enough or used in sufficient quantity to deprotonate the α-carbon of 2',4',6'-trihydroxy-3'-prenylacetophenone effectively. 2. Side Reactions of Phenolic Hydroxyl Groups: The hydroxyl groups on the acetophenone and benzaldehyde derivatives can react with the base, reducing its effective concentration for the primary reaction. 3. Steric Hindrance: The prenyl group on the acetophenone can sterically hinder the approach of the enolate to the benzaldehyde. 4. Low Reaction Temperature: The reaction may be too slow at lower temperatures. | 1. Optimize Base and Solvent: Use a stronger base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) in a suitable solvent like ethanol. Ensure stoichiometric amounts or a slight excess of the base are used. 2. Protecting Groups: Consider protecting the phenolic hydroxyl groups, especially the most acidic ones, with a suitable protecting group like a methoxymethyl (MOM) ether. This can prevent side reactions but will require an additional deprotection step. 3. Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration or gently heat the reaction mixture to overcome the activation energy barrier. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Formation of Oily or Gummy Product | 1. Presence of Impurities: Unreacted starting materials or byproducts can prevent the crystallization of the desired product. 2. Formation of Complex Mixtures: Multiple side reactions, such as self-condensation of the acetophenone or Cannizzaro reaction of the aldehyde, can lead to a complex mixture that is difficult to crystallize. 3. Inappropriate Solvent for Crystallization: The solvent used for workup and crystallization may not be suitable for inducing crystallization of this compound. | 1. Purification: Attempt to purify the crude product using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of hexane and ethyl acetate). 2. Optimize Reaction Conditions: Adjust the reaction temperature, time, and stoichiometry to minimize side reactions. A slow, dropwise addition of the aldehyde to the enolate solution can sometimes reduce self-condensation. 3. Recrystallization Solvent Screening: Experiment with different solvent systems for recrystallization. A single solvent or a binary solvent mixture (e.g., ethanol/water, acetone/hexane) might be effective.[1][2][3][4][5] |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Byproducts: Byproducts formed during the reaction may have similar polarities to this compound, making separation by column chromatography challenging. 2. Product Degradation on Silica Gel: The acidic nature of silica gel can sometimes cause degradation of acid-sensitive compounds. 3. Inefficient Crystallization: The product may be slow to crystallize or may form very small crystals that are difficult to filter. | 1. Optimize Chromatography: Use a high-resolution separation technique like preparative High-Performance Liquid Chromatography (HPLC) for challenging separations.[6][7][8][9][10] 2. Use Neutral Alumina: If product degradation on silica is suspected, consider using neutral alumina for column chromatography. 3. Seeding and Slow Cooling: For crystallization, try adding a seed crystal of pure this compound to induce crystallization. Slow cooling of the saturated solution can also promote the formation of larger, purer crystals.[11] |
| Exothermic Reaction and Poor Temperature Control (Scale-up) | 1. Heat Generation from Aldol Condensation: The Claisen-Schmidt condensation is an exothermic reaction, and on a large scale, the heat generated can be difficult to dissipate, leading to side reactions and reduced yield. | 1. Controlled Addition: Add the aldehyde solution to the acetophenone-base mixture slowly and in a controlled manner, while monitoring the internal temperature of the reactor. 2. Efficient Cooling: Use a reactor with a cooling jacket and an efficient stirring mechanism to ensure uniform temperature distribution and effective heat removal. |
Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the hydroxyl groups on the starting materials for the large-scale synthesis of this compound?
A1: While not always strictly necessary, protecting the phenolic hydroxyl groups can significantly improve the yield and reduce the formation of byproducts, especially on a larger scale.[12] The hydroxyl groups can undergo acid-base reactions with the catalyst, leading to the consumption of the base and the formation of phenoxides, which can complicate the reaction. Using a protecting group like methoxymethyl (MOM) can circumvent these issues, but it will necessitate an additional deprotection step in the synthetic route.
Q2: What is the most common synthetic route for this compound?
A2: The most common and direct method for synthesizing this compound is the Claisen-Schmidt condensation.[13][14] This reaction involves the base-catalyzed condensation of a substituted acetophenone (2',4',6'-trihydroxy-3'-prenylacetophenone) with a substituted benzaldehyde (4-hydroxybenzaldehyde, which is then prenylated, or directly with 4-prenyloxybenzaldehyde).
Q3: What are some typical yields for the Claisen-Schmidt condensation in chalcone synthesis?
A3: Yields for Claisen-Schmidt condensations can vary widely depending on the specific substrates, reaction conditions, and scale. For similar polyhydroxylated chalcones, yields can range from moderate to good. A gram-scale synthesis of the related compound lupalbigenin reported a yield of 47.7%.[12][15] Optimization of reaction parameters is crucial for achieving high yields on a large scale.
| Reaction Scale | Typical Yield Range (%) | Reference Compound(s) |
| Lab Scale (mmol) | 60 - 90 | Various substituted chalcones |
| Gram Scale | 40 - 60 | Lupalbigenin[12][15] |
| Pilot/Industrial Scale | Highly variable, optimization is key. | General Chalcone Synthesis |
Q4: What are the key parameters to control during the scale-up of the Claisen-Schmidt condensation?
A4: When scaling up, the following parameters are critical:
-
Temperature Control: The reaction is exothermic, so efficient heat dissipation is crucial to prevent side reactions.
-
Mixing: Homogeneous mixing is essential to ensure uniform reaction conditions and prevent localized "hot spots."
-
Rate of Addition: The rate of addition of the aldehyde to the ketone-base mixture should be carefully controlled to manage the exotherm and minimize side reactions.
-
Work-up and Product Isolation: The procedures for quenching the reaction, extracting the product, and inducing crystallization need to be adapted and optimized for larger volumes.
Q5: What are the most effective methods for purifying large quantities of this compound?
A5: For large-scale purification, the primary methods are:
-
Recrystallization: This is the most common and cost-effective method for purifying solid organic compounds.[1][3][4] Finding a suitable solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures is key. Common solvents for chalcone recrystallization include ethanol, methanol, or mixtures like ethanol/water.[5]
-
Column Chromatography: For more challenging purifications where recrystallization is ineffective, large-scale column chromatography using silica gel or alumina can be employed.
-
Preparative HPLC: For obtaining very high purity material, preparative HPLC is an option, although it is generally more expensive and less scalable than recrystallization.[6][7][8][9][10]
Experimental Protocols
Synthesis of 2',4',6'-Trihydroxy-3'-prenylacetophenone (Starting Material)
A detailed protocol for a similar compound, 2',4',6'-trihydroxy-3'-(2-propenyl)acetophenone, involves the reaction of 2',4',6'-trihydroxyacetophenone with 3-bromo-1-propene in the presence of anhydrous potassium carbonate in tetrahydrofuran.[16] For the synthesis of the 3'-prenyl derivative, prenyl bromide would be used instead of 3-bromo-1-propene. The product can be purified by recrystallization from a suitable solvent like benzene.[16]
Synthesis of 4-Prenyloxybenzaldehyde (Starting Material)
This can be prepared via a Williamson ether synthesis by reacting 4-hydroxybenzaldehyde with prenyl bromide in the presence of a base like potassium carbonate in a solvent such as acetone or DMF.
Large-Scale Synthesis of this compound via Claisen-Schmidt Condensation
This protocol is a generalized procedure based on typical Claisen-Schmidt reactions for similar compounds and should be optimized for specific large-scale equipment.
-
Reactor Setup: A multi-necked, jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and an addition funnel is charged with 2',4',6'-trihydroxy-3'-prenylacetophenone and a suitable solvent (e.g., ethanol).
-
Base Addition: A solution of a strong base (e.g., 50% aqueous potassium hydroxide) is added to the reactor while stirring and maintaining the temperature at around 20-25°C using the cooling jacket.
-
Enolate Formation: The mixture is stirred at room temperature for a specified period to allow for the formation of the enolate.
-
Aldehyde Addition: A solution of 4-prenyloxybenzaldehyde in the same solvent is added dropwise from the addition funnel to the reaction mixture. The rate of addition is controlled to maintain the reaction temperature below a set point (e.g., 30°C) to manage the exotherm.
-
Reaction Monitoring: The reaction progress is monitored by TLC until the starting materials are consumed.
-
Work-up: The reaction mixture is cooled and then quenched by pouring it into a mixture of ice and dilute acid (e.g., hydrochloric acid) to neutralize the excess base and precipitate the crude product.
-
Isolation: The precipitated solid is collected by filtration, washed with cold water until the filtrate is neutral, and then dried.
-
Purification: The crude this compound is purified by recrystallization from a suitable solvent or solvent system (e.g., ethanol/water) to yield the pure product.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for this compound synthesis.
References
- 1. Recrystallization [sites.pitt.edu]
- 2. Home Page [chem.ualberta.ca]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices: from metabolite profiling to pure chemical entities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]
- 8. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Controlling Pharmaceutical Crystallization with Designed Polymeric Heteronuclei - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Total synthesis and antibacterial evaluation of lupalbigenin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. tandfonline.com [tandfonline.com]
- 16. prepchem.com [prepchem.com]
Technical Support Center: Optimizing In Vivo Delivery of Isolupalbigenin
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the in vivo delivery of Isolupalbigenin. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in delivering this compound for in vivo studies?
A1: The primary challenge in the in vivo delivery of this compound is its poor aqueous solubility. Like many flavonoids, this compound is a lipophilic molecule, which can lead to low absorption and bioavailability when administered orally. This poor solubility can also cause precipitation of the compound in aqueous-based dosing vehicles, leading to inaccurate and inconsistent results. Overcoming this challenge requires careful selection of formulation strategies to enhance solubility and stability.
Q2: What are the recommended starting points for formulating this compound for in vivo administration?
A2: For initial in vivo studies, a common approach for poorly soluble compounds like this compound is the use of a co-solvent system. A widely used vehicle for oral or intraperitoneal administration in preclinical animal models consists of a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG 400), and a surfactant like Tween 80, diluted in saline or water. A typical starting ratio could be 10% DMSO, 40% PEG 400, 5% Tween 80, and 45% saline. However, the final concentrations should be optimized to ensure complete dissolution of this compound and compatibility with the animal model.
Q3: How can I improve the oral bioavailability of this compound?
A3: Several strategies can be employed to enhance the oral bioavailability of poorly water-soluble flavonoids like this compound.[1] These include:
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Particle Size Reduction: Micronization or nanosizing of the this compound powder increases the surface area for dissolution.
-
Solid Dispersions: Dispersing this compound in a polymer matrix can improve its dissolution rate.
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the compound in a solubilized form in the gastrointestinal tract.[2]
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Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with this compound, increasing its aqueous solubility.[3]
Q4: What is the predicted absorption and metabolism of this compound?
A4: In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions for this compound suggest that it has high intestinal absorption with medium Caco-2 permeability.[4] It is also predicted to have a medium volume of distribution.[4] Toxicity predictions indicate a low likelihood of hepatotoxicity or carcinogenicity.[4]
Troubleshooting Guides
Issue 1: Precipitation of this compound in the dosing vehicle.
-
Possible Cause: The concentration of this compound exceeds its solubility in the chosen vehicle.
-
Troubleshooting Steps:
-
Reduce the Concentration: Try preparing a more dilute solution of this compound.
-
Optimize the Co-solvent Ratio: Increase the proportion of organic co-solvents like DMSO or PEG 400 in your formulation. A common formulation for poorly soluble compounds is a mixture of DMSO, PEG 400, Tween 80, and saline.[1] You can systematically vary the ratios to find the optimal composition for your desired concentration.
-
Gentle Heating and Sonication: Gently warming the vehicle and using a sonicator can help dissolve the compound. However, be cautious about the thermal stability of this compound.
-
pH Adjustment: For some compounds, adjusting the pH of the vehicle can improve solubility. The effect of pH on this compound solubility should be experimentally determined.
-
Alternative Formulation: Consider more advanced formulation strategies like solid dispersions or lipid-based formulations if co-solvent systems are insufficient.[2][3]
-
Issue 2: High variability in in vivo experimental results.
-
Possible Cause: Inconsistent dosing due to precipitation, instability of the formulation, or issues with the administration technique.
-
Troubleshooting Steps:
-
Ensure Complete Dissolution: Visually inspect each dose before administration to ensure there is no precipitate. Prepare fresh formulations for each experiment if stability is a concern.
-
Assess Formulation Stability: Conduct a short-term stability study of your formulation under the experimental conditions (e.g., room temperature for the duration of dosing). Analyze the concentration of this compound at different time points to check for degradation or precipitation.
-
Standardize Administration Technique: Ensure consistent oral gavage or injection technique across all animals. For oral administration, ensure the gavage needle is correctly placed to avoid accidental administration into the lungs.
-
Homogenize Suspensions: If using a suspension, ensure it is thoroughly mixed before drawing each dose to guarantee uniform concentration.
-
Issue 3: Low or no detectable plasma levels of this compound.
-
Possible Cause: Poor absorption from the administration site, rapid metabolism, or analytical method not sensitive enough.
-
Troubleshooting Steps:
-
Optimize Formulation for Bioavailability: If administering orally, consider formulations known to enhance bioavailability, such as SEDDS or nanoparticle suspensions.[1][2]
-
Consider a Different Route of Administration: Intravenous (IV) or intraperitoneal (IP) administration can be used to bypass first-pass metabolism and increase systemic exposure, although these may not be suitable for all study designs.
-
Validate Analytical Method: Ensure your analytical method (e.g., LC-MS/MS) has a sufficiently low limit of quantification (LLOQ) to detect the expected plasma concentrations.
-
Check for Rapid Metabolism: Flavonoids can be subject to rapid metabolism in the liver and gut wall. In vitro metabolism studies using liver microsomes can provide insights into the metabolic stability of this compound.
-
Quantitative Data
Note: Specific experimental data for this compound is limited in the public domain. The following tables provide data for structurally similar flavonoids, Apigenin and Isoliquiritigenin (ISL), which can be used as a reference for initial experimental design.
Table 1: Solubility of Apigenin in Various Solvents at 318.2 K (45°C)
| Solvent | Mole Fraction Solubility (x 10⁻⁴) |
| Water | 0.0308 |
| Methanol | 2.96 |
| Ethanol | 4.86 |
| Isopropanol (IPA) | 6.29 |
| Propylene Glycol (PG) | 150 |
| Polyethylene Glycol 400 (PEG-400) | 4270 |
| Dimethyl Sulfoxide (DMSO) | 4180 |
Data adapted from a study on Apigenin solubility. This suggests that PEG-400 and DMSO are excellent solvents for this class of compounds.
Table 2: Pharmacokinetic Parameters of Isoliquiritigenin (ISL) in Rats after a Single Administration
| Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC₀₋t (µg·h/mL) | Bioavailability (%) |
| Intravenous | 10 | - | - | 7.3 | 100 |
| 20 | - | - | 15.2 | 100 | |
| 50 | - | - | 43.5 | 100 | |
| Oral | 20 | 0.85 | 0.5 | 2.18 | 29.86 |
| 50 | 1.52 | 0.75 | 3.45 | 22.70 | |
| 100 | 2.89 | 1.0 | 14.61 | 33.62 |
Data is for Isoliquiritigenin (ISL) and should be considered as an estimate for this compound.[5] Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurable time point.
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Oral Administration
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in a co-solvent vehicle suitable for oral gavage in rodents.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Polyethylene Glycol 400 (PEG 400), USP grade
-
Tween 80 (Polysorbate 80), USP grade
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO to the tube to achieve a concentration of 100 mg/mL. For example, for 10 mg of this compound, add 100 µL of DMSO.
-
Vortex the mixture thoroughly until the this compound is completely dissolved. Gentle warming (37°C) or brief sonication may be used to aid dissolution.
-
In a separate sterile tube, prepare the vehicle by mixing PEG 400, Tween 80, and saline. For a final formulation of 10% DMSO, 40% PEG 400, 5% Tween 80, and 45% saline, you would mix 400 µL of PEG 400, 50 µL of Tween 80, and 450 µL of saline for a total of 900 µL.
-
Slowly add the this compound/DMSO stock solution (100 µL) to the vehicle mixture while vortexing to achieve a final concentration of 10 mg/mL.
-
Visually inspect the final formulation for any signs of precipitation. If the solution is not clear, you may need to adjust the co-solvent ratios or reduce the final concentration.
-
Prepare the formulation fresh on the day of the experiment.
Visualizations
Signaling Pathways
This compound, as a flavonoid, is likely to interact with multiple cellular signaling pathways. Below are diagrams of two key pathways, the Nrf2 and PI3K/Akt/mTOR pathways, which are often modulated by such compounds.
Caption: this compound's potential modulation of the Nrf2 signaling pathway.
Caption: Potential inhibitory effect of this compound on the PI3K/Akt/mTOR pathway.
Experimental Workflow
Caption: General experimental workflow for in vivo studies with this compound.
References
How to address autofluorescence of flavonoids in imaging studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the autofluorescence of flavonoids in imaging studies.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the imaging of flavonoids.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background fluorescence obscuring the signal of interest. | - Flavonoid Autofluorescence: Flavonoids inherently fluoresce, especially in the green and yellow spectra.[1] - Fixative-Induced Autofluorescence: Aldehyde fixatives like formalin and glutaraldehyde can increase background fluorescence. | - Spectral Unmixing: Use a spectral confocal microscope to separate the flavonoid autofluorescence spectrum from your specific fluorescent probe's spectrum. - Chemical Quenching: Treat the sample with a quenching agent such as Sudan Black B or Copper Sulfate to reduce autofluorescence.[2][3] - Photobleaching: Intentionally expose the sample to high-intensity light to destroy the autofluorescent molecules before imaging your probe.[4] - Choose appropriate fluorophores: Select fluorophores that emit in the far-red spectrum, where flavonoid autofluorescence is minimal.[5] |
| Weak or no fluorescence signal from the flavonoid. | - Low Flavonoid Concentration: The concentration of the flavonoid in the cells or tissue may be too low for detection. - Weak Intrinsic Fluorescence: Many flavonoids have low quantum yields, meaning they do not fluoresce brightly on their own. | - Fluorescence Enhancement: Use a fluorescence-enhancing reagent like 2-aminoethyl diphenylborinate (DPBA), also known as Naturstoff reagent A, which can form a fluorescent complex with certain flavonoids.[1][6] - Increase Flavonoid Concentration: If experimentally feasible, increase the concentration of the flavonoid being administered to the cells or tissue. |
| Quenching agent affects the specific fluorescent signal. | - Non-specific Quenching: Some quenching agents can also reduce the fluorescence of your intended probe. - Agent-Induced Background: Some quenching agents, like Sudan Black B, can introduce their own background fluorescence in certain channels (e.g., far-red).[7] | - Optimize Quenching Protocol: Reduce the concentration or incubation time of the quenching agent. - Test Different Quenchers: Experiment with different quenching agents to find one that has minimal impact on your specific fluorophore. - Apply Quencher Before Staining: If possible, apply the quenching agent before incubating with your fluorescently labeled antibodies or probes.[7] |
| Photobleaching is damaging the sample or the target fluorophore. | - Excessive Light Exposure: The intensity or duration of light exposure is too high. | - Optimize Photobleaching: Reduce the light intensity or the duration of exposure. - Use a More Photostable Probe: Select a fluorophore known for its high photostability. - Sequential Imaging: Acquire the image of the autofluorescence first, then photobleach, and finally acquire the image of your specific probe. |
| Spectral unmixing is not effectively separating the signals. | - Incorrect Reference Spectra: The reference spectra for the flavonoid autofluorescence and the specific fluorophore are not accurately defined. - Overlapping Emission Spectra: The emission spectra of the autofluorescence and the fluorophore are too similar. | - Acquire Accurate Reference Spectra: Image samples containing only the flavonoid (no probe) and only the probe (in a non-autofluorescent medium) to obtain pure reference spectra. - Choose Fluorophores with Distinct Spectra: Select a fluorophore with an emission maximum that is well-separated from the peak emission of the flavonoid autofluorescence. |
Frequently Asked Questions (FAQs)
1. What causes the autofluorescence of flavonoids?
Flavonoids are aromatic compounds with conjugated double bond systems, which allow them to absorb light and emit it at a longer wavelength, resulting in fluorescence. Their autofluorescence typically appears in the green, yellow, and orange parts of the spectrum.[1]
2. How can I determine the autofluorescence spectrum of my flavonoid of interest?
To determine the autofluorescence spectrum, you can prepare a sample containing only the flavonoid (e.g., cells or tissue treated with the flavonoid but without any fluorescent labels) and use a spectral or confocal microscope with a spectral detector to measure the emission spectrum across a range of excitation wavelengths.
3. What are the most common methods to reduce flavonoid autofluorescence?
The most common methods are:
-
Chemical Quenching: Using chemical agents to diminish fluorescence.
-
Photobleaching: Using high-intensity light to destroy the fluorescent molecules.
-
Spectral Unmixing: Computationally separating the autofluorescence signal from the specific signal.
4. Will quenching agents damage my sample?
Most quenching agents, when used at the recommended concentrations and for the appropriate duration, are not expected to damage the sample's morphology. However, it is always recommended to perform control experiments to assess any potential effects on your specific sample and target molecules.
5. Can I use multiple methods to reduce autofluorescence?
Yes, in some cases, a combination of methods can be more effective. For example, you might use a chemical quencher to reduce the bulk of the autofluorescence and then use spectral unmixing to remove the remaining background signal.
Data Presentation: Comparison of Autofluorescence Quenching Methods
The following table summarizes the effectiveness of various chemical quenching agents on reducing autofluorescence in tissue sections. The data is compiled from studies on different tissue types and imaging conditions.
| Quenching Agent | Concentration | Incubation Time | Excitation Wavelength(s) | Reduction in Autofluorescence (%) | Reference(s) |
| Sudan Black B | 0.1% in 70% Ethanol | 20 minutes | 405 nm, 488 nm | 82-88% | |
| Copper Sulfate (CuSO₄) | 10 mM in 50 mM Ammonium Acetate | 90 minutes | 405 nm, 488 nm | 52-68% | |
| TrueBlack™ | 1X in 70% Ethanol | 1 minute | 405 nm, 488 nm | 89-93% | |
| MaxBlock™ | Per manufacturer | N/A | 405 nm, 488 nm | 90-95% | |
| Ammonia/Ethanol | 0.25% in 70% Ethanol | 60 minutes | 405 nm, 488 nm | 65-70% | |
| TrueVIEW™ | Per manufacturer | N/A | 405 nm, 488 nm | 62-70% |
Note: The effectiveness of each agent can vary depending on the tissue type, fixation method, and the specific flavonoid being studied. It is recommended to optimize the protocol for your specific experimental conditions.
Experimental Protocols
Protocol 1: Chemical Quenching with Sudan Black B
This protocol is effective for reducing lipofuscin-like autofluorescence, which can be a component of the background in flavonoid imaging.
Materials:
-
Sudan Black B (SBB) powder
-
70% Ethanol
-
Phosphate-buffered saline (PBS)
-
Mounting medium
Procedure:
-
Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Mix well and filter to remove any undissolved particles.
-
After completing your immunofluorescence staining protocol and before mounting, incubate the slides in the 0.1% SBB solution for 20 minutes at room temperature in a moist chamber.[2]
-
Wash the slides three times for 5 minutes each in PBS.
-
Rinse briefly with distilled water.
-
Mount the coverslip using an appropriate mounting medium.
Protocol 2: Photobleaching
This protocol uses high-intensity light to reduce autofluorescence.
Materials:
-
Fluorescence microscope with a high-intensity light source (e.g., mercury or xenon arc lamp).
Procedure:
-
Prepare your sample as you would for standard fluorescence imaging.
-
Before acquiring your final images, expose the area of interest to continuous, high-intensity excitation light. The duration of exposure will need to be optimized, but can range from several minutes to an hour.[4]
-
Monitor the decrease in autofluorescence periodically by capturing test images.
-
Once the autofluorescence has been sufficiently reduced, proceed with your standard imaging protocol for your fluorescent probe, using the minimum necessary excitation exposure to prevent photobleaching of your signal of interest.
Protocol 3: Spectral Unmixing
This protocol requires a confocal microscope with a spectral detector and appropriate software.
Procedure:
-
Acquire Reference Spectra:
-
Prepare a control sample with only the flavonoid-induced autofluorescence (no fluorescent labels). Acquire a lambda stack (a series of images at different emission wavelengths) to generate the reference spectrum for the autofluorescence.
-
Prepare a sample with your fluorescent label in a non-autofluorescent context (e.g., fluorescent beads or a stained sample with known low autofluorescence) to acquire its reference spectrum.
-
-
Acquire Image of Your Sample:
-
On your experimental sample containing both the flavonoid autofluorescence and your fluorescent probe, acquire a lambda stack covering the emission spectra of both components.
-
-
Perform Linear Unmixing:
-
Using the microscope's software, apply a linear unmixing algorithm.
-
Input the reference spectra you acquired in step 1.
-
The software will then computationally separate the mixed fluorescence signal into distinct channels, one representing the flavonoid autofluorescence and the other representing your specific probe.
-
Visualizations
Experimental Workflow for Addressing Flavonoid Autofluorescence
Caption: A decision-making workflow for addressing flavonoid autofluorescence in imaging experiments.
General Workflow for Flavonoid Imaging Experiment
Caption: A general experimental workflow for imaging flavonoids and their effects in cultured cells.
Flavonoid Interaction with the PI3K/Akt Signaling Pathway
References
- 1. bioconductor.org [bioconductor.org]
- 2. Flavonoids as Promising Akt1 Inhibitors in Cancer Medicine: Insights From Molecular Docking, Dynamics, DFT Calculations, and In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Flavonoids and PI3K/Akt/mTOR Signaling Cascade: A Potential Crosstalk in Anticancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Prenylated Flavonoids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor bioavailability of prenylated flavonoids.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My prenylated flavonoid shows poor aqueous solubility. What strategies can I employ to improve it?
A1: Poor aqueous solubility is a common challenge for prenylated flavonoids due to the lipophilic nature of the prenyl group.[1] Here are several strategies to address this issue:
-
Formulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules in their hydrophobic core, forming inclusion complexes with enhanced water solubility. For instance, complexation of icariin with hydroxypropyl-γ-cyclodextrin (HP-γ-cyclodextrin) has been shown to increase its water solubility by 654 times.[2] Similarly, cyclodextrin-based inclusion complexes with xanthohumol can improve its aqueous solubility.[3][4]
-
Nanoformulation Approaches:
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that can encapsulate hydrophobic compounds. SLNs can improve the solubility and provide controlled release of flavonoids.[5][6]
-
Polymeric Micelles: Self-assembling polymeric micelles can encapsulate hydrophobic drugs like icariin, significantly improving their pharmacokinetic profile.[7][8]
-
Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range, which can enhance the solubility and absorption of lipophilic compounds.[9]
-
-
Co-crystallization: Forming cocrystals of a flavonoid with a highly soluble coformer can significantly improve the dissolution rate and solubility of the flavonoid.
-
Use of Co-solvents and Surfactants: For in vitro experiments, using co-solvents like DMSO or ethanol is common. For formulation development, pharmaceutically acceptable surfactants can be used to improve wetting and solubilization.
Q2: I'm observing low permeability of my prenylated flavonoid in a Caco-2 cell assay. What could be the reasons and how can I troubleshoot this?
A2: Low apparent permeability (Papp) in a Caco-2 assay can be due to several factors. Here's a troubleshooting guide:
-
High Lipophilicity and Non-Specific Binding: The increased lipophilicity from the prenyl group can lead to the compound binding to the plasticware of the assay plate, reducing the concentration available for transport. One study showed that around 50% of certain prenylated isoflavonoids were bound to the plastic plate.[10]
-
Troubleshooting:
-
Quantify the compound concentration in both the apical and basolateral chambers, as well as perform an extraction from the plate itself at the end of the experiment to determine the extent of non-specific binding.
-
Consider using plates with low-binding surfaces.
-
-
-
Efflux by Transporters: Caco-2 cells express various efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which can actively pump the flavonoid back into the apical (lumenal) side, reducing net absorption. The prenyl group can diminish efflux by some transporters but may be a substrate for others.[11]
-
Troubleshooting:
-
Conduct a bi-directional permeability assay (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.
-
Perform the assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp) to see if permeability increases.
-
-
-
Poor Monolayer Integrity: If the Caco-2 monolayer is not fully confluent or has compromised tight junctions, the permeability results will be inaccurate.
Q3: My in vivo pharmacokinetic study in rats shows a low Cmax and overall low oral bioavailability for my prenylated flavonoid. What are the likely causes and potential solutions?
A3: Low Cmax and poor oral bioavailability in vivo are often a combination of poor solubility, low permeability, and extensive first-pass metabolism.
-
Likely Causes:
-
Poor Dissolution in the GI Tract: The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.[13]
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Low Intestinal Permeability: As seen in Caco-2 assays, the compound may have inherently low permeability across the intestinal epithelium.
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First-Pass Metabolism: The flavonoid may be extensively metabolized in the intestines and/or the liver before reaching systemic circulation. Glucuronidation is a common metabolic pathway for flavonoids.
-
-
Potential Solutions:
-
Formulation Strategies: As detailed in Q1, employing nanoformulations (e.g., SLNs, polymeric micelles) or complexation with cyclodextrins can significantly improve dissolution and absorption.
-
Co-administration with Absorption Enhancers: Piperine, a compound from black pepper, is a known bioavailability enhancer that can inhibit metabolic enzymes and improve absorption of other compounds.[4]
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Structural Modification (Prodrugs): While more complex, creating a prodrug by modifying the flavonoid's structure to be more soluble and permeable, which then converts to the active form in vivo, is a potential strategy.
-
Data on Bioavailability Enhancement of Prenylated Flavonoids
The following tables summarize quantitative data on the improvement of pharmacokinetic parameters for select prenylated flavonoids using different formulation strategies.
Table 1: Pharmacokinetic Parameters of Icariin and its HP-γ-Cyclodextrin Complex in Dogs
| Parameter | Icariin | Icariin-HP-γ-Cyclodextrin Complex | Fold Increase |
| Cmax (µg/mL) | - | - | ~5x |
| AUC₀₋₁₂₀ (µg·h/mL) | 10.69 | 213.5 | ~20x |
| t₁/₂ (h) | 0.68 | 6.38 | 9.4x |
| Relative Bioavailability | - | - | ~20x |
Data sourced from an in vivo pharmacokinetic study in dogs.[2]
Table 2: Pharmacokinetic Parameters of 6-Prenylnaringenin (6-PN) and 8-Prenylnaringenin (8-PN) in Humans
| Parameter | 6-Prenylnaringenin (6-PN) | 8-Prenylnaringenin (8-PN) |
| Cmax (nmol/L) | 543 | 2834 |
| AUC (nmol·L⁻¹·h) | 3635 | 15801 |
Data from a study in healthy human volunteers after a single oral dose.[14]
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
This protocol outlines the general steps for assessing the intestinal permeability of a prenylated flavonoid using the Caco-2 cell model.
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids (NEAA), and antibiotics.
-
Seed the cells onto Transwell inserts (e.g., 12-well plates) at a density of approximately 8 x 10⁴ cells/cm².[15]
-
Culture the cells for 19-21 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the medium every other day.[15]
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the TEER of each monolayer. Only use monolayers with TEER values > 400 Ω·cm².[12]
-
-
Transport Experiment (Apical to Basolateral):
-
Wash the monolayers with pre-warmed (37°C) Hank's Balanced Salt Solution (HBSS) or a similar buffer.
-
Add the test flavonoid solution (e.g., 40 µM in HBSS) to the apical (AP) chamber (e.g., 0.4 mL).[15]
-
Add fresh buffer to the basolateral (BL) chamber (e.g., 1.2 mL).
-
Incubate at 37°C on an orbital shaker.
-
Take samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with an equal volume of fresh buffer.
-
At the end of the experiment, take a sample from the apical chamber.
-
-
Sample Analysis:
-
Analyze the concentration of the flavonoid in the collected samples using a validated analytical method such as HPLC or LC-MS/MS.
-
-
Calculation of Apparent Permeability (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt: The rate of appearance of the compound in the receiver chamber.
-
A: The surface area of the membrane.
-
C₀: The initial concentration in the donor chamber.
-
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol provides a general framework for an oral pharmacokinetic study.
-
Animal Preparation:
-
Dosing:
-
Prepare the prenylated flavonoid formulation (e.g., suspension in 0.5% carboxymethyl cellulose, or a nanoformulation).
-
Administer a single oral dose via gavage (e.g., 20 mg/kg).[8]
-
-
Blood Sampling:
-
Plasma Preparation:
-
Immediately centrifuge the blood samples (e.g., 3500 rpm for 15 minutes at 4°C) to separate the plasma.[16]
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Preparation for Analysis:
-
Perform protein precipitation by adding a solvent like acetonitrile to the plasma samples (e.g., a 2:1 ratio of acetonitrile to plasma).[16]
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Inject the supernatant into the analytical system.
-
-
Analytical Method:
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration versus time data.
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t₁/₂ using non-compartmental analysis software.
-
Protocol 3: Preparation of Flavonoid-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol describes a high-shear homogenization followed by ultrasonication method.
-
Preparation of Lipid and Aqueous Phases:
-
Lipid Phase: Dissolve the flavonoid, a solid lipid (e.g., Compritol 888 ATO), and a lipid-soluble surfactant (e.g., soy lecithin) in ethanol and heat to ~85°C.[6]
-
Aqueous Phase: Dissolve a water-soluble surfactant (e.g., Tween-80) in distilled water and heat to the same temperature as the lipid phase.[6]
-
-
Emulsification:
-
Add the aqueous phase to the lipid phase and mix using a high-shear homogenizer to form a coarse emulsion.
-
-
Ultrasonication:
-
Subject the coarse emulsion to high-power ultrasonication to reduce the particle size to the nanometer range.
-
-
Cooling and Solidification:
-
Cool the nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
-
Characterization:
-
Characterize the SLNs for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency by separating the free flavonoid from the SLNs and quantifying both.
-
Visualizations
Caption: Experimental workflow for enhancing prenylated flavonoid bioavailability.
Caption: Inhibition of the NF-κB signaling pathway by prenylated flavonoids.
References
- 1. Xanthohumol—A Miracle Molecule with Biological Activities: A Review of Biodegradable Polymeric Carriers and Naturally Derived Compounds for Its Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Improvement of solubility and pharmacokinetic profile of hepatoprotector icariin through complexation with HP-γ-cyclodextrin [frontiersin.org]
- 3. CN102309766A - Method for improving water solubility of xanthohumol - Google Patents [patents.google.com]
- 4. Mechanism of Action and Therapeutic Potential of Xanthohumol in Prevention of Selected Neurodegenerative Diseases | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. dovepress.com [dovepress.com]
- 7. doaj.org [doaj.org]
- 8. Improved Pharmacokinetics of Icariin (ICA) within Formulation of PEG-PLLA/PDLA-PNIPAM Polymeric Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipid-Based Delivery Systems for Flavonoids and Flavonolignans: Liposomes, Nanoemulsions, and Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. edepot.wur.nl [edepot.wur.nl]
- 11. mdpi.com [mdpi.com]
- 12. Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Oral Bioavailability of 8-Prenylnaringenin from Hops (Humulus Lupulus L.) in Healthy Women and Men is Significantly Higher than that of its Positional Isomer 6-Prenylnaringenin in a Randomized Crossover Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Comparative pharmacokinetics of four major compounds after oral administration of Mori Cortex total flavonoid extract in normal and diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A new validated HPLC method for the determination of quercetin: Application to study pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Best practices for handling and storing Isolupalbigenin.
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for handling and storing Isolupalbigenin. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity and stability of the compound throughout experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in a variety of organic solvents. For laboratory use, Dimethyl Sulfoxide (DMSO), ethanol, and methanol are commonly used.[1][2][3] It is also soluble in chloroform, dichloromethane, and ethyl acetate.[1] The choice of solvent will depend on the specific requirements of your experiment. For biological assays, DMSO is a common choice, but it's important to use low concentrations as it can be toxic to cells.[3]
Q2: How should I store the powdered form of this compound?
A2: For long-term storage, it is recommended to store the powdered form of this compound in a cool, dry place, protected from direct sunlight.[4] While one supplier suggests that shipment at room temperature is acceptable for short periods, for long-term stability, storing at -20°C is a general recommendation for many natural products.[5]
Q3: What are the best practices for storing this compound in solution?
A3: Once dissolved, it is best to aliquot the this compound solution into single-use volumes to avoid repeated freeze-thaw cycles. For short-term storage, solutions can be kept at 2-8°C for a few days. For long-term storage, it is recommended to store the solutions at -20°C or -80°C. Aqueous solutions are not recommended for storage for more than one day.[6]
Q4: Is this compound sensitive to light?
Q5: How does pH affect the stability of this compound?
A5: Specific pH stability studies for this compound are not widely published. However, studies on other isoflavones, such as genistein and daidzein, have shown that they can be unstable at both acidic and alkaline pH, with degradation being more prominent at acidic pH 3.1 and a rapid decrease in antioxidant activity at pH 9 for genistein.[7][8] It is therefore advisable to maintain a neutral pH when working with this compound solutions unless the experimental protocol requires otherwise.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound Precipitation in Aqueous Buffer | The compound has low aqueous solubility. | First, dissolve this compound in an organic solvent like DMSO or ethanol to create a concentrated stock solution. Then, dilute the stock solution with the aqueous buffer to the desired final concentration.[6] Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Inconsistent Experimental Results | Compound degradation due to improper storage or handling. | Review your storage and handling procedures. Ensure the compound is protected from light and stored at the recommended temperature. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Difficulty Dissolving the Powder | The solvent may not be optimal, or the concentration is too high. | Try a different recommended solvent (e.g., DMSO, ethanol). Gentle warming or sonication can also aid in dissolution. Be sure not to exceed the solubility limits of the compound in the chosen solvent. |
Data Presentation
Table 1: Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Reference |
| This compound | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Soluble (qualitative) | [1] |
| SS-208 (for comparison) | Ethanol | ~30 mg/mL | [6] |
| SS-208 (for comparison) | DMSO, Dimethylformamide (DMF) | ~1 mg/mL | [6] |
Note: Quantitative solubility data for this compound is limited. The data for SS-208 is provided as a general reference for a similar class of compounds.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
-
-
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of this compound is 406.47 g/mol . To prepare a 10 mM solution, you would need 4.065 mg per 1 mL of DMSO.
-
Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the powder.
-
Vortex the tube until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes (e.g., amber tubes).
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Visualizations
References
- 1. This compound | CAS:162616-70-8 | Manufacturer ChemFaces [chemfaces.com]
- 2. Methanol dmso | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. biohope.com.cn [biohope.com.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Thermal stability of genistein and daidzein and its effect on their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thermal degradation kinetics of isoflavone aglycones from soy and red clover - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with potential cytotoxicity of high DMSO concentrations in control experiments.
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies for handling the potential cytotoxic effects of Dimethyl Sulfoxide (DMSO) in vehicle control experiments.
Frequently Asked Questions (FAQs)
Q1: What is DMSO and why is it a commonly used solvent in cell-based assays?
Dimethyl Sulfoxide (DMSO) is a highly effective amphipathic solvent, meaning it can dissolve both polar and nonpolar substances.[1] This property makes it invaluable for dissolving a wide range of hydrophobic compounds for use in aqueous cell culture media.[1][2] DMSO is also used as a cryoprotectant to prevent the formation of ice crystals during the freezing of cell cultures, typically at a concentration of 10%.[2][3]
Q2: What is a generally accepted "safe" concentration of DMSO for cell culture experiments?
The tolerance to DMSO is highly dependent on the cell line and the duration of exposure.[4][5] However, a widely accepted rule of thumb is to keep the final concentration of DMSO at or below 0.5%.[2] Many researchers aim for a final concentration of 0.1% to minimize any potential off-target effects.[2][4] Primary cell cultures are often more sensitive and may require concentrations below 0.1%.[2] It is crucial to determine the specific tolerance of your cell line empirically.
Q3: How does DMSO cause cytotoxicity?
DMSO is thought to exert cytotoxic effects primarily by interacting with the cell membrane. As an amphipathic molecule, it can disrupt the phospholipid bilayer, leading to the formation of pores.[1] This increases membrane permeability, compromises its selective barrier function, and can ultimately lead to cell death.[1] At high concentrations (e.g., 5%), DMSO can effectively dissolve cell membranes.[2]
Q4: My vehicle control (containing DMSO) is showing significant cell death. What should I do?
If you observe cytotoxicity in your DMSO vehicle control, it is a critical issue that needs to be addressed to ensure the validity of your experimental results. The following troubleshooting guide can help you diagnose and resolve the problem.
Troubleshooting Guide: DMSO Cytotoxicity
This guide provides a step-by-step approach to resolving issues related to unexpected cytotoxicity in your DMSO vehicle control.
References
- 1. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Isolupalbigenin vs. Doxorubicin: A Comparative Analysis of Cytotoxic Effects on Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic effects of the natural flavonoid isolupalbigenin and the widely used chemotherapeutic drug doxorubicin on various cancer cell lines. The information presented is based on available experimental data and aims to offer an objective overview to inform further research and drug development efforts.
Executive Summary
This compound, a flavonoid found in plants of the Erythrina genus, has demonstrated cytotoxic activity against several cancer cell lines. Its proposed mechanism involves the induction of apoptosis and cell cycle arrest, potentially through the modulation of key signaling pathways. Doxorubicin, an anthracycline antibiotic, is a well-established anticancer drug with a broad spectrum of activity. Its primary mechanisms of action include DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS). This guide presents a side-by-side comparison of their cytotoxic efficacy, mechanisms of action, and the experimental protocols used to evaluate their effects.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for this compound and doxorubicin against various cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell line passage number, incubation time, and assay method.
Table 1: this compound - IC50 Values against Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 77.79 ± 7.04 | [1] |
| T47D | Breast Cancer | 133.27 ± 6.62 | [1] |
| HeLa | Cervical Cancer | 300.53 ± 12.72 | [1] |
| CCRF-CEM | Leukemia | 18.38 | [2] |
Table 2: Doxorubicin - IC50 Values against Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 0.4 - 1.25 | [2] |
| T47D | Breast Cancer | 8.53 | [3] |
| HeLa | Cervical Cancer | 1.39 - 5.47 | [4][5] |
| A549 | Lung Cancer | 0.07 - 17.83 (nM) | [1][2][3] |
| HCT116 | Colorectal Cancer | 0.96 ± 0.02 | [6] |
| CCRF-CEM | Leukemia | 0.135 (bimodal IC50) | [7] |
| K562 | Leukemia | 0.031 | [4] |
Mechanisms of Action and Signaling Pathways
This compound
The precise molecular mechanism of this compound is still under investigation. However, studies on the closely related and often interchangeably referenced compound, isoliquiritigenin (ISL), suggest that its cytotoxic effects are mediated through the induction of apoptosis and cell cycle arrest. Key signaling pathways implicated include:
-
Apoptosis Induction: ISL has been shown to induce apoptosis through a reactive oxygen species (ROS)-mediated inhibition of the p38/mTOR/STAT3 signaling pathway. This leads to the cleavage of caspases-9, -7, and -3, and PARP. Furthermore, it modulates the expression of the Bcl-2 family of proteins, increasing the pro-apoptotic Bax and decreasing the anti-apoptotic Bcl-2.[8]
-
Cell Cycle Arrest: ISL can induce cell cycle arrest at the G1 and G2/M phases. This is achieved by decreasing the protein levels of cyclin D1, cyclin E, and cyclin-dependent kinase (CDK) 4, and increasing the expression of the CDK inhibitor p27(KIP1).[1]
-
Estrogen Receptor Binding: At least one study has suggested that this compound can bind to estrogen receptor alpha (ERα), which may play a role in its effects on hormone-dependent cancers like breast cancer.[1]
Doxorubicin
Doxorubicin's cytotoxic mechanisms are multifaceted and have been extensively studied. The primary pathways include:
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin intercalates into the DNA, which disrupts DNA replication and transcription. It also forms a stable complex with DNA and topoisomerase II, leading to DNA double-strand breaks.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin undergoes redox cycling, which produces large amounts of ROS. This oxidative stress damages cellular components, including lipids, proteins, and DNA, and induces apoptotic pathways.
-
Induction of Apoptosis and Cell Cycle Arrest: The DNA damage and oxidative stress triggered by doxorubicin activate signaling cascades that lead to programmed cell death (apoptosis) and arrest the cell cycle, primarily at the G2/M phase.
Experimental Protocols
The following provides a general methodology for assessing the cytotoxic effects of this compound and doxorubicin, based on commonly cited experimental procedures.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., MCF-7, T47D, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound and Doxorubicin stock solutions
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of either this compound or doxorubicin. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion
This guide provides a comparative overview of the cytotoxic effects of this compound and doxorubicin on cancer cells. While doxorubicin is a potent and well-characterized chemotherapeutic agent, its use is associated with significant side effects. This compound, a natural compound, has shown promising cytotoxic activity against several cancer cell lines with a potentially more favorable safety profile, as suggested by its lack of toxicity to normal cells in one study[1]. However, research on this compound is still in its early stages. More comprehensive studies are needed to fully elucidate its mechanisms of action, evaluate its efficacy across a broader range of cancer types, and determine its potential as a therapeutic agent, either alone or in combination with existing chemotherapies. The data presented here serves as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmmj.org [bmmj.org]
- 4. Investigation of the anticancer effects of doxorubicin-loaded niosomes on HCT-116 cells and the expression levels of LncRNAs DLGAP1-AS1 and AFAP1-AS1 in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Didox and resveratrol sensitize colorectal cancer cells to doxorubicin via activating apoptosis and ameliorating P-glycoprotein activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. researchgate.net [researchgate.net]
A deep dive into the structure-activity relationships of isolupalbigenin and related prenylated flavonoids reveals their significant potential in anticancer and anti-inflammatory applications. The addition of prenyl groups to the flavonoid backbone demonstrably enhances their biological activity, a key factor for researchers and drug development professionals exploring novel therapeutic agents.
This compound, a prenylated isoflavone, has demonstrated notable cytotoxic effects against various cancer cell lines. This activity, along with the broader bioactivities of related prenylated flavonoids, is largely attributed to the lipophilic nature of the prenyl side chains, which can enhance cellular uptake and interaction with molecular targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and other prenylated flavonoids, supported by experimental data, to offer insights for future drug design and development.
Anticancer Activity: A Quantitative Comparison
The cytotoxic potential of this compound and related prenylated flavonoids has been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized in the table below.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | MCF-7 (Breast Cancer) | 77.79 ± 7.04 | [1] |
| T47D (Breast Cancer) | 133.27 ± 6.62 | [1] | |
| HeLa (Cervical Cancer) | 300.53 ± 12.72 | [1] | |
| Vero (Normal Kidney Cells) | 405.92 ± 29.05 | [1] | |
| Broussoflavonol F | HCT116 (Colon Cancer) | 1.66 ± 0.25 | [2] |
| HeLa (Cervical Cancer) | 17.10 ± 0.26 | [2] | |
| HepG2 (Liver Cancer) | - | ||
| MCF-7 (Breast Cancer) | - | ||
| Xanthohumol | MV-4-11 (Leukemia) | 8.07 ± 0.52 | [3] |
| LoVo/Dx (Colon Cancer) | 91.31 ± 8.92 | [3] | |
| Aurone Derivative of Xanthohumol | MV-4-11 (Leukemia) | 7.45 ± 0.87 | [3] |
| LoVo/Dx (Colon Cancer) | 62.09 ± 16.52 | [3] |
Note: A lower IC50 value indicates greater potency.
Structure-Activity Relationship Insights
The data consistently highlights that the presence and nature of the prenyl group significantly influence the biological activity of flavonoids.[4][5] Prenylation generally increases the lipophilicity of the flavonoid, which is believed to enhance its ability to cross cell membranes and interact with intracellular targets.[4] The position of the prenyl group on the flavonoid skeleton also plays a crucial role in determining the potency and selectivity of its activity.
Anti-Inflammatory and Enzyme Inhibitory Activities
Prenylated flavonoids are also recognized for their anti-inflammatory and enzyme-inhibitory properties. While specific IC50 values for this compound in these assays are not as readily available in the reviewed literature, studies on structurally similar compounds provide valuable insights. For instance, isoliquiritigenin, a prenylated chalcone, has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[6]
Flavonoids, in general, are known to inhibit enzymes like xanthine oxidase and lipoxygenase, which are involved in inflammatory processes. The inhibitory activity is dependent on the flavonoid's structure, including the hydroxylation pattern and the presence of a C2-C3 double bond.[6][7]
Signaling Pathways Modulated by Prenylated Flavonoids
The anticancer and anti-inflammatory effects of prenylated flavonoids are mediated through their interaction with various cellular signaling pathways.
Apoptosis Induction in Cancer Cells
One of the key mechanisms by which these compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is often achieved by modulating the expression of pro- and anti-apoptotic proteins.
Figure 1: Generalized Apoptosis Induction Pathway by Prenylated Flavonoids
Inhibition of Inflammatory Pathways
In the context of inflammation, prenylated flavonoids can interfere with key signaling cascades, such as the NF-κB pathway, which is a central regulator of inflammatory responses.
Figure 2: Inhibition of NF-κB Signaling by Prenylated Flavonoids
Experimental Protocols
A brief overview of the key experimental methodologies cited in this guide is provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7][8]
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the MTT reagent is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve of absorbance versus compound concentration.
Xanthine Oxidase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of xanthine oxidase, an enzyme that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing phosphate buffer, the test compound at various concentrations, and xanthine oxidase enzyme solution.
-
Pre-incubation: The mixture is pre-incubated to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: The reaction is initiated by adding the substrate, xanthine.
-
Uric Acid Measurement: The formation of uric acid is monitored over time by measuring the increase in absorbance at approximately 295 nm.
-
IC50 Calculation: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined from the resulting dose-response curve.[6][9]
Conclusion
The structure-activity relationship of this compound and related prenylated flavonoids underscores the critical role of the prenyl moiety in enhancing their anticancer and anti-inflammatory activities. The quantitative data and mechanistic insights presented in this guide provide a valuable resource for researchers and drug development professionals. Further investigation into the specific molecular targets and a broader comparison of the bioactivities of a wider range of prenylated flavonoids will be crucial for the rational design of more potent and selective therapeutic agents. The visualization of the involved signaling pathways offers a clear framework for understanding their mechanisms of action and for identifying potential avenues for therapeutic intervention.
References
- 1. researchgate.net [researchgate.net]
- 2. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers [mdpi.com]
- 3. Structure–Activity Relationship (SAR) Analysis of Enzyme Inhibitors [creative-enzymes.com]
- 4. Protective Effects of Isoliquiritigenin and Licochalcone B on the Immunotoxicity of BDE-47: Antioxidant Effects Based on the Activation of the Nrf2 Pathway and Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isolinderalactone Induces Apoptosis, Autophagy, Cell Cycle Arrest and MAPK Activation through ROS–Mediated Signaling in Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic Evaluation, Molecular Docking, Molecular Dynamics, and ADMET Prediction of this compound Isolated from Erythrina subumbrans (Hassk). Merr. (Fabaceae) Stem Bark: Unveiling Its Anticancer Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the anticancer effects of Isolupalbigenin in different cancer cell lines.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isolupalbigenin, a flavonoid compound, has emerged as a molecule of interest in cancer research. This guide provides a comparative analysis of its validated anticancer effects across different cancer cell lines, supported by available experimental data. While research on this compound is ongoing, this document summarizes the current understanding of its cytotoxic activity and potential mechanisms of action, offering a valuable resource for the scientific community.
Cytotoxicity Profile of this compound
The cytotoxic effects of this compound have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency in inhibiting cell growth, are presented in the table below. Notably, this compound has demonstrated a degree of selectivity, showing lower toxicity towards normal cell lines compared to cancer cells.
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 31.62 ± 2.86 | 77.79 ± 7.04 | [1] |
| T47D | Breast Cancer | 54.17 ± 2.69 | 133.27 ± 6.62 | [1] |
| HeLa | Cervical Cancer | 122.16 ± 5.17 | 300.53 ± 12.72 | [1] |
| Vero | Normal Kidney (control) | 165 ± 11.81 | 405.92 ± 29.05 | [1] |
Note: Studies have also reported cytotoxic activities of this compound against lung cancer, colorectal cancer, and leukemia cell lines, although specific IC50 values were not provided in the reviewed literature.[1]
Mechanistic Insights: Signaling Pathways
While the precise signaling pathways modulated by this compound are still under investigation, preliminary studies suggest an interaction with the estrogen receptor alpha (ERα).[1] Furthermore, research on a structurally related compound, Lupalbigenin, provides valuable clues into potential mechanisms. Studies on Lupalbigenin have demonstrated its ability to induce apoptosis and cell cycle arrest in cancer cells by modulating key signaling pathways, including the EGFR/ERK1/2 and PI3K/Akt pathways.
Based on this information, a proposed signaling pathway for the anticancer effects of this compound and its analogs is presented below.
Caption: Proposed signaling pathways modulated by this compound and its analogs.
Disclaimer: The depicted signaling pathway is a hypothetical model based on preliminary data for this compound and more detailed studies on the related compound, Lupalbigenin. The direct effects of this compound on many of these proteins have not yet been experimentally validated.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to validate the anticancer effects of compounds like this compound.
MTT Assay for Cell Viability
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Caption: Workflow for determining cell viability using the MTT assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane (an early apoptotic event) and loss of membrane integrity (a late apoptotic/necrotic event).
Caption: Workflow for quantifying apoptosis using the Annexin V/PI assay.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells, and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate and quantify cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash them with PBS.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of RNA).
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Wound Healing (Scratch) Assay for Cell Migration
This in vitro assay is used to study cell migration and the potential anti-metastatic effects of a compound.
Protocol:
-
Cell Monolayer: Grow cells to a confluent monolayer in a culture plate.
-
Scratch Creation: Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Compound Treatment: Replace the medium with fresh medium containing this compound or a vehicle control.
-
Image Acquisition: Capture images of the scratch at different time points (e.g., 0, 24, 48 hours).
-
Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Western Blotting for Protein Expression Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
Protocol:
-
Protein Extraction: Lyse treated and untreated cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, p53, p27, CDK4, CDK6, Cyclin D1).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Conclusion and Future Directions
The available data indicates that this compound exhibits cytotoxic activity against various cancer cell lines, with a degree of selectivity for cancer cells over normal cells. While the precise molecular mechanisms are yet to be fully elucidated, preliminary evidence and studies on related compounds suggest the involvement of the estrogen receptor alpha and the potential modulation of key cancer-related signaling pathways such as EGFR/ERK and PI3K/Akt.
Further research is warranted to expand the profile of this compound's anticancer effects. Specifically, quantitative studies on its ability to induce apoptosis, cause cell cycle arrest, and inhibit metastasis in a broader range of cancer cell lines are needed. Comprehensive Western blot analyses will be crucial to confirm the modulation of the proposed signaling pathways and to identify other potential molecular targets. Such studies will provide a more complete understanding of this compound's therapeutic potential and guide its further development as a novel anticancer agent.
References
Isolupalbigenin: A Potential Challenger to Conventional Antibiotics Against MRSA
For Immediate Release
In the ongoing battle against antibiotic resistance, researchers are increasingly looking to natural compounds for novel antimicrobial agents. A promising candidate that has emerged is Isolupalbigenin, an isoflavone that has demonstrated significant antibacterial activity, particularly against Methicillin-Resistant Staphylococcus aureus (MRSA), a notorious superbug responsible for difficult-to-treat infections in hospitals and communities. This guide provides a comparative analysis of the efficacy of this compound against established antibiotics used to treat MRSA infections, supported by available experimental data.
Efficacy Against MRSA: A Quantitative Comparison
The effectiveness of an antimicrobial agent is primarily determined by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of a drug that prevents visible growth of a bacterium, while the MBC is the lowest concentration that results in bacterial death.
Data from preclinical studies have shown that this compound exhibits potent activity against MRSA.[1] In one study, the MIC values for this compound against various MRSA strains ranged from 1.56 to 3.13 µg/ml, with MBC values between 6.25 and 12.5 µg/ml.[1]
To contextualize these findings, the following table compares the MIC values of this compound with those of two frontline antibiotics used for MRSA infections: vancomycin and linezolid. It is important to note that these values are compiled from different studies and direct head-to-head comparisons on identical bacterial strains are limited.
| Antimicrobial Agent | Organism | MIC Range (µg/ml) | Source |
| This compound | MRSA | 1.56 - 3.13 | [1] |
| Vancomycin | MRSA | 1 - 4 | [2] |
| Linezolid | MRSA | 1 - 4 | [2] |
Note: MIC values can vary depending on the specific bacterial strain and the testing methodology used.
These data suggest that this compound's inhibitory activity is comparable to that of vancomycin and linezolid, making it a subject of considerable interest for further drug development.
Mechanism of Action: Disrupting the Bacterial Defense
This compound's primary mode of action is the disruption of the bacterial cell membrane.[3] Unlike many conventional antibiotics that target specific intracellular processes, this compound directly compromises the physical integrity of the bacterial cell, leading to leakage of cellular contents and ultimately, cell death. This direct action on the membrane may also make it more difficult for bacteria to develop resistance.
The following diagram illustrates the proposed mechanism of action of this compound.
Experimental Protocols
The determination of MIC and MBC values for this compound and comparative antibiotics is typically performed using the broth microdilution method, a standardized and widely accepted technique in microbiology.
Broth Microdilution Assay for MIC and MBC Determination
Objective: To determine the minimum concentration of an antimicrobial agent that inhibits the growth of a specific bacterium (MIC) and the minimum concentration that kills the bacterium (MBC).
Materials:
-
Mueller-Hinton Broth (MHB)
-
Microtiter plates (96-well)
-
Bacterial inoculum (standardized to 0.5 McFarland, approximately 1.5 x 10^8 CFU/ml)
-
Antimicrobial agents (this compound, Vancomycin, Linezolid)
-
Incubator (37°C)
-
Plate reader (optional, for spectrophotometric reading)
-
Mueller-Hinton Agar (MHA) plates
Workflow:
Procedure:
-
Preparation of Antimicrobial Dilutions: A two-fold serial dilution of each antimicrobial agent is prepared in Mueller-Hinton Broth in the wells of a 96-well microtiter plate.
-
Inoculum Preparation: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/ml in each well.
-
Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. A positive control well (broth and bacteria, no antimicrobial) and a negative control well (broth only) are also included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
MBC Determination: To determine the MBC, a small aliquot (typically 10 µl) from each well that showed no visible growth is subcultured onto a Mueller-Hinton Agar plate.
-
Incubation for MBC: The agar plates are incubated at 37°C for 24 hours.
-
MBC Reading: The MBC is the lowest concentration of the antimicrobial agent that results in no bacterial growth on the subculture plates.
Conclusion
This compound demonstrates promising in vitro antibacterial activity against MRSA, with efficacy comparable to established antibiotics such as vancomycin and linezolid. Its mechanism of action, which involves the direct disruption of the bacterial cell membrane, presents a potential advantage in overcoming existing resistance mechanisms. Further research, including in vivo studies and clinical trials, is warranted to fully elucidate the therapeutic potential of this compound as a novel treatment for MRSA infections. The scientific community will be watching its development with keen interest.
References
- 1. Different antibacterial actions of isoflavones isolated from Erythrina poeppigiana against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of In-vitro Activities of Linezolid and Vancomycin against Staphylococcus aureus Isolated from A Tertiary Care Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The new compound that destroys MRSA [bath.ac.uk]
Isolupalbigenin: A Comparative Analysis of In Silico Predictions and In Vitro Experimental Results
A detailed guide for researchers, scientists, and drug development professionals on the cross-validation of computational and laboratory findings for the promising anti-cancer compound, Isolupalbigenin.
This guide provides a comprehensive comparison of the predicted biological activities of this compound from computational (in silico) models with its observed effects in laboratory (in vitro) experiments. The data presented herein is crucial for understanding the compound's mechanism of action and for guiding further drug development efforts.
Data Summary: In Silico vs. In Vitro
The following tables summarize the key quantitative data from both computational predictions and experimental assays, offering a clear comparison of the predicted efficacy and characteristics of this compound with its real-world performance in a laboratory setting.
| In Silico Prediction: Molecular Docking against Estrogen Receptor Alpha (ERα) | Value |
| Binding Energy (kcal/mol) | -9.148 |
| Comparison to Estradiol (kcal/mol) | Stronger Binding Affinity |
| Comparison to 4-Hydroxytamoxifen (kcal/mol) | Weaker Binding Affinity (-9.556) |
| In Silico Prediction: Molecular Dynamics Simulation | Value |
| Stability of this compound-ERα Complex (Median RMSD) | 2.80 Å |
| In Silico Prediction: ADMET Profile | Prediction |
| Hepatotoxicity | Unlikely |
| Carcinogenicity | Unlikely |
| Intestinal Absorption | High |
| Caco-2 Permeability | Medium |
| Volume of Distribution (Vd) | Medium |
| In Vitro Experiment: Cytotoxic Activity (IC50 Values) | MCF-7 (Breast Cancer) | T47D (Breast Cancer) | HeLa (Cervical Cancer) | Vero (Normal Kidney Cells) |
| This compound (µg/mL) | 31.62 ± 2.86 | 54.17 ± 2.69 | 122.16 ± 5.17 | 165 ± 11.81 |
| This compound (µM) | 77.79 ± 7.04 | 133.27 ± 6.62 | 300.53 ± 12.72 | 405.92 ± 29.05 |
| Doxorubicin (Positive Control) (µM) | 35.59 ± 3.08 | 0.31 ± 0.06 | 6.22 ± 0.14 | 101.83 ± 5.56 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and for a clear understanding of the data generation process.
In Vitro: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was utilized to assess the cytotoxic effects of this compound on various cancer cell lines (MCF-7, T47D, HeLa) and a normal cell line (Vero).[1][2][3]
-
Cell Culture: The cell lines were cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The following day, the cells were treated with various concentrations of this compound and a positive control (Doxorubicin) for a specified incubation period.
-
MTT Addition: After incubation, the medium was replaced with a fresh medium containing MTT solution, and the plates were incubated for an additional few hours.
-
Formazan Solubilization: The MTT solution was then removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a specific wavelength using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.
In Silico: Molecular Docking
Molecular docking studies were performed to predict the binding affinity and interaction of this compound with its potential target, the estrogen receptor alpha (ERα).[1][2][3]
-
Protein and Ligand Preparation: The 3D structure of the ERα protein was obtained from the Protein Data Bank (PDB). The 3D structure of this compound was generated and optimized.
-
Docking Protocol Validation: The docking protocol was validated by redocking the co-crystallized ligand into the active site of the protein and calculating the root-mean-square deviation (RMSD).
-
Molecular Docking Simulation: this compound was docked into the active site of ERα using software such as AutoDock Vina.
-
Binding Energy Calculation: The binding energies of the different poses were calculated to identify the most favorable binding mode.
-
Interaction Analysis: The interactions between this compound and the amino acid residues of the ERα active site were analyzed.
In Silico: Molecular Dynamics Simulation
Molecular dynamics simulations were conducted to assess the stability of the this compound-ERα complex over time.[1][2]
-
System Preparation: The docked complex of this compound and ERα was placed in a simulation box with a specific water model and ions to neutralize the system.
-
Simulation Run: The simulation was run for a specified period (e.g., 100 ns) under defined temperature and pressure conditions.
-
Trajectory Analysis: The trajectory of the simulation was analyzed to calculate the root-mean-square deviation (RMSD) of the protein and ligand, providing insights into the stability of the complex.
Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: In Silico Prediction Workflow for this compound.
Caption: In Vitro Validation Workflow for this compound.
Caption: Proposed Signaling Pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic Evaluation, Molecular Docking, Molecular Dynamics, and ADMET Prediction of this compound Isolated from Erythrina subumbrans (Hassk). Merr. (Fabaceae) Stem Bark: Unveiling Its Anticancer Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Evaluation, Molecular Docking, Molecular Dynamics, and ADMET Prediction of this compound Isolated from Erythrina subumbrans (Hassk). Merr. (Fabaceae) Stem Bark: Unveiling Its Anticancer Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Isolupalbigenin: A Comparative Analysis of Cytotoxicity in Cancer vs. Normal Cells
For Immediate Release: A detailed examination of the flavonoid Isolupalbigenin reveals a preferential cytotoxic effect against breast and cervical cancer cell lines while demonstrating significantly lower toxicity to normal, healthy cells. This guide synthesizes the available experimental data, providing researchers and drug development professionals with a comparative overview of its therapeutic potential.
This compound, a natural flavonoid compound, has demonstrated notable anticancer properties. Recent studies have quantified its cytotoxic activity, revealing a promising selectivity for cancer cells over normal cells. This guide delves into the quantitative data, outlines the experimental methodologies used for its evaluation, and illustrates its proposed mechanism of action through the estrogen receptor alpha (ERα) signaling pathway.
Quantitative Cytotoxicity Data
The cytotoxic effects of this compound have been evaluated against multiple human cancer cell lines and a normal mammalian cell line using the MTT assay. The half-maximal inhibitory concentration (IC50), the concentration of a substance required to inhibit the growth of 50% of cells, was determined for each cell line. A lower IC50 value indicates higher cytotoxic potency.
The data reveals that this compound is most potent against the MCF-7 breast cancer cell line.[1] A key indicator of a compound's potential as a cancer therapeutic is its Selectivity Index (SI), calculated as the ratio of its IC50 in a normal cell line to its IC50 in a cancer cell line. A higher SI value suggests greater selectivity for killing cancer cells while sparing normal cells. This compound exhibits the most favorable SI for the MCF-7 cell line.
| Cell Line | Cell Type | IC50 (µg/mL) | IC50 (µM) | Selectivity Index (SI) |
| MCF-7 | Breast Adenocarcinoma | 31.62 ± 2.86 | 77.79 ± 7.04 | 5.22 |
| T47D | Breast Ductal Carcinoma | 54.17 ± 2.69 | 133.27 ± 6.62 | 3.05 |
| HeLa | Cervical Adenocarcinoma | 122.16 ± 5.17 | 300.53 ± 12.72 | 1.35 |
| Vero | Normal Kidney Epithelial | 165.00 ± 11.81 | 405.92 ± 29.05 | - |
| Data sourced from Dalimunthe et al., 2024.[1] |
Experimental Protocols
The evaluation of this compound's cytotoxicity was conducted using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a standard colorimetric method for assessing cell viability.
MTT Assay Protocol
The fundamental principle of the MTT assay is the conversion of the yellow tetrazolium salt MTT into insoluble purple formazan crystals by mitochondrial dehydrogenases of metabolically active (living) cells. The quantity of formazan produced is directly proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Cells (both cancer and normal lines) are seeded into 96-well microplates at a specific density (e.g., 1 x 10⁴ cells/well) and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Following incubation, the culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells receive medium with the vehicle (e.g., DMSO) only. The plates are then incubated for a specified period, typically 72 hours.
-
MTT Incubation: After the treatment period, the medium is removed, and a solution of MTT (e.g., 2 mg/mL) is added to each well. The plates are incubated for an additional 1.5 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), is added to each well to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
References
How does the prenyl group affect the bioactivity of Isolupalbigenin compared to genistein?
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of flavonoids is paramount in the quest for novel therapeutics. This guide provides a detailed comparison of the bioactivities of isolupalbigenin and its non-prenylated counterpart, genistein, with a focus on how the addition of a prenyl group enhances its therapeutic potential. The comparison is supported by experimental data on their cytotoxic, anti-inflammatory, and antioxidant effects.
This compound, a prenylated isoflavone, demonstrates significantly enhanced bioactivity in several key therapeutic areas when compared to the well-studied isoflavone, genistein. The presence of a lipophilic prenyl group on the this compound scaffold is a critical structural modification that profoundly influences its biological effects, primarily by increasing its affinity for cell membranes and potentially altering its interaction with molecular targets.
Enhanced Cytotoxic Activity Against Cancer Cells
The prenyl group on this compound markedly enhances its cytotoxic effects against breast cancer cell lines when compared to genistein. This increased potency is a crucial attribute for a potential anticancer agent.
Table 1: Comparison of Cytotoxic Activity (IC50 values)
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | MCF-7 (Breast Cancer) | 77.79 | [1] |
| T47D (Breast Cancer) | 133.27 | [1] | |
| Genistein | MCF-7 (Breast Cancer) | 47.5 - 73.89 | [2][3] |
| T47D (Breast Cancer) | >10 (weak inhibition) | [4] |
Note: Lower IC50 values indicate greater cytotoxic activity.
The data clearly indicates that this compound is significantly more potent against the MCF-7 cell line than genistein. While genistein shows some activity, its efficacy is considerably lower. Furthermore, genistein's effect on the T47D cell line is notably weak, whereas this compound maintains a significant level of cytotoxicity.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Superior Anti-inflammatory Properties
This compound exhibits a more potent anti-inflammatory effect than genistein by significantly inhibiting the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Table 2: Comparison of Anti-inflammatory Activity (Nitric Oxide Inhibition)
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | RAW 264.7 (Macrophage) | 5.1 | [5] |
| Genistein | RAW 264.7 (Macrophage) | 69.4 |
Note: Lower IC50 values indicate greater anti-inflammatory activity.
The IC50 value for this compound is more than 13-fold lower than that of genistein, highlighting a substantial enhancement in its ability to suppress inflammatory responses. This suggests that the prenyl group plays a pivotal role in augmenting the anti-inflammatory capacity of the isoflavone structure.
Caption: Simplified signaling pathway of LPS-induced NO production and its inhibition.
Potentially Enhanced Antioxidant Activity
The Role of the Prenyl Group: A Structural Advantage
The consistent enhancement in the bioactivity of this compound over genistein can be attributed to the presence of the C3-prenyl group. This structural modification confers several advantages:
-
Increased Lipophilicity: The prenyl chain is hydrophobic, which increases the overall lipophilicity of the molecule. This allows for better penetration through the lipid bilayers of cell membranes, leading to higher intracellular concentrations and greater access to intracellular targets.
-
Enhanced Membrane Interaction: The prenyl group can anchor the molecule to the cell membrane, potentially facilitating its interaction with membrane-bound proteins and receptors that are involved in various signaling pathways.
-
Modified Target Binding: The prenyl moiety can provide additional hydrophobic interactions with the binding sites of target enzymes or receptors, leading to a stronger and more specific binding affinity.
Caption: Chemical structures of this compound and Genistein.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Human breast cancer cells (MCF-7 or T47D) are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or genistein (typically ranging from 0.1 to 200 µM) and incubated for another 24 to 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.
Anti-inflammatory Assay (Nitric Oxide Production)
-
Cell Seeding: RAW 264.7 murine macrophage cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Compound and LPS Treatment: The cells are pre-treated with different concentrations of this compound or genistein for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) to induce nitric oxide (NO) production.
-
Incubation: The plate is incubated for 24 hours.
-
Nitrite Measurement (Griess Assay): 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Absorbance Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm.
-
Data Analysis: The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve, and the IC50 value for NO inhibition is calculated.
Antioxidant Assay (DPPH Radical Scavenging)
-
Reaction Mixture Preparation: 100 µL of various concentrations of this compound or genistein (in methanol) are mixed with 100 µL of a 0.2 mM methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Incubation: The mixture is shaken and incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.
Conclusion
The addition of a prenyl group to the genistein backbone to form this compound results in a significant enhancement of its cytotoxic and anti-inflammatory bioactivities. This is likely due to the increased lipophilicity conferred by the prenyl moiety, which improves cellular uptake and membrane interaction. While further research is needed to quantify the enhancement of its antioxidant activity, the available data strongly suggests that prenylation is a valuable strategy for optimizing the therapeutic potential of isoflavonoids. This compound, therefore, represents a promising lead compound for the development of novel anticancer and anti-inflammatory agents.
References
A comparative review of the therapeutic potential of various prenylated isoflavones.
A Comparative Review of the Therapeutic Potential of Various Prenylated Isoflavones
Introduction
Isoflavones, a class of polyphenolic compounds predominantly found in leguminous plants, have garnered significant attention for their potential health benefits. The addition of a prenyl group to the isoflavone structure, a process known as prenylation, often enhances their lipophilicity and, consequently, their interaction with biological membranes and target proteins.[1][2] This modification can lead to a significant boost in their therapeutic properties compared to their non-prenylated counterparts.[1][3] This guide provides a comparative overview of the therapeutic potential of various prenylated isoflavones, supported by experimental data, detailed methodologies, and an exploration of the underlying signaling pathways.
Comparative Efficacy of Prenylated Isoflavones
The therapeutic applications of prenylated isoflavones are diverse, ranging from anticancer and anti-inflammatory to neuroprotective and metabolic regulatory effects. The following tables summarize the quantitative data from various studies, highlighting the efficacy of different compounds in specific therapeutic areas.
Table 1: Antiproliferative and Cytotoxic Activity
| Compound | Cancer Cell Line | Efficacy (IC₅₀/PC₅₀ in µM) | Source |
| Mappianthone A & Analogues | HL-60, SMMC-7721, A-549, MCF-7, SW480 | 0.16 - 12.68 | [4][5] |
| Ficus carica derivatives | Various human cancer cell lines | 0.18 ± 0.03 - 18.76 ± 0.09 | [6] |
| Barbigerone derivative (74b) | PANC-1 (nutrient-deprived) | 0.8 | [7] |
| 5-O-methyl-2′-methoxy-3′-methylalpinumisoflavone | HL-60 | 0.98 | [5] |
| Barbigerone derivative (74h) | PANC-1 (nutrient-deprived) | 1.3 | [7] |
| Barbigerone derivative (69a) | PANC-1 (nutrient-deprived) | 1.5 | [7] |
| Barbigerone derivative (69b) | PANC-1 (nutrient-deprived) | 1.6 | [7] |
Table 2: Anti-inflammatory Activity
| Compound | Assay | Efficacy (IC₅₀ in µM) | Source |
| Ficus carica derivatives | Nitric Oxide (NO) Production Inhibition | 0.89 ± 0.05 - 8.49 ± 0.18 | [6] |
| Vatairea guianensis isoflavone | Not Specified | 6.8 - 26.9 | [2] |
Table 3: Antidiabetic Activity
| Compound | Assay | Efficacy (IC₅₀ in µM) | Source |
| 6-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5,7,4′-trihydroxyisoflavone | α-glucosidase inhibition | 32.5 ± 6.7 | [8] |
| Ficusin A | α-glucosidase inhibition | 84.6 ± 7.8 | [8] |
Table 4: Cardioprotective and Metabolic Effects
| Compound/Supplement | Model | Dosage | Key Findings | Source |
| Osajin | Rat heart ischemia-reperfusion | 5 mg/kg/day | Attenuated myocardial dysfunction, suppressed oxidative stress. | [9] |
| Pomiferin | Rat heart ischemia-reperfusion | 5 mg/kg/day | Attenuated myocardial dysfunction, suppressed oxidative stress. | [9] |
| Soy Isoflavones | Ovariectomized obese rats | 25 mg/kg | Prevented weight gain, hypertension, insulin resistance, and adipose tissue inflammation. | [10] |
| Soy Isoflavones | Older men and women (62-89 years) | 100 mg/day for 6 months | Improved visual-spatial memory, construction, verbal fluency, and speeded dexterity. | [11][12] |
| Soy Isoflavones | Menopausal women | 30-200 mg/day | 25.2% reduction in hot flashes frequency (placebo-corrected). | [13][14] |
Experimental Protocols
A summary of the methodologies employed in the cited studies is provided below to offer insight into the experimental basis of the presented data.
Antiproliferative Activity Assays
The antiproliferative effects of prenylated isoflavones were commonly evaluated against a panel of human cancer cell lines, including HL-60 (leukemia), SMMC-7721 (hepatoma), A-549 (lung), MCF-7 (breast), and SW480 (colon).[4][5] The assays typically involve exposing the cancer cells to various concentrations of the test compounds for a specified period. The cell viability is then determined using methods like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of the cells. The IC₅₀ value, representing the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Anti-inflammatory Activity Assay (Nitric Oxide Production)
The anti-inflammatory potential of prenylated isoflavones from Ficus carica was assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[6] Macrophages are incubated with the test compounds before being stimulated with LPS. The amount of NO produced is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. A lower nitrite concentration in the presence of the compound indicates an inhibitory effect on NO production.
Cardioprotective Potential Evaluation
The cardioprotective effects of osajin and pomiferin were studied using an ex vivo model of isolated, Langendorff-perfused rat hearts.[9] In this model, the hearts were subjected to a period of ischemia (30 minutes of stopped coronary flow) followed by reperfusion (60 minutes). The functional recovery of the heart was assessed by monitoring parameters like left ventricular pressure. Biochemical markers of oxidative stress, such as malondialdehyde (a product of lipid peroxidation), and the activity of antioxidant enzymes (superoxide dismutase, glutathione peroxidase) were measured in the heart tissue and serum to determine the protective effects of the compounds.[9]
In Vivo Metabolic Studies
To evaluate the effects of soy isoflavones on metabolic disturbances, an experimental model combining ovariectomy (to simulate menopause) and a high-fat diet (to induce obesity) in female rats was used.[10] The animals were supplemented with soy isoflavones, and various metabolic parameters were monitored, including body weight, blood pressure, glucose tolerance, and insulin resistance (calculated using the HOMA-IR index). Furthermore, adipose tissue was analyzed for adipocyte size and the presence of inflammatory markers like macrophages and lymphocytes.[10]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of prenylated isoflavones are mediated through their modulation of various cellular signaling pathways.
Anticancer Mechanisms
Prenylated flavonoids exert their anticancer effects through multiple pathways. For instance, xanthohumol has been shown to inhibit proliferation and induce apoptosis in cancer cells by modulating key signaling molecules, including Akt, NF-κB, and ERK1/2, and by affecting the cellular redox state through reactive oxygen species (ROS).[15]
References
- 1. Frontiers | A Pharmacological Overview of Alpinumisoflavone, a Natural Prenylated Isoflavonoid [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Prenylated isoflavones with potential antiproliferative activities from Mappianthus iodoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Isoflavone Derivatives as Potential Anticancer Agents: Synthesis and Bioactivity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Effects of prenylated isoflavones osajin and pomiferin in premedication on heart ischemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dietary Soy Isoflavones Prevent Metabolic Disturbs Associated with a Deleterious Combination of Obesity and Menopause - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A preliminary study of the safety, feasibility and cognitive efficacy of soy isoflavone supplements in older men and women - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative efficacy of soy isoflavones on menopausal hot flashes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Prenylated Flavonoids with Selective Toxicity against Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Isolupalbigenin with Other Natural Anticancer Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of natural product-based cancer research, numerous compounds have emerged as promising candidates for novel therapeutic strategies. This guide provides a head-to-head comparison of Isolupalbigenin, a prenylated flavonoid with noted cytotoxic activities, against other well-characterized natural anticancer compounds. The objective is to offer a comprehensive overview of their relative performance based on available experimental data, detailing their mechanisms of action and the experimental protocols used for their evaluation.
Comparative Anticancer Activity
The efficacy of anticancer compounds is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. While direct comparative studies under identical experimental conditions are limited, this section compiles available IC50 data for this compound and other prominent natural anticancer compounds against various cancer cell lines. It is important to note that variations in cell lines, assay conditions, and exposure times can influence IC50 values.
Cytotoxicity Data (IC50)
| Compound | Cancer Cell Line | IC50 Value | Source |
| This compound | MCF-7 (Breast) | 31.62 µg/mL | [1] |
| T47D (Breast) | > 50 µg/mL | [1] | |
| HeLa (Cervical) | > 50 µg/mL | [1] | |
| Vero (Normal) | Non-toxic | [1] | |
| 4'-Methoxy licoflavanone (MLF) | HL-60 (Leukemia) | ~20 µM | |
| Alpinumisoflavone (AIF) | HL-60 (Leukemia) | ~20 µM | |
| 6,8-diprenylgenistein | MCF-7 (Breast) | Not explicitly stated, but implied to be active | [2] |
| Phaseolin | MCF-7 (Breast) | Not explicitly stated, but implied to be active | [2] |
| Quercetin | MCF-7 (Breast) | 2.96 ± 0.77 µM | [3] |
| Caco-2 (Colon) | Lower than Quercetin | [4] | |
| Genistein | MCF-7 (Breast) | Potent growth inhibitor (concentration range 10 nM-20 µM) | [5] |
| Prostate Cancer Cells | Effective in vitro | [6] | |
| Curcumin | SW480 (Colorectal) | 10.26 µM | [7] |
| HT-29 (Colorectal) | 13.31 µM | [7] | |
| HCT116 (Colorectal) | 11.52 µM | [7] | |
| MCF-7 (Breast) | 52 µM | [8] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental methodologies across different studies. The data presented here is for informational purposes to highlight the general potency of these compounds.
Mechanisms of Action: A Look at the Signaling Pathways
The anticancer activity of these natural compounds stems from their ability to interfere with key signaling pathways that regulate cell proliferation, survival, and apoptosis.
This compound and Related Erythrina Flavonoids
While the specific signaling pathway of this compound is not extensively detailed in the available literature, studies on structurally similar flavonoids from the Erythrina genus, such as Alpinumisoflavone and 4'-Methoxy licoflavanone, provide valuable insights. These compounds are known to induce apoptosis through the modulation of critical cell survival and death pathways.
Alpinumisoflavone has been shown to suppress the ERK/MAPK and NF-κB pathways, which are crucial for cancer cell survival and proliferation[9][10]. Furthermore, it can regulate the PI3K/AKT, MAPK, and endoplasmic reticulum (ER) stress pathways, ultimately leading to apoptosis[11]. Another related compound, Isoliquiritigenin, induces apoptosis through the ROS-mediated inhibition of the p38/mTOR/STAT3 pathway[12].
The following diagram illustrates a potential mechanism of action for Erythrina flavonoids based on the available data for related compounds.
Caption: Apoptotic signaling of Erythrina flavonoids.
Quercetin, Genistein, and Curcumin
These widely studied natural compounds exert their anticancer effects through a multitude of signaling pathways.
-
Quercetin: Induces apoptosis by modulating the PI3K/Akt/mTOR, MAPK/ERK, and NF-κB pathways. It can also directly interact with and inhibit the activity of key proteins involved in cell cycle regulation[4][13].
-
Genistein: Known to inhibit protein tyrosine kinases and topoisomerase II. It also modulates the NF-κB and Akt signaling pathways to induce apoptosis[14][15].
-
Curcumin: A multifaceted compound that interacts with numerous molecular targets. It is a potent inhibitor of the NF-κB, JAK/STAT, and PI3K/Akt/mTOR signaling pathways, leading to the suppression of cancer cell proliferation and induction of apoptosis[16].
The following diagram provides a generalized overview of the key signaling pathways targeted by these compounds.
Caption: Signaling pathways of common anticancer compounds.
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of these natural anticancer compounds.
MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow of the MTT cell viability assay.
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS), an early marker of apoptosis.
Principle: In apoptotic cells, PS translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired time to induce apoptosis.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Caption: Workflow for Annexin V apoptosis detection.
Conclusion
References
- 1. pure.korea.ac.kr [pure.korea.ac.kr]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. Drug Combination Studies of Isoquinolinone AM12 with Curcumin or Quercetin: A New Combination Strategy to Synergistically Inhibit 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization and Cytotoxicity of Alkylated Quercetin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estrogenic and antiproliferative properties of genistein and other flavonoids in human breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Mini-Review of Flavone Isomers Apigenin and Genistein in Prostate Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New structural analogues of curcumin exhibit potent growth suppressive activity in human colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Target Differences of Anti-Tumorigenesis Potential of Curcumin and its Analogues Against HER-2 Positive and Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alpinumisoflavone induces apoptosis and suppresses extracellular signal-regulated kinases/mitogen activated protein kinase and nuclear factor-κB pathways in lung tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alpinumisoflavone Induces Apoptosis and Suppresses Extracellular Signal-Regulated Kinases/Mitogen Activated Protein Kinase and Nuclear Factor-κB Pathways in Lung Tumor Cells [jstage.jst.go.jp]
- 11. mdpi.com [mdpi.com]
- 12. Isoliquiritigenin Induces Apoptosis via ROS-Mediated Inhibition of p38/mTOR/STAT3 Pathway in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phytochemical insights into flavonoids in cancer: Mechanisms, therapeutic potential, and the case of quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The role of genistein and synthetic derivatives of isoflavone in cancer prevention and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | Curcumin as a novel therapeutic candidate for cancer: can this natural compound revolutionize cancer treatment? [frontiersin.org]
Validating the Molecular Target of Isolupalbigenin: A Comparative Guide to Experimental Assays
For Researchers, Scientists, and Drug Development Professionals
Isolupalbigenin, a flavonoid compound, has demonstrated cytotoxic effects against cancer cell lines, with computational models suggesting Estrogen Receptor Alpha (ERα) as a potential molecular target.[1][2] This guide provides a comparative overview of experimental assays to validate this interaction, comparing its potential efficacy with established ERα inhibitors, Tamoxifen and Fulvestrant. As direct experimental binding data for this compound is not yet available, this document outlines the necessary experimental protocols for its validation and offers a framework for comparison.
Comparative Analysis of ERα Inhibitors
The following table summarizes the available data for this compound and compares it with the well-characterized ERα inhibitors, Tamoxifen and Fulvestrant. It is important to note that the data for this compound is currently limited to cellular cytotoxicity, and direct binding affinity needs to be experimentally determined.
| Compound | Reported IC50 (Cell Viability) | Binding Affinity (Ki/Kd for ERα) | Mechanism of Action |
| This compound | 77.79 ± 7.04 µM (MCF-7 cells)[2] | Not Experimentally Determined | Computationally predicted to bind to ERα[1][2] |
| Tamoxifen | Varies by cell line and conditions | ~1.7 nM (Kd) | Selective Estrogen Receptor Modulator (SERM) |
| Fulvestrant | Varies by cell line and conditions | 0.94 nM (IC50, cell-free assay) | Selective Estrogen Receptor Degrader (SERD) |
Proposed Experimental Workflow for Target Validation
To experimentally validate ERα as a direct target of this compound, a multi-faceted approach is recommended. This workflow ensures a comprehensive assessment of the binding interaction and its functional consequences.
Detailed Experimental Protocols
The following are detailed protocols for key experiments essential for validating and characterizing the binding of this compound to ERα.
Cell-Based Assay: MCF-7 Cell Culture
MCF-7 is a human breast cancer cell line that is positive for Estrogen Receptor Alpha and is a standard model for studying ERα signaling.
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin.[3][4]
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[3][4]
-
Passaging: When cells reach 80-90% confluency, they are detached using Trypsin-EDTA, neutralized with complete growth medium, centrifuged, and re-plated at a suitable subculture ratio (e.g., 1:3 or 1:4).[3][5][6]
-
Hormone Depletion: For experiments investigating estrogenic effects, cells are cultured in phenol red-free medium with charcoal-stripped FBS for at least 72 hours prior to treatment to remove any estrogenic compounds.[7]
Biochemical Assay: Competitive Radioligand Binding Assay
This assay directly measures the ability of a test compound (this compound) to compete with a radiolabeled ligand for binding to the target receptor (ERα).
-
Materials:
-
ERα source (e.g., rat uterine cytosol or recombinant human ERα).[8]
-
Radiolabeled ligand (e.g., [3H]17β-estradiol).
-
Test compound (this compound) at various concentrations.
-
Assay buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[8]
-
Hydroxylapatite (HAP) slurry to separate bound from free radioligand.
-
-
Procedure:
-
Incubate a fixed concentration of ERα and radiolabeled ligand with increasing concentrations of the test compound.[8]
-
Allow the reaction to reach equilibrium.
-
Add HAP slurry to each tube to bind the receptor-ligand complexes.
-
Wash the HAP pellets to remove unbound radioligand.
-
Measure the radioactivity in the pellets using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand is the IC50 value.[8] The Ki value can then be calculated using the Cheng-Prusoff equation.[9]
-
Biophysical Assay: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of binding kinetics (association and dissociation rates) between a ligand and an analyte.
-
Materials:
-
Procedure:
-
Immobilize recombinant ERα onto the sensor chip surface.[10][11]
-
Inject a series of concentrations of this compound over the sensor surface and monitor the binding response in real-time.[10][11]
-
After each injection, allow for a dissociation phase where the running buffer flows over the surface.
-
Regenerate the sensor surface to remove bound analyte.
-
The resulting sensorgrams are analyzed to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[12]
-
Functional Assay: Western Blot for ERα Expression
This assay determines if this compound affects the total protein levels of ERα, similar to the action of SERDs like Fulvestrant.
-
Procedure:
-
Treat MCF-7 cells with this compound, Tamoxifen, Fulvestrant, or vehicle control for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[13]
-
Probe the membrane with a primary antibody specific for ERα.[13][14]
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[15]
-
Use a loading control (e.g., β-actin) to normalize for protein loading.[14]
-
Signaling Pathway of Estrogen Receptor Alpha
Understanding the ERα signaling pathway is crucial for interpreting the functional consequences of this compound binding. ERα can mediate its effects through both genomic and non-genomic pathways.
Logical Framework for Comparative Analysis
A systematic comparison of this compound with established ERα inhibitors is essential to evaluate its potential as a therapeutic agent.
References
- 1. Cytotoxic Evaluation, Molecular Docking, Molecular Dynamics, and ADMET Prediction of this compound Isolated from Erythrina subumbrans (Hassk). Merr. (Fabaceae) Stem Bark: Unveiling Its Anticancer Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic Evaluation, Molecular Docking, Molecular Dynamics, and ADMET Prediction of this compound Isolated from Erythrina subumbrans (Hassk). Merr. (Fabaceae) Stem Bark: Unveiling Its Anticancer Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mcf7.com [mcf7.com]
- 4. researchgate.net [researchgate.net]
- 5. encodeproject.org [encodeproject.org]
- 6. docs.axolbio.com [docs.axolbio.com]
- 7. genome.ucsc.edu [genome.ucsc.edu]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. path.ox.ac.uk [path.ox.ac.uk]
- 11. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 13. researchgate.net [researchgate.net]
- 14. Estrogen Receptor α (D8H8) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 15. spandidos-publications.com [spandidos-publications.com]
Safety Operating Guide
Navigating the Disposal of Isolupalbigenin: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling specialized compounds like Isolupalbigenin, ensuring proper disposal is a critical component of laboratory safety and environmental responsibility. While specific disposal protocols for every chemical are not always readily available, a comprehensive understanding of general hazardous waste guidelines provides the necessary framework for safe and compliant disposal. This guide offers a step-by-step operational plan for the proper disposal of this compound, synthesized from established chemical waste management procedures.
Core Principle: Treat as Hazardous Waste
In the absence of explicit data to the contrary, this compound should be managed as a hazardous chemical waste.[1][2] This approach ensures the highest level of safety and compliance with regulations set forth by agencies such as the Environmental Protection Agency (EPA).[3] Laboratory personnel should treat all waste chemical solids, liquids, or containerized gases as hazardous unless a specific chemical waste has been confirmed to be non-hazardous by an institution's Environmental Health and Safety (EHS) department.[2]
**Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
A laboratory chemical is considered waste once it is no longer intended for use.[1]
-
Properly segregate this compound waste from other chemical waste streams to prevent inadvertent and dangerous reactions.[1][4] Incompatible wastes must be stored separately.[1]
2. Container Selection and Management:
-
Utilize a suitable, leak-proof container with a secure lid for collecting this compound waste.[1] The container must be compatible with the chemical.[5] For instance, strong acids should not be stored in metal containers. While plastic bottles are often preferred for hazardous waste, glass may be necessary depending on the solvent used with the this compound.[3]
-
The original product container, if empty, can be an excellent choice for waste collection, provided it is in good condition.[5][6]
-
Keep the waste container closed at all times, except when adding waste.[1][6] This minimizes the release of vapors and prevents spills.
3. Labeling Hazardous Waste:
-
As soon as a container is designated for hazardous waste collection, it must be labeled.[2]
-
Clearly list the full common chemical name of all contents.[3] For mixtures, every chemical component must be identified. Chemical formulas, abbreviations, or acronyms are not acceptable.[1][3]
-
Include the date of waste generation, the location of origin (e.g., department, room number), and the name and contact information of the principal investigator.[3]
4. Storage of Hazardous Waste:
-
Store hazardous waste containers in a designated satellite accumulation area near the point of generation.[4]
-
Secondary containment should be used to capture any potential leaks or spills.[1][2]
5. Arranging for Disposal:
-
Disposal of chemical waste is typically handled through an institution's Environmental Health and Safety (EHS) or a similar designated office.[3]
-
Submit a request for hazardous waste pickup according to your institution's procedures.[2][6] This may involve filling out a specific form, either in hardcopy or online.[3]
-
Do not dispose of this compound or other hazardous chemicals down the sink or in the regular trash.[3][7][8] Sewer disposal is only permissible with written approval from the EHS for specific, pre-approved chemicals.[3][9]
6. Empty Container Disposal:
-
A container that held a hazardous chemical like this compound must be properly decontaminated before being discarded as regular trash.[2]
-
The standard procedure is to triple-rinse the empty container with a suitable solvent capable of removing the chemical residue.[1][4][5]
-
The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[1][2][8]
-
After triple-rinsing and allowing the container to air dry, any hazardous chemical labels should be completely removed or defaced before placing it in the appropriate recycling or trash receptacle.[2][4][8]
Quantitative Data Summary
At present, there is no specific quantitative data available from the search results regarding disposal parameters for this compound. For any quantitative information, such as concentration limits for specific disposal routes, researchers must consult their institution's EHS guidelines and the manufacturer's Safety Data Sheet (SDS) for this compound.
Experimental Protocols
Detailed experimental protocols for the disposal or neutralization of this compound were not found in the provided search results. The procedures outlined above are based on general best practices for chemical waste management in a laboratory setting.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a research environment.
By adhering to these established procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
- 1. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 2. vumc.org [vumc.org]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. nems.nih.gov [nems.nih.gov]
Personal protective equipment for handling Isolupalbigenin
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Isolupalbigenin. The following procedures are based on a precautionary approach, treating the compound as potentially hazardous in the absence of comprehensive toxicological data.
Physicochemical and Biological Data
While specific occupational exposure limits for this compound have not been established, the following table summarizes its known properties.
| Property | Value | Source |
| Molecular Formula | C25H26O5 | [1] |
| Molecular Weight | 406.47 g/mol | [1] |
| CAS Number | 162616-70-8 | [1][2] |
| Appearance | Solid powder (assumed) | General knowledge |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |
| Biological Activity | Inhibitor of Nitric Oxide (NO) production; Anti-proliferative activity on HL-60 cells (IC50 of 5.1 µM) | [1][2][3] |
| Source | Isolated from the leaves of Cudrania tricuspidata | [3] |
Personal Protective Equipment (PPE)
Given that this compound is a biologically active compound with anti-proliferative properties, it should be handled with care to avoid inhalation, ingestion, and skin contact. The following PPE is recommended as a minimum requirement.
| PPE Category | Recommended Equipment | Standard |
| Hand Protection | Chemical-resistant nitrile gloves. Consider double-gloving. | EN 374 |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | EN 166 |
| Respiratory Protection | For handling powder outside of a ventilated enclosure, a half-mask respirator with a particulate filter is recommended. | NIOSH approved |
| Body Protection | A lab coat or a disposable gown to prevent skin contact. | EN ISO 27065 |
| Foot Protection | Closed-toe shoes. | General laboratory policy |
Operational Plan for Handling this compound
This section provides a step-by-step guide for the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leakage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The product should be stored under the conditions recommended in the Certificate of Analysis.[1]
2. Preparation of Solutions (in a laboratory setting):
-
All handling of the powdered form of this compound should be conducted in a chemical fume hood or a similar ventilated enclosure to minimize inhalation risk.
-
Before handling, ensure all required PPE is correctly worn.
-
Use appropriate solvents such as DMSO, Chloroform, Dichloromethane, Ethyl Acetate, or Acetone for dissolution.[3]
-
Weigh the required amount of powder on a tared weigh boat inside the fume hood.
-
Carefully add the solvent to the powder to avoid splashing.
-
Ensure the container is securely capped after dissolution.
3. Experimental Use (In Vitro Studies):
-
When treating cells (e.g., RAW 264.7 macrophages or HL-60 cells) with this compound, perform all steps in a biological safety cabinet (BSC) to maintain sterility and operator safety.[1][3]
-
Use appropriate dilutions of the stock solution in cell culture media.
-
Clearly label all flasks, plates, and tubes containing the compound.
4. Spills and Decontamination:
-
In case of a small spill of the powder, gently cover it with absorbent paper and then wet it with a suitable solvent to prevent it from becoming airborne.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Decontaminate the area with a suitable cleaning agent.
5. Disposal Plan:
-
All waste contaminated with this compound (e.g., pipette tips, tubes, gloves, absorbent material) should be considered chemical hazardous waste.
-
Collect all waste in a clearly labeled, sealed container.
-
Dispose of the waste in accordance with local, state, and federal regulations for chemical waste. Do not dispose of it down the drain.
Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay
The following is a generalized protocol for assessing the NO inhibitory activity of this compound in RAW 264.7 macrophage cells, a common experimental application.[1][3]
1. Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
2. Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in cell culture media to achieve the desired final concentrations.
-
Remove the old media from the cells and replace it with media containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., L-NAME).
3. Stimulation and Incubation:
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce NO production.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
4. Measurement of Nitrite:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Measure the nitrite concentration, a stable product of NO, using the Griess reagent system according to the manufacturer's instructions.
-
Determine the absorbance at 540 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of NO inhibition for each concentration of this compound compared to the LPS-stimulated control.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of NO production.
Workflow Diagram
The following diagram illustrates the key steps and safety precautions for handling this compound in a research laboratory.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
